molecular formula 2C8H12.2CH3ORh B1172247 Vat Yellow 46 CAS No. 12237-50-2

Vat Yellow 46

Cat. No.: B1172247
CAS No.: 12237-50-2
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Description

Vat Yellow 46 is a useful research compound. Its molecular formula is 2C8H12.2CH3ORh. The purity is usually 95%.
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Properties

CAS No.

12237-50-2

Molecular Formula

2C8H12.2CH3ORh

Origin of Product

United States

Foundational & Exploratory

Vat Yellow 46 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, also known by its Colour Index name, C.I. This compound, and CAS number 12237-50-2, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants.[1][2] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, linen, and rayon, owing to its excellent fastness properties.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound.

Chemical Structure

While a definitive, publicly available 2D or 3D structure of this compound is not readily accessible, its chemical composition is consistently described as a complex anthraquinone derivative. The molecule incorporates a 6-phenyl-1,3,5-triazine-2,4-diamine framework connected to anthraquinone components.[3] This intricate molecular architecture is responsible for its characteristic dyeing properties and high stability.[3]

Key Structural Components:

  • Anthraquinone: A polycyclic aromatic quinone that forms the chromophoric core of the dye.

  • 6-phenyl-1,3,5-triazine-2,4-diamine: A heterocyclic moiety that is linked to the anthraquinone structure, contributing to the overall properties of the dye.

Physicochemical Properties

This compound is a yellow powder in its commercial form.[1][5] Like other vat dyes, it is insoluble in water in its oxidized state.[4] Its application requires a chemical reduction process, typically in an alkaline medium, to convert it into a water-soluble "leuco" form, which has an affinity for cellulosic fibers. Subsequent oxidation reforms the insoluble dye within the fiber, leading to its high fastness.[6]

The dye exhibits distinct color changes in different chemical environments, which is a key characteristic of its chemical behavior.[1][3][5]

  • In strong sulfuric acid: Greenish-yellow appearance[1][3][5]

  • Under alkaline reduction: Purple hidden color body[1][3][5]

  • Under acid reduction: Red-brown hidden color body[1][3][5]

Table 1: General and Chemical Properties of this compound

PropertyValueReference
Common Name This compound[1]
C.I. Name C.I. This compound[1]
CAS Number 12237-50-2[1]
Molecular Formula C₃₇H₂₁N₅O₄[1][2]
Molecular Weight 599.59 g/mol [1][2]
Appearance Yellow Powder[1][5]
Chemical Class Anthraquinone[1][2]

Table 2: Fastness Properties of this compound on Cotton

Fastness TestFadingStainingReference
Light (Xenon Arc) 6-[7]
Washing (ISO 105-C06) 4-55[7]
Rubbing (Dry) 4-5-[7]
Rubbing (Wet) 4-[7]
Chlorine Bleach 55[1]
Oxygen Bleach 44-5[1]
Mercerized 2-[1]
Ironing 5-[1]
Perspiration (Acidic) 4-54-5[7]
Perspiration (Alkaline) 4-54-5[7]

Note: Fastness ratings are typically on a scale of 1 to 5, with 5 being the best.

Experimental Protocols

General Synthesis Method

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general manufacturing process involves the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with two molar equivalents of 1-chloroanthraquinone.[1] This reaction is typically carried out in a high-boiling organic solvent such as nitrobenzene, in the presence of a catalyst like iodine and an acid scavenger like pyridine.[1] The synthesis of similar vat dyes often involves multiple steps, including condensation, cyclization, oxidation, and purification.

Vat Dyeing Protocol for Cotton (Laboratory Scale)

This protocol describes the application of this compound to cotton fabric.

Materials:

  • Cotton fabric

  • This compound dye

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Turkey red oil (wetting agent)

  • Sodium chloride (NaCl) (optional, for exhaustion)

  • Hydrogen peroxide (H₂O₂) (oxidizing agent)

  • Soap or synthetic detergent

  • Laboratory dyeing apparatus

Procedure:

  • Preparation of the Dyebath (Vatting):

    • The dyebath is prepared by creating a paste of the this compound dyestuff with a wetting agent like Turkey red oil and a small amount of water.

    • Sodium hydroxide and sodium hydrosulfite are then added to the bath. The sodium hydrosulfite acts as the reducing agent, and the sodium hydroxide provides the necessary alkaline environment for the reduction to occur.

    • The mixture is heated to approximately 50°C for about 15 minutes to ensure complete "vatting," which is the conversion of the insoluble dye to its soluble leuco form.

  • Dyeing:

    • The pre-wetted cotton material is introduced into the prepared dyebath.

    • The temperature is raised to 60°C, and the dyeing is carried out for 45-60 minutes.

    • For improved exhaustion of the dye onto the fiber, an electrolyte such as sodium chloride can be added in portions during the dyeing process.

  • Oxidation:

    • After dyeing, the fabric is removed from the dyebath and squeezed to remove excess liquor.

    • The soluble leuco form of the dye on the fabric is then oxidized back to its original insoluble form. This can be achieved by exposure to air (air oxidation) or by treatment with a chemical oxidizing agent, such as a dilute solution of hydrogen peroxide or sodium perborate.

  • Soaping:

    • To improve the final shade, fastness properties, and to remove any loosely adhering dye particles from the surface, the dyed fabric is subjected to a soaping treatment.

    • This involves washing the fabric in a hot solution of soap or a synthetic detergent at or near the boil for about 15-30 minutes.

  • Rinsing and Drying:

    • The soaped fabric is thoroughly rinsed with hot and then cold water to remove any residual chemicals.

    • Finally, the dyed fabric is dried.

Mandatory Visualizations

Vat Dyeing Process Workflow

The following diagram illustrates the key stages of the vat dyeing process.

VatDyeingProcess cluster_preparation Preparation cluster_application Application cluster_fixation Fixation cluster_finishing Finishing VatDye Insoluble Vat Dye LeucoDye Soluble Leuco Dye VatDye->LeucoDye Vatting ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) ReducingAgent->LeucoDye Alkali Alkali (e.g., NaOH) Alkali->LeucoDye DyedFiber Fiber with Adsorbed Leuco Dye LeucoDye->DyedFiber Adsorption Fiber Cellulosic Fiber (e.g., Cotton) Fiber->DyedFiber FixedDye Insoluble Dye Fixed in Fiber DyedFiber->FixedDye Oxidation OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂) OxidizingAgent->FixedDye FinalFabric Final Dyed Fabric FixedDye->FinalFabric Washing & Soaping Soaping Soaping Soaping->FinalFabric

References

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The Colour Index number C.I. 59105 as specified in the topic query does not correspond to a well-documented vat dye. This guide focuses on C.I. Vat Black 25 (C.I. 69525), a dye with a similar application profile and for which public data is available. It is presumed that this is the intended subject of the query.

This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. Vat Black 25 (CAS No. 4395-53-3), a vat dye known for its application in the dyeing of cellulosic fibers. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.

Physicochemical and Fastness Properties

C.I. Vat Black 25 is a brown-black powder with the molecular formula C₄₅H₂₀N₂O₅ and a molecular weight of 668.65 g/mol .[1][2] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties of C.I. Vat Black 25
PropertyValueReferences
C.I. Name Vat Black 25[2][3]
C.I. Number 69525[3][4]
CAS Number 4395-53-3[1][2][4]
Molecular Formula C₄₅H₂₀N₂O₅[1][2]
Molecular Weight 668.65 g/mol [1][2]
Appearance Brown-black powder[5][6]
Solubility Insoluble in water and ethanol. Slightly soluble in pyridine (B92270) and quinoline.[5]
Behavior in Acids Green in concentrated sulfuric acid, with a black precipitate upon dilution. Reddish-brown in concentrated nitric acid.[3][5][6]
Leuco Form Color Grey in alkaline solution; dark olive in acidic solution.[3][5][6]
Table 2: Fastness Properties of C.I. Vat Black 25 on Cotton
Fastness TestGrade (1-8 scale, where 8 is best)References
Light Fastness (1/1) 7-8[6]
Light Fastness (2/1) 8[6]
Soaping Fastness (Fading) 4-5[2]
Soaping Fastness (Staining) 5[2]
Chlorine Fastness 4[2]
Oxygen Fastness 4-5[2]
Ironing Fastness 4[2]
Perspiration Fastness (Fading) 3-4[2]
Perspiration Fastness (Staining) 4-5[2]

Synthesis of C.I. Vat Black 25

The synthesis of C.I. Vat Black 25 is a two-step process involving a condensation reaction followed by cyclization.[3]

Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product 1-Aminoanthracene-9,10-dione 1-Aminoanthracene-9,10-dione Condensation Condensation 1-Aminoanthracene-9,10-dione->Condensation 2 equivalents 3,9-Dibromo-7H-benzo[de]anthracen-7-one 3,9-Dibromo-7H-benzo[de]anthracen-7-one 3,9-Dibromo-7H-benzo[de]anthracen-7-one->Condensation Intermediate Intermediate Condensation->Intermediate Intermediate Product (Di-anthraquinonyl benzanthrone imine) Cyclization Cyclization C.I. Vat Black 25 C.I. Vat Black 25 Cyclization->C.I. Vat Black 25 Intermediate->Cyclization

Caption: Synthesis pathway of C.I. Vat Black 25.

Experimental Protocols

Step 1: Condensation

  • Apparatus: A round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Reagents:

    • 1-Aminoanthracene-9,10-dione (2 molar equivalents)

    • 3,9-Dibromo-7H-benzo[de]anthracen-7-one (1 molar equivalent)

    • Naphthalene (B1677914) (solvent)

    • Copper (I) oxide (catalyst)

    • Sodium carbonate (acid scavenger)

  • Procedure:

    • To the reaction flask, add 1-Aminoanthracene-9,10-dione, 3,9-Dibromo-7H-benzo[de]anthracen-7-one, copper (I) oxide, and sodium carbonate to naphthalene.

    • Heat the mixture to boiling under a nitrogen atmosphere with continuous stirring.

    • Maintain the reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to isolate the crude intermediate product.

    • Wash the crude product with a suitable solvent (e.g., ethanol) to remove residual naphthalene and unreacted starting materials.

Step 2: Cyclization

  • Apparatus: A round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Reagents:

    • Crude intermediate from Step 1

    • Isobutanol or triethylene glycol (solvent)

    • Potassium hydroxide (B78521) (base)

  • Procedure:

    • Suspend the crude intermediate in isobutanol or triethylene glycol in the reaction flask.

    • Add potassium hydroxide to the suspension.

    • Heat the mixture to boiling with vigorous stirring.

    • Maintain the reflux for several hours to facilitate the cyclization reaction.

    • Cool the mixture and isolate the C.I. Vat Black 25 by filtration.

    • Wash the product with hot water to remove inorganic salts and then with ethanol.

    • Dry the final product in an oven.

Characterization of C.I. Vat Black 25

A general workflow for the characterization of C.I. Vat Black 25 is presented below.

Characterization Workflow

Characterization_Workflow cluster_sample Synthesized Product cluster_analysis Analytical Techniques cluster_data Characterization Data Vat Black 25 Vat Black 25 UV_Vis UV-Vis Spectroscopy Vat Black 25->UV_Vis FTIR FTIR Spectroscopy Vat Black 25->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Vat Black 25->NMR MS Mass Spectrometry Vat Black 25->MS Absorption_Spectrum Absorption Spectrum (λmax) UV_Vis->Absorption_Spectrum Functional_Groups Functional Group Identification FTIR->Functional_Groups Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification

Caption: General workflow for the characterization of C.I. Vat Black 25.

Expected Analytical Data

Table 3: Expected UV-Visible Spectroscopy Data

Parameter Expected Value/Range Rationale
λmax (in conc. H₂SO₄) Broad absorption across 400-700 nm The extensive conjugation of the polycyclic aromatic system leads to multiple electronic transitions, resulting in broad absorption across the visible spectrum, which is perceived as black.

| Molar Absorptivity (ε) | High | Expected due to the large, highly conjugated chromophore. |

Table 4: Expected FTIR Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Expected Intensity
~3300-3500 N-H stretch (secondary amine) Medium
~3000-3100 Aromatic C-H stretch Medium-Weak
~1670-1630 C=O stretch (anthraquinone) Strong
~1580-1600 C=C stretch (aromatic) Medium-Strong

| Below 1500 | Fingerprint Region | Complex |

Table 5: Expected ¹H and ¹³C NMR Spectroscopy Data

Nucleus Chemical Shift Range (ppm) Remarks
¹H 7.0 - 9.0 Complex multiplet signals corresponding to the numerous aromatic protons.
¹³C 110 - 150 Signals from aromatic carbons.
¹³C ~180 Signals from the carbonyl carbons of the anthraquinone (B42736) moieties.

Note: Due to the low solubility of vat dyes, obtaining high-resolution NMR spectra can be challenging. A strong deuterated solvent such as D₂SO₄ may be required.

Safety and Handling

C.I. Vat Black 25 is harmful if swallowed and may cause skin and eye irritation.[1] The starting materials also require careful handling.

1-Aminoanthracene-9,10-dione: Causes skin and serious eye irritation.[7] Avoid all personal contact, including inhalation, and use in a well-ventilated area.[8]

3,9-Dibromo-7H-benzo[de]anthracen-7-one: This substance is a persistent organic pollutant and should be handled with care to avoid environmental release.[9] It is harmful if ingested, inhaled, or in contact with skin.[9]

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Handle in a well-ventilated area or a fume hood.[1][8]

  • Avoid generating dust.[8]

  • Wash hands thoroughly after handling.[1][8]

  • Store in a cool, dry place in tightly sealed containers.[1]

This guide provides a foundational understanding of the synthesis and characterization of C.I. Vat Black 25. For further research and development, it is recommended to perform detailed analytical studies to obtain precise spectral data for this specific compound.

References

Spectroscopic analysis of Vat Yellow 46 (UV-Vis, FTIR, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, with the chemical formula C37H21N5O4 and a molecular weight of 599.59 g/mol , is a synthetic vat dye belonging to the anthraquinone (B42736) class.[1] Its molecular structure is characterized by a 6-phenyl-1,3,5-triazine-2,4-diamine framework linked to anthraquinone units.[1][2] This complex architecture is responsible for its dyeing properties and high stability.[2] Primarily used in the textile industry for dyeing cellulosic fibers like cotton, it is known for its vibrant yellow hue and excellent fastness.[1][2][3] Understanding the spectroscopic characteristics of this compound is crucial for quality control, analytical identification, and research into its properties and potential applications. This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound using UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific, publicly available spectra for this compound are limited, this guide extrapolates the expected data based on its constituent chemical moieties: anthraquinone, triazine, and phenyl groups. A study involving the dyeing of cotton with this compound did utilize FTIR analysis, which revealed no chemical change in the functional peaks of the cellulosic material after ultrasonic and microwave treatment, though the spectrum of the dye itself was not provided.[4]

Data Presentation

Due to the limited availability of specific experimental spectra for this compound, the following tables summarize the expected spectroscopic data based on the analysis of its primary functional groups.

Table 1: Expected UV-Visible Absorption Data
ChromophoreExpected λmax (nm)Transition Type
Anthraquinone Core~250-280, ~320-340π → π
Extended Conjugation~400-450n → π and π → π*

Note: The exact λmax will be influenced by the solvent and the overall molecular structure.

Table 2: Expected FTIR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
Aromatic C-H3100-3000Stretching
N-H (Amine)3500-3300Stretching
C=O (Anthraquinone)1680-1660Stretching
C=N (Triazine Ring)1660-1550Stretching
C=C (Aromatic Rings)1600-1450Stretching
C-N1350-1250Stretching
Aromatic C-H900-680Bending (Out-of-plane)
Table 3: Expected ¹³C and ¹H NMR Chemical Shifts
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HAromatic Protons7.0 - 8.5
¹HAmine Protons (N-H)Variable, depends on solvent and concentration
¹³CC=O (Anthraquinone)180 - 190
¹³CAromatic Carbons110 - 150
¹³CC-N (Triazine)160 - 170

Note: Vat dyes are often insoluble in common NMR solvents, which can make obtaining high-resolution solution-state NMR spectra challenging. Solid-state NMR or high-temperature experiments in solvents like DMSO-d6 may be necessary.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption is dependent on the electronic transitions within the molecule and is used to identify chromophores and determine concentration.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, dimethylformamide).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a cuvette with the pure solvent to serve as a blank. Place it in the reference beam of the spectrophotometer to zero the instrument.

  • Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam.

  • Spectral Acquisition: Scan the sample across a wavelength range of approximately 200-800 nm to obtain the full absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Methodology (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of dry this compound powder with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a thin, transparent pellet.

  • Background Spectrum: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectral Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: With a clean ATR crystal, take a background measurement.

  • Sample Placement: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the FTIR spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing the behavior of atomic nuclei in a magnetic field.

Methodology (for ¹H and ¹³C NMR):

  • Solvent Selection: Due to the likely low solubility of this compound, a high-boiling deuterated solvent such as DMSO-d6 may be required.

  • Sample Preparation: Dissolve a few milligrams of this compound in the chosen deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary to aid dissolution. If the sample is not fully soluble, the resulting spectrum will only represent the dissolved portion and may show broad lines.[5]

  • Instrumentation: Use a high-field NMR spectrometer.

  • Shimming: Shim the magnetic field to achieve homogeneity.

  • Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra. This may require a significant number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts of both proton and carbon signals to the different nuclei in the molecule.

Visualizations

The following diagrams illustrate the general workflows for each spectroscopic analysis.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Solvent Select Solvent Prepare Prepare Dilute Solution Solvent->Prepare Blank Run Solvent Blank Prepare->Blank Measure Measure Sample Blank->Measure Acquire Acquire Spectrum (200-800 nm) Measure->Acquire Analyze Identify λmax Acquire->Analyze FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Run Background Scan Press->Background Measure Measure Sample Pellet Background->Measure Acquire Acquire Spectrum (4000-400 cm⁻¹) Measure->Acquire Analyze Assign Functional Groups Acquire->Analyze NMR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Solvent Select Deuterated Solvent Dissolve Dissolve Sample in NMR Tube Solvent->Dissolve Shim Shim Magnetic Field Dissolve->Shim Acquire Acquire Spectra (¹H, ¹³C) Shim->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Assign Chemical Shifts Process->Analyze

References

Photophysical and photochemical properties of Indanthren Yellow 5GF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Indanthrene Yellow 5GF (C.I. Vat Yellow 46)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Indanthrene Yellow 5GF, also known as C.I. This compound, is a commercial vat dye valued for its fastness properties in the textile industry. Despite its widespread use, a detailed and quantitative characterization of its photophysical and photochemical properties is not extensively reported in peer-reviewed scientific literature. This guide consolidates the available information and provides generalized experimental protocols based on the known behavior of anthraquinone-based vat dyes.

Introduction

Indanthrene Yellow 5GF is a synthetic organic dye belonging to the anthraquinone (B42736) class of vat dyes. Vat dyes are characterized by their insolubility in water and their application process, which involves a temporary reduction to a water-soluble and substantive leuco form, followed by oxidation back to the insoluble pigment within the substrate.[1] This process imparts high fastness properties, making them suitable for textiles that require durability against washing, light, and chemical exposure. The core structure, based on anthraquinone and incorporating a triazine moiety, is responsible for its color and stability.[2][3] Understanding the photophysical and photochemical properties of such dyes is crucial for optimizing their application, predicting their stability, and assessing their environmental impact.

Chemical and Physical Properties

Indanthrene Yellow 5GF is a yellow powder with a complex molecular architecture. Its fundamental properties are summarized in the table below.

PropertyValueReference
Common Name Indanthrene Yellow 5GF; C.I. This compound[4]
CAS Number 12237-50-2[4]
Molecular Formula C₃₇H₂₁N₅O₄[4]
Molecular Weight 599.59 g/mol [4]
Appearance Yellow Powder[4]
Solubility Insoluble in water[1]
Chemical Class Anthraquinone Vat Dye[4]

Likely Chemical Structure:

The structure of Indanthrene Yellow 5GF, based on its manufacturing method involving the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with two equivalents of 1-chloroanthraquinone, is presented below.[4]

Jablonski S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-radiative at RT) T1->S0 Photochemistry workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep Prepare Leuco Form of Dye (Vatting) uvvis Measure Absorption Spectrum prep->uvvis fluor Measure Emission Spectrum prep->fluor lambda_max Determine λmax uvvis->lambda_max qy Determine Quantum Yield (ΦF) fluor->qy

References

Solubility of Vat Yellow 46 in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Vat Yellow 46 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 59105) in various organic solvents. Due to the limited availability of quantitative public data, this document focuses on qualitative solubility information and presents detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is an anthraquinone-based vat dye known for its excellent fastness properties when applied to cellulosic fibers.[1][2] Like other vat dyes, it is characterized by its general insolubility in water and most common organic solvents in its original pigmentary form. The application of vat dyes in the textile industry involves a reduction process in an alkaline medium to form a water-soluble "leuco" salt, which has an affinity for the fiber. Subsequent oxidation reforms the insoluble dye molecule inside the fiber, leading to high permanence.[1][3][4][5][6]

Qualitative Solubility Profile

Publicly available quantitative solubility data for this compound in specific organic solvents is scarce. Technical data sheets and safety data sheets often report the solubility as "no data available".[7] However, based on the general behavior of vat dyes and qualitative information available for structurally similar dyes, a general solubility profile can be inferred.

Vat dyes are typically soluble in high-boiling point aromatic solvents and some polar aprotic solvents, particularly at elevated temperatures. For instance, the related C.I. Vat Yellow 4 is reportedly soluble in nitrobenzene (B124822), sulfuric acid, tetrahydronaphthalene, and xylene, and slightly soluble in acetone, benzene, chloroform, ethanol, pyridine, and toluene.[8] Another similar compound, C.I. Vat Yellow 33, is noted to be insoluble in water, acetone, ethanol, toluene, or chloroform, but soluble in hot nitrobenzene and slightly soluble in o-chlorophenol and pyridine.[9]

Based on this, the expected qualitative solubility of this compound is summarized in the table below.

Table 1: Anticipated Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassOrganic SolventExpected Solubility
Non-polar Aromatic TolueneSlightly Soluble
XyleneSlightly Soluble
NitrobenzeneSoluble (especially when heated)
Polar Aprotic AcetoneSlightly Soluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Polar Protic EthanolSlightly Soluble
MethanolSlightly Soluble
Chlorinated ChloroformSlightly Soluble
Dichloromethane (DCM)Slightly Soluble

Note: This table is based on the general behavior of vat dyes and data from similar compounds. Experimental verification is necessary.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of dry this compound powder.

  • Equilibration: Add the excess dye to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaking incubator or a stirred flask in a water bath).

  • Saturation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to avoid precipitation during transfer.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of inert gas) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

UV-Visible Spectrophotometry Method

This method is highly sensitive and suitable for colored compounds.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in a suitable solvent in which it is readily soluble (e.g., concentrated sulfuric acid or hot nitrobenzene) and scan its absorbance spectrum using a UV-Visible spectrophotometer to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the target organic solvent as described in the gravimetric method (steps 1-4).

  • Dilution: Accurately dilute a known volume of the filtered, saturated supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the solubility of the original saturated solution by multiplying this concentration by the dilution factor.

Visualization of the Vat Dyeing Process

The primary application of this compound involves a chemical transformation to achieve solubility for dyeing. The following diagram illustrates the general workflow of the vat dyeing process.

VatDyeingProcess cluster_preparation Preparation cluster_vatting Vatting (Reduction) cluster_dyeing Dyeing cluster_oxidation Oxidation Dye This compound (Insoluble Pigment) Leuco Leuco Salt (Water-Soluble) Dye->Leuco Reduction Alkali Alkaline Solution (e.g., NaOH) Alkali->Leuco Reducer Reducing Agent (e.g., Sodium Hydrosulfite) Reducer->Leuco DyedFiber Fiber with Adsorbed Leuco Salt Leuco->DyedFiber Adsorption Fiber Cellulosic Fiber (e.g., Cotton) Fiber->DyedFiber FinalFiber Fiber with Insoluble This compound DyedFiber->FinalFiber Oxidation Oxidant Oxidizing Agent (e.g., Air, H2O2) Oxidant->FinalFiber

Caption: Workflow of the vat dyeing process for this compound.

Conclusion

References

An In-depth Technical Guide on the Thermal Degradation Analysis of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) class of vat dyes, is valued in the textile industry for its vibrant yellow hue and excellent fastness properties.[1][2][3] Its chemical structure, which incorporates a 6-phenyl-1,3,5-triazine-2,4-diamine framework connected to anthraquinone components, contributes to its high stability.[1] Understanding the thermal stability and degradation profile of this compound is crucial for optimizing its application in high-temperature manufacturing processes, predicting its long-term performance, and assessing its environmental impact. This technical guide outlines the key experimental methodologies and expected outcomes for a thorough thermal degradation analysis of this compound.

Chemical Structure:

  • Molecular Formula: C₃₇H₂₁N₅O₄[2][3]

  • Molecular Weight: 599.59 g/mol [2]

  • CAS Registry Number: 12237-50-2[2]

The large, conjugated aromatic system of this compound is expected to confer significant thermal stability.

Thermal Analysis Techniques

The primary techniques for evaluating the thermal stability of dyes like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, identifying the temperatures of maximum degradation rates, and quantifying the amount of residual char.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to identify thermal transitions such as melting, crystallization, and decomposition, which can be endothermic or exothermic processes.[4]

Illustrative Thermal Degradation Data

The following tables present hypothetical yet representative TGA and DSC data for this compound, based on the known behavior of structurally similar vat dyes.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound
ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Description
Onset of Decomposition (Tonset) ~ 380 - 420 °C~ 350 - 390 °CThe temperature at which significant mass loss begins.
Temperature of Max. Decomposition Rate (Tmax) ~ 480 - 530 °C~ 460 - 510 °CThe temperature at which the rate of mass loss is highest.
Final Residue at 800 °C ~ 45 - 55%< 5%The percentage of the initial mass remaining as char.
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound
Thermal EventTemperature Range (°C)Enthalpy (ΔH)Description
Endothermic Event (Melting/Decomposition) ~ 450 - 500 °CVariesCan indicate melting, often coupled with decomposition for such complex molecules.
Exothermic Event (Decomposition) > 500 °CVariesRepresents the energetic release during bond breaking and formation of degradation products.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are provided below.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of finely powdered this compound into a ceramic or platinum crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the mass change as a function of temperature. Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. Use an empty sealed pan as a reference.[4]

  • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program: Equilibrate the sample at 30 °C. Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and determine their peak temperatures and enthalpies.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is a complex process involving the fragmentation of its intricate molecular structure. The following diagrams illustrate a generalized experimental workflow and a plausible, simplified degradation pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation VY46 This compound Powder TGA Thermogravimetric Analysis (TGA) VY46->TGA DSC Differential Scanning Calorimetry (DSC) VY46->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data DTG_Curve Derivative Thermogram (DTG) TGA_Data->DTG_Curve Enthalpy Enthalpy Calculations DSC_Data->Enthalpy Stability Thermal Stability Assessment DTG_Curve->Stability Enthalpy->Stability Mechanism Degradation Mechanism Postulation Stability->Mechanism

Caption: Experimental workflow for the thermal analysis of this compound.

Degradation_Pathway cluster_degradation Initial Degradation (Heat) cluster_further_degradation Further Degradation cluster_products Products VY46 This compound Fragments Fragmentation of Side Chains (e.g., C-N bond scission) VY46->Fragments Δ Core_Breakdown Breakdown of Anthraquinone and Triazine Cores Fragments->Core_Breakdown Δ Volatiles Volatile Products (e.g., CO, CO2, NOx, HCN) Core_Breakdown->Volatiles Char Stable Carbonaceous Char Core_Breakdown->Char

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

This compound is anticipated to exhibit high thermal stability due to its robust chemical structure. Its thermal degradation likely initiates at temperatures exceeding 350 °C and proceeds through the cleavage of the less stable bonds, followed by the fragmentation of its core aromatic structure at higher temperatures. This process is expected to yield volatile products and a significant amount of carbonaceous char, particularly under inert conditions. The analytical protocols and illustrative data presented in this guide provide a solid foundation for researchers and professionals to conduct a thorough thermal degradation analysis of this compound and similar complex dye molecules.

References

Electrochemical Behavior of Vat Yellow 46: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) class of vat dyes, is a water-insoluble pigment prized in the textile industry for its vibrant color and excellent fastness properties.[1][2] The application of this compound, like other vat dyes, hinges on a fundamental electrochemical principle: a reversible reduction-oxidation cycle.[1] In its solid, oxidized state, the dye is insoluble and cannot be applied to fibers. Through a process known as "vatting," the dye is reduced in an alkaline medium to its water-soluble "leuco" form.[3][4] This soluble form has a high affinity for cellulosic fibers, allowing it to be absorbed.[4] Subsequent oxidation regenerates the original insoluble pigment, trapping it within the fiber matrix and resulting in a durable coloration.[3][4]

While traditionally carried out using chemical reducing agents like sodium dithionite, there is growing interest in electrochemical methods for the reduction of vat dyes.[5][6][7] Electrochemical approaches offer a more sustainable and controllable alternative, minimizing the environmental impact associated with chemical reducing agents.[5][8] This guide provides a technical overview of the electrochemical behavior of this compound, drawing upon the general principles of anthraquinone vat dye electrochemistry. Due to a lack of specific experimental data for this compound in the reviewed literature, the following information is based on the behavior of analogous compounds.

Core Electrochemical Principles of Anthraquinone Vat Dyes

The electrochemical behavior of anthraquinone-based vat dyes is centered around the reversible reduction of the quinone functional groups to hydroquinones. This two-electron, two-proton transfer process is the basis for the color change and solubility transformation. The general reduction-oxidation mechanism is depicted below.

G oxidized This compound (Insoluble Pigment) reduced Leuco form (Soluble) oxidized->reduced + 2e- + 2H+ (in alkaline medium) reduced->oxidized - 2e- - 2H+ (Oxidation)

Figure 1: General Redox Mechanism of Vat Dyes.

Quantitative Electrochemical Data

ParameterValue RangeSource
Reduction Potential (vs. SHE) -800 mV to -1000 mV[9]
Reduction Potential for Vat Dyes (General) -770 mV to -1000 mV[1]

Note: The values in the table represent the general range for the anthraquinone class of vat dyes. The precise reduction potential of this compound will be influenced by its specific molecular structure and the experimental conditions (e.g., pH, temperature, electrolyte composition). Experimental determination is necessary for accurate values.

Experimental Protocols

The following is a generalized experimental protocol for investigating the electrochemical behavior of this compound using cyclic voltammetry. This protocol is based on methodologies reported for other insoluble dyes and anthraquinone derivatives and should be optimized for the specific experimental setup.

Objective:

To determine the reduction and oxidation potentials of this compound and to study the reversibility of its redox processes.

Materials and Equipment:
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire or graphite (B72142) rod

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • This compound

  • Supporting Electrolyte: e.g., Sodium sulfate (B86663) (Na₂SO₄) or sodium chloride (NaCl) in deionized water.

  • Alkaline Medium: Sodium hydroxide (B78521) (NaOH) to adjust pH.

  • Solvent (for stock solution): A suitable organic solvent in which this compound has some solubility, such as N,N-Dimethylformamide (DMF), if direct dispersion in the aqueous electrolyte is not feasible.[10]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare supporting electrolyte (e.g., 0.1 M Na2SO4 in DI water) B Adjust pH to alkaline range (e.g., pH 11-13 with NaOH) A->B C Prepare this compound dispersion in the electrolyte B->C D Assemble 3-electrode cell (GCE, Pt, Ag/AgCl) C->D E Deoxygenate solution with N2/Ar (approx. 15-20 min) D->E F Run Cyclic Voltammetry: - Set potential window - Vary scan rates (e.g., 20, 50, 100, 200 mV/s) E->F G Identify cathodic (reduction) and anodic (oxidation) peak potentials F->G H Analyze peak separation (ΔEp) to assess reversibility G->H I Plot peak current vs. square root of scan rate to study diffusion control H->I

Figure 2: Experimental Workflow for Cyclic Voltammetry of this compound.

Detailed Procedure:
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in deionized water and then ethanol (B145695) to remove any residual polishing material.

    • Dry the electrode before use.

  • Electrolyte and Dye Preparation:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) in deionized water.

    • Adjust the pH of the electrolyte solution to the desired alkaline value (e.g., pH 11-13) using a concentrated NaOH solution. The high pH is necessary to facilitate the reduction of the vat dye.

    • Create a dispersion of this compound in the alkaline electrolyte. Due to its insolubility, sonication may be required to achieve a fine, homogeneous suspension. The concentration will need to be optimized.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the electrochemical cell containing the this compound dispersion.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

    • Perform cyclic voltammetry. The potential should be scanned from an initial potential where no reaction occurs towards a negative potential sufficient to induce reduction, and then reversed. A typical starting range could be from 0 V to -1.2 V vs. Ag/AgCl.

    • Record voltammograms at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • From the resulting cyclic voltammograms, determine the cathodic peak potential (Epc) for the reduction of this compound and the anodic peak potential (Epa) for the oxidation of its leuco form.

    • Calculate the formal reduction potential (E°') as the average of the cathodic and anodic peak potentials.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C, where n is the number of electrons transferred.

    • A plot of the peak current (Ip) versus the square root of the scan rate (ν¹/²) can be used to determine if the process is diffusion-controlled. A linear relationship is indicative of a diffusion-controlled process.

Conclusion

The electrochemical behavior of this compound is fundamental to its application as a textile dye. While specific electrochemical parameters for this dye are not extensively documented, the general principles governing anthraquinone vat dyes provide a solid framework for its study. The key electrochemical event is the reversible reduction to a soluble leuco form, which typically occurs in the range of -800 mV to -1000 mV in an alkaline medium. The provided experimental protocol for cyclic voltammetry offers a systematic approach for researchers to determine the specific electrochemical properties of this compound, enabling further optimization of electrochemical dyeing processes and contributing to the development of more sustainable technologies in the textile industry.

References

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Yellow 46, a complex anthraquinone-based vat dye, is utilized in the textile industry for its vibrant color and high fastness properties. However, the very stability that makes it a desirable colorant raises significant concerns regarding its environmental persistence and potential ecotoxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradability of this compound (CAS No. 12237-50-2). Due to a significant lack of specific data for this compound, this guide draws upon available information for analogous anthraquinone (B42736) vat dyes and the broader class of anthraquinone colorants to infer potential environmental behaviors. This document outlines the physicochemical properties, potential abiotic and biotic degradation pathways, and known ecotoxicological data. Standardized experimental protocols for assessing the environmental fate of insoluble dyes are also detailed to guide future research. A notable data gap exists in the scientific literature regarding the specific environmental impact of this compound, underscoring the need for further investigation.

Introduction

Vat dyes are a class of water-insoluble colorants prized for their excellent resistance to washing, light, and chemical degradation.[1] this compound, with the molecular formula C₃₇H₂₁N₅O₄, belongs to the anthraquinone class of vat dyes.[2] Its application in textile dyeing involves a reduction-oxidation process. The insoluble dye is first reduced to a soluble leuco form in an alkaline bath, allowing it to penetrate textile fibers. Subsequent oxidation reverts the dye to its insoluble form, trapping it within the fiber matrix.[1] This process, while effective for dyeing, can lead to the release of the dye into wastewater streams. The inherent stability and insolubility of this compound suggest a high potential for persistence in the environment, leading to concerns about its long-term impact on aquatic and terrestrial ecosystems.[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its environmental distribution and bioavailability. As a vat dye, its most critical property is its insolubility in water under neutral conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 12237-50-2[2]
Molecular Formula C₃₇H₂₁N₅O₄[2]
Molecular Weight 599.59 g/mol [2]
Appearance Yellow powder[2]
Water Solubility Insoluble[1]
Structure Anthraquinone-based[2]

Environmental Fate

The environmental fate of a chemical is determined by its susceptibility to various degradation processes and its partitioning between different environmental compartments (water, soil, air, and biota).

Abiotic Degradation

Abiotic degradation pathways for organic compounds include photolysis, hydrolysis, and oxidation. For anthraquinone dyes, photolysis is a relevant degradation route.

  • Photodegradation: Anthraquinone dyes can absorb light in the UV-visible spectrum, which can lead to their degradation. Studies on other vat dyes, such as Vat Yellow 1 and Vat Yellow 4, have shown that photocatalytic decomposition using catalysts like zinc oxide under UV and solar irradiation can be effective.[4] This suggests that this compound may also be susceptible to photodegradation, particularly in the presence of naturally occurring photocatalysts in the environment.

Biotic Degradation

Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from the environment. The complex and stable structure of anthraquinone dyes generally makes them resistant to rapid biodegradation.[5] However, various bacteria and fungi have been shown to decolorize and, in some cases, mineralize these compounds.[6]

  • Aerobic Biodegradation: Under aerobic conditions, microorganisms can utilize oxygen to break down organic molecules. While complete mineralization of anthraquinone dyes is often slow, initial steps involving the cleavage of the aromatic rings can occur.

  • Anaerobic Biodegradation: Anaerobic conditions, often found in sediments and some wastewater treatment systems, can also facilitate the biodegradation of anthraquinone dyes. The initial step in anaerobic degradation is often the reduction of the quinone moiety.

The biodegradation of vat dyes is challenging due to their insolubility. The process often requires the initial solubilization of the dye, which can be a rate-limiting step.

Biodegradability

Specific biodegradability data for this compound is not available in the public domain. A Safety Data Sheet for the substance explicitly states "no data available" for persistence and degradability.[7] However, based on the general characteristics of anthraquinone vat dyes, it is expected to be poorly biodegradable.

Table 2: Summary of Biodegradability and Ecotoxicity Data for this compound

EndpointResultReference
Ready Biodegradability No data available[7]
Inherent Biodegradability No data available
Toxicity to Fish No data available[7]
Toxicity to Daphnia No data available[7]
Toxicity to Algae No data available[7]
Toxicity to Microorganisms No data available[7]

Experimental Protocols

Given the lack of specific data for this compound, standardized experimental protocols are essential for future research to fill this knowledge gap. The insolubility of vat dyes presents a significant challenge in conducting these tests.

Ready Biodegradability Testing for Insoluble Substances (OECD 301)

This test provides an initial screening of the biodegradability of a substance. For insoluble compounds like this compound, modifications to the standard protocol are necessary to ensure the substance is available to the microorganisms. This can involve the use of a surfactant or emulsifying agent, or coating the substance onto a solid support.

Experimental Workflow:

Workflow for Ready Biodegradability Testing.
Ecotoxicity Testing

Standard ecotoxicity tests on aquatic organisms (fish, daphnia, algae) are challenging for insoluble substances. Test solutions are typically prepared as aqueous dispersions or by using a carrier solvent.

  • Acute Fish Toxicity (OECD 203): Measures the concentration of the substance that is lethal to 50% of the test fish over a 96-hour period (LC50).

  • Acute Immobilisation Test with Daphnia (OECD 202): Determines the concentration that immobilizes 50% of the daphnids over a 48-hour period (EC50).

  • Alga, Growth Inhibition Test (OECD 201): Assesses the effect of the substance on the growth of algae over a 72-hour period (EC50).

Potential Biodegradation Pathways

While specific metabolic pathways for this compound have not been elucidated, the biodegradation of anthraquinone dyes generally proceeds through enzymatic reactions catalyzed by microorganisms. These reactions often involve oxidoreductases such as laccases and peroxidases.

A generalized aerobic degradation pathway for an anthraquinone dye can be hypothesized to involve the following steps:

  • Initial attack by oxidoreductases: Enzymes like laccases or peroxidases can initiate the degradation by attacking the aromatic rings.

  • Ring cleavage: The enzymatic attack leads to the opening of the aromatic rings, forming smaller, more biodegradable intermediates.

  • Further degradation: These intermediates are then further metabolized by the microorganisms, potentially leading to complete mineralization to CO₂, water, and inorganic compounds.

G A This compound (Insoluble Anthraquinone Structure) B Extracellular Enzymes (e.g., Laccase, Peroxidase) A->B Initial Enzymatic Attack C Oxidized Intermediates (Ring Cleavage Products) B->C Oxidation & Ring Opening D Further Microbial Metabolism C->D Uptake by Microorganisms E Mineralization (CO2, H2O, etc.) D->E Metabolic Pathways

Generalized Aerobic Biodegradation Pathway.

Analytical Methods for Degradation Products

Identifying the intermediate products of biodegradation is crucial for understanding the degradation pathway and assessing the potential toxicity of the metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose.

Experimental Workflow for Metabolite Identification:

Workflow for Identifying Degradation Products.

Conclusion and Future Perspectives

This compound, due to its anthraquinone structure and insolubility, is expected to be persistent in the environment. This technical guide highlights a significant lack of empirical data on its environmental fate and biodegradability. The provided information, based on analogous compounds, suggests that while biodegradation is possible, it is likely to be a slow process. Future research should focus on conducting standardized biodegradability and ecotoxicity tests for this compound to accurately assess its environmental risk. The development of advanced oxidation processes may offer effective treatment solutions for wastewaters containing this and other persistent vat dyes. A deeper understanding of the microbial communities and enzymatic systems capable of degrading these complex molecules is also essential for developing effective bioremediation strategies.

References

Unveiling the Photophysical and Biological Landscape of Vat Yellow 46: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) class of dyes, is primarily recognized for its application in the textile industry due to its robust dyeing properties.[1][2][3] However, the broader photophysical characteristics and potential biological activities of this compound remain largely unexplored in publicly available literature. This technical guide provides a comprehensive framework for characterizing the fluorescence quantum yield and lifetime of this compound. Furthermore, it delves into the known biological signaling pathways associated with anthraquinone derivatives, offering a roadmap for future research into the potential therapeutic applications of this compound. While specific quantitative data for this compound is not currently available, this document details the requisite experimental protocols to empower researchers to uncover these critical parameters.

Quantitative Photophysical Data

A thorough investigation into the photophysical properties of a compound is essential for its potential application in areas such as bio-imaging and sensor development. The key parameters, fluorescence quantum yield (Φ) and fluorescence lifetime (τ), provide insights into the efficiency and dynamics of the fluorescence process. The following table outlines the data that should be collected for a comprehensive characterization of this compound.

ParameterSymbolValueUnitExperimental Conditions (Solvent, Temperature, etc.)
Molar Extinction CoefficientεTo be determinedM⁻¹cm⁻¹To be determined
Excitation MaximumλexTo be determinednmTo be determined
Emission MaximumλemTo be determinednmTo be determined
Fluorescence Quantum YieldΦTo be determined-To be determined
Fluorescence LifetimeτTo be determinednsTo be determined

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission through fluorescence. It can be determined using either a relative or an absolute method.

1. Relative Quantum Yield Measurement

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with an absorption and emission profile that overlaps with that of this compound.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Workflow for Relative Quantum Yield Measurement:

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis prep_standard Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare this compound Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate calculate Calculate Quantum Yield integrate->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

2. Absolute Quantum Yield Measurement

This method directly measures the number of emitted photons relative to the number of absorbed photons using an integrating sphere.

Protocol:

  • Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere.

  • Blank Measurement: Measure the scattering of the excitation light by placing a cuvette containing only the solvent in the integrating sphere.

  • Sample Measurement: Place the cuvette containing the this compound solution in the integrating sphere and measure the emission spectrum, including the scattered excitation light.

  • Calculation: The instrument's software calculates the absolute quantum yield by comparing the integrated intensity of the emitted fluorescence to the difference in intensity of the excitation light with and without the sample.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

  • Sample Measurement: Replace the scattering solution with the this compound solution and collect the fluorescence decay data. The instrument records the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Deconvolution of the IRF from the measured decay is performed using fitting software to extract the fluorescence lifetime(s). The decay is typically fitted to a single or multi-exponential function.

Workflow for Fluorescence Lifetime Measurement (TCSPC):

G start Pulsed Light Source sample This compound Sample start->sample timing Timing Electronics (TCSPC Module) start->timing Start Signal detector Photodetector sample->detector detector->timing Stop Signal histogram Build Photon Arrival Time Histogram timing->histogram analysis Deconvolution and Lifetime Calculation histogram->analysis result Fluorescence Lifetime (τ) analysis->result

Caption: Experimental workflow for TCSPC fluorescence lifetime measurement.

Potential Signaling Pathways of Anthraquinone Derivatives

While the specific biological activity of this compound has not been reported, studies on other anthraquinone derivatives have revealed their potential to interact with cellular signaling pathways, making them interesting candidates for drug development.

1. Inhibition of c-Met Kinase Signaling

Some anthraquinone derivatives have been identified as inhibitors of the c-Met kinase pathway.[4] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and survival. Aberrant activation of this pathway is implicated in various cancers. Anthraquinones may exert their inhibitory effect by binding to HGF, thereby preventing its interaction with the c-Met receptor.[4]

2. Induction of Apoptosis via the ROS/JNK Pathway

Certain novel amide anthraquinone-amino acid derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] This pathway is a key mediator of programmed cell death.

Representative Signaling Pathway for Anthraquinone Derivatives:

G cluster_path1 c-Met Inhibition cluster_path2 Apoptosis Induction HGF HGF cMet c-Met Receptor HGF->cMet Blocks Interaction Proliferation Cell Proliferation & Survival cMet->Proliferation Inhibits AQ_cMet Anthraquinone Derivative AQ_cMet->HGF Binds to AQ_ROS Anthraquinone Derivative ROS ROS Generation AQ_ROS->ROS JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential signaling pathways modulated by anthraquinone derivatives.

Conclusion

This compound, while established in the textile industry, presents an untapped potential for applications in biomedical research and drug development. This guide provides the necessary experimental framework for a comprehensive characterization of its photophysical properties. Furthermore, the exploration of signaling pathways associated with related anthraquinone compounds suggests promising avenues for investigating the biological activity of this compound. The detailed protocols and conceptual diagrams furnished herein are intended to serve as a valuable resource for researchers embarking on the scientific exploration of this and similar compounds.

References

Unraveling the Crystalline World of Vat Yellow 46: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Vat Yellow 46, with the chemical formula C37H21N5O4, is a complex organic molecule whose arrangement in the solid state dictates its physical and chemical properties, such as color, solubility, and stability.[1] The manufacturing process involves the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with 1-chloroanthraquinone.[1] The final product is a yellow powder.[1]

The Critical Role of Crystal Structure in Vat Dyes

The crystal structure of a dye is the ordered three-dimensional arrangement of its molecules. This arrangement is defined by the unit cell, which is the smallest repeating unit of the crystal lattice, and the space group, which describes the symmetry of the crystal. For vat dyes, the crystal structure influences several key application properties:

  • Vatting Rate: The rate at which the insoluble dye is reduced to its soluble leuco form is influenced by the particle size and crystal form.[2] Different crystal faces can exhibit different dissolution rates.

  • Dyeing Performance: The efficiency of dye uptake by the fiber and the final color fastness are dependent on the crystalline nature of the dye particles.

  • Stability: The thermodynamic stability of the dye under various conditions (e.g., temperature, light) is linked to its crystal structure.

Polymorphism: The Phenomenon of Multiple Crystal Forms

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. These different forms, known as polymorphs, have the same chemical composition but different internal crystal lattices. This can lead to significant differences in physical properties.

For vat dyes, polymorphism is a critical consideration. It is known that processes such as grinding can induce polymorphic transitions in some vat dyes.[2] For instance, experiments with 16,17-dimethoxyviolanthrone have shown a transition from the α to the β modification upon grinding.[2] While specific polymorphs of this compound have not been documented in the searched literature, it is a phenomenon that should be anticipated for a molecule of its complexity.

The relationship between different polymorphs and the factors influencing their formation can be conceptualized as follows:

Figure 1: A conceptual diagram illustrating the potential relationships between different solid-state forms of a compound like this compound and the external factors that can induce transformations between them.

Experimental Protocols for Characterization

To thoroughly investigate the crystal structure and polymorphism of this compound, a suite of analytical techniques would be necessary. The following are standard experimental protocols employed for such studies:

Single-Crystal X-ray Diffraction (SC-XRD)
  • Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing unequivocal structural information including unit cell parameters and space group.

  • Methodology:

    • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling crystallization from various solvents.

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data.

Powder X-ray Diffraction (PXRD)
  • Objective: To obtain a fingerprint of the crystalline solid, which is useful for identifying crystalline phases, determining the degree of crystallinity, and monitoring polymorphic transitions.

  • Methodology:

    • Sample Preparation: A fine powder of the material is packed into a sample holder.

    • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • Data Analysis: The resulting diffractogram is compared to reference patterns for phase identification. Changes in peak positions and intensities can indicate the presence of different polymorphs.

Thermal Analysis (DSC and TGA)
  • Objective: To investigate the thermal behavior of the material, including melting points, phase transitions, and decomposition temperatures.

  • Methodology:

    • Differential Scanning Calorimetry (DSC): A small amount of the sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic events appear as peaks in the DSC thermogram, indicating phase transitions.

    • Thermogravimetric Analysis (TGA): The mass of the sample is monitored as a function of temperature. Mass loss can indicate desolvation or decomposition.

Spectroscopy (FT-IR, Raman)
  • Objective: To probe the vibrational modes of the molecules. Different polymorphs can exhibit distinct spectra due to differences in their crystal packing and intermolecular interactions.

  • Methodology:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: The sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber.

    • Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed.

Future Outlook

A comprehensive understanding of the crystal structure and polymorphism of this compound is crucial for optimizing its manufacturing process, ensuring consistent product quality, and developing new applications. Future research efforts should focus on successfully growing single crystals for SC-XRD analysis and employing a combination of PXRD, thermal analysis, and spectroscopic techniques to identify and characterize potential polymorphs. Such studies would provide invaluable data for the dye industry and could have implications for the broader field of organic solid-state chemistry.

References

A Technical Guide to the Synthesis of Novel Vat Yellow 46 Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vat Yellow 46, a robust anthraquinone-based dye, is recognized for its exceptional stability and colorfastness, primarily in the textile industry.[1][2] Its complex molecular architecture, featuring a 6-phenyl-1,3,5-triazine-2,4-diamine core linked to two anthraquinone (B42736) units, presents a unique scaffold for chemical modification.[1] This guide outlines a strategic approach to the synthesis of novel this compound derivatives. By introducing functional diversity at specific sites on the parent molecule, new compounds can be generated for evaluation as potential biological probes, photosensitizers, or advanced materials. We provide detailed, proposed experimental protocols for the synthesis of these novel derivatives, methods for their purification and characterization, and a logical workflow for their subsequent screening and development. This document serves as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction to this compound

Chemical Structure and Properties

This compound (CAS No. 12237-50-2) is an anthraquinone vat dye with the molecular formula C₃₇H₂₁N₅O₄ and a molecular weight of 599.59 g/mol .[1][2] The core structure consists of a central 6-phenyl-1,3,5-triazine-2,4-diamine unit, which is symmetrically substituted with two 1-aminoanthraquinone (B167232) moieties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 12237-50-2[2]
Molecular Formula C₃₇H₂₁N₅O₄[1][2][3]
Molecular Weight 599.59[1][2][3]
Appearance Yellow Powder[2][3]
Solubility Insoluble in water[4][5]
Color in H₂SO₄ Greenish-light yellow[2][3]
Color in Alkaline Reduction Purple[2][3]
Color in Acid Reduction Red-brown[2][3]

Like other vat dyes, this compound is insoluble in water and requires chemical reduction in an alkaline medium to a soluble "leuco" form before it can be applied to a substrate.[4][5][6] Subsequent oxidation restores the dye to its original insoluble, brightly colored state, ensuring high fastness.[1][6]

Known Synthesis and Applications

The established manufacturing method for this compound involves the condensation of two key intermediates: 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone (B52148) (in a 1:2 molar ratio).[2] This reaction is typically carried out in a high-boiling solvent such as nitrobenzene (B124822), with iodine and pyridine (B92270) acting as catalysts.[2]

Its primary application is in the dyeing of cellulosic fibers like cotton, linen, and rayon, where it is valued for its excellent color yield and uniformity.[1][7]

Rationale for Derivative Synthesis

The structural complexity and stability of this compound make it an attractive scaffold for developing novel functional molecules. By modifying the peripheral phenyl group or the anthraquinone wings, a library of derivatives can be created with tailored electronic, photophysical, and biological properties. Potential research applications for such derivatives include:

  • Fluorescent Probes: Introduction of specific functional groups could induce fluorescence for cellular imaging.

  • Photosensitizers: Modified derivatives could be explored for applications in photodynamic therapy.

  • Bioactive Compounds: The triazine and anthraquinone motifs are present in various bioactive molecules, suggesting potential for drug discovery.

  • Advanced Materials: New derivatives could exhibit unique properties for use in organic electronics or as specialized pigments.

Proposed Synthetic Strategies for Novel Derivatives

The synthesis of novel derivatives can be approached by modifying the starting materials prior to the final condensation reaction. This strategy allows for precise control over the placement of new functional groups.

Identification of Modification Sites

Two primary sites on the this compound scaffold are targeted for modification:

  • The Phenyl Ring: The phenyl group on the triazine core can be substituted with various functional groups (e.g., -OH, -NH₂, -COOH, -Br, -CF₃) by starting with a substituted benzonitrile (B105546) to create the initial triazine intermediate.

  • The Anthraquinone Units: The anthraquinone rings can be functionalized. While the existing synthesis uses 1-chloroanthraquinone, starting with a substituted 1-chloroanthraquinone would introduce functionality at other positions.

The general workflow for this synthetic approach is visualized below.

G cluster_precursor Precursor Synthesis cluster_main Core Synthesis cluster_post Purification & Analysis A Substituted Benzonitrile (R-Ph-CN) D 6-(R-Phenyl)-1,3,5-triazine-2,4-diamine A->D Reaction with Dicyandiamide (B1669379) B Dicyandiamide B->D C Substituted 1-Chloroanthraquinone (R'-AQ-Cl) E Condensation Reaction (Ullmann Type) C->E Intermediate 2 (2 eq.) D->E Intermediate 1 F Crude this compound Derivative E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, HPLC) G->H I Novel Derivative (Pure) H->I

Caption: Proposed workflow for the synthesis of novel this compound derivatives.

Detailed Experimental Protocols

The following protocols are proposed methodologies based on the known synthesis of this compound and general organic synthesis techniques.[2][8] Researchers should conduct all experiments with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Synthesis of a Phenyl-Substituted Derivative (Example: 4-Hydroxyphenyl)

This protocol describes the synthesis of a derivative with a hydroxyl group on the phenyl ring.

Step 1: Synthesis of 6-(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine.

  • Combine 4-cyanophenol (1 eq.) and dicyandiamide (1.1 eq.) in a flask with a suitable solvent like 2-methoxyethanol.

  • Add a base such as potassium hydroxide (B78521) (0.2 eq.) to catalyze the reaction.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, the product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the substituted triazine intermediate.

Step 2: Condensation with 1-Chloroanthraquinone.

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the 6-(4-hydroxyphenyl)-1,3,5-triazine-2,4-diamine (1 eq.) from Step 1, 1-chloroanthraquinone (2.1 eq.), and nitrobenzene as the solvent.

  • Add copper(I) iodide (0.1 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Heat the mixture to 180-200 °C and maintain for 8-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. Add methanol (B129727) to precipitate the crude product.

  • Filter the solid and wash extensively with methanol, followed by hot water, to remove residual solvent and salts.

Table 2: Example Reagent Quantities for Protocol 1 (Step 2)

ReagentMolar Eq.MW ( g/mol )Sample Mass (g)Sample Moles (mmol)
Substituted Triazine1.0203.202.0310.0
1-Chloroanthraquinone2.1242.655.1021.0
Copper(I) Iodide0.1190.450.191.0
Potassium Carbonate2.5138.213.4625.0
Nitrobenzene-123.1150 mL-
General Protocol for Purification and Characterization
  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane/methanol. Alternatively, recrystallization from a high-boiling solvent like DMF or DMSO may be effective.

  • Characterization: The structure and purity of the final compounds should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

    • Mass Spectrometry (HRMS): To confirm the molecular weight and formula.

    • HPLC: To determine the purity of the final product.

    • FT-IR Spectroscopy: To identify key functional groups.

    • UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λ_max).

Data Presentation for a Hypothetical Derivative Library

The synthesis of a small library of derivatives using the proposed protocols would yield data that can be summarized for comparative analysis.

Table 3: Hypothetical Characterization Data for Novel this compound Derivatives

Compound IDR-Group (Phenyl)R'-Group (Anthraquinone)MW ( g/mol )Yield (%)M.P. (°C)λ_max (nm)
VY46-H -H-H599.59(Standard)>300435
VY46-OH 4-OH-H615.5965>300442
VY46-NH2 4-NH₂-H614.6162>300455
VY46-CF3 4-CF₃-H667.5971>300430
VY46-Br -H4-Br757.4058>300438

Proposed Research and Development Workflow

Once synthesized and characterized, the novel derivatives can be advanced through a screening cascade to identify lead compounds for specific applications.

G A Synthesis of Derivative Library B Chemical Analysis (Purity, Structure) A->B C Primary Screening (e.g., Cytotoxicity, Fluorescence) B->C D Hit Identification C->D D->A Inactive -> Redesign E Secondary Screening (Target-specific assays, Mechanism of Action) D->E Active Hits F Lead Compound Selection E->F G In Vivo / Materials Testing F->G Optimized Leads H Pre-clinical/Application Development Candidate G->H

Caption: Logical workflow for screening and development of novel derivatives.

Conclusion

This guide provides a comprehensive framework for the rational design and synthesis of novel derivatives of this compound. By leveraging established condensation chemistry with modified precursor molecules, new compounds with diverse functionalities can be systematically produced. The detailed protocols and proposed workflows offer a clear path from initial synthesis to characterization and subsequent evaluation for a range of scientific and industrial research applications. This approach opens the door to exploring the untapped potential of the this compound scaffold beyond its traditional use as a dye.

References

Vat Yellow 46 as a model compound for anthraquinone dye studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Vat Yellow 46, an anthraquinone-based dye, and its application as a model compound for scientific investigation. Anthraquinone (B42736) dyes are a significant class of industrial colorants known for their vibrant colors and excellent fastness properties.[1][2] However, their complex aromatic structure also raises concerns regarding their environmental persistence and potential toxicity, making them a critical subject for degradation and toxicological studies.[3][4][5]

This compound, with its defined chemical structure, serves as an ideal representative for this class, enabling researchers to study the fundamental mechanisms of dye degradation, assess toxicological impacts, and develop novel remediation technologies. This document outlines its core properties, details relevant experimental protocols using analogous compounds, and provides workflows for its systematic study.

Compound Profile: C.I. This compound

This compound is a complex anthraquinone dye characterized by a 6-phenyl-1,3,5-triazine-2,4-diamine framework linked to anthraquinone units.[1][6] This structure is responsible for its color and high stability.[6] Like other vat dyes, it is water-insoluble and requires a reduction-oxidation process for application to cellulosic fibers such as cotton.[6]

Data Presentation: Physicochemical and Toxicological Properties

The following table summarizes the known properties of this compound. For comparative purposes and to inform experimental design, data for the structurally similar C.I. Vat Yellow 4 is also included where available. The significant gaps in the data for this compound underscore the necessity for its study as a model compound.

PropertyC.I. This compoundC.I. Vat Yellow 4 (Dibenzo[b,def]chrysene-7,14-dione)
CAS Number 12237-50-2[1]128-66-5[7]
Molecular Formula C₃₇H₂₁N₅O₄[1]C₂₄H₁₂O₂[7]
Molecular Weight 599.59 g/mol [1]332.3 g/mol [7]
Appearance Yellow Powder[1][6]Orange Liquid / Powder[7]
Light Fastness (ISO) 6[1]Not Available
Chlorine Bleach Fastness 2[1]Not Available
Ecotoxicity Data No data available[8]Not classifiable as to its carcinogenicity to humans (Group 3)[7][9]
Persistence & Degradability No data available[8]No data available
Bioaccumulative Potential No data available[8]No data available

Experimental Protocols for Model Compound Studies

The following sections detail standardized protocols for key experiments relevant to dye studies. As specific degradation and toxicology studies on this compound are not widely published, these methodologies are based on successful studies conducted on the analogous Vat Yellow 4 and other vat dyes.

This protocol is adapted from studies on the photocatalytic degradation of Vat Yellow 4 and is a cornerstone for assessing the efficacy of Advanced Oxidation Processes (AOPs).[10][11]

Objective: To determine the degradation efficiency and kinetics of this compound under UV irradiation in the presence of a titanium dioxide (TiO₂) photocatalyst.

Materials:

  • This compound

  • TiO₂ photocatalyst (e.g., Degussa P25)

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Photoreactor with a cooling system and magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

  • Electron acceptors (optional): H₂O₂, (NH₄)₂S₂O₈, KBrO₃

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent or create a fine aqueous dispersion.

  • Catalyst Suspension: In the photoreactor, suspend a pre-determined amount of TiO₂ (e.g., 0.1 - 1.0 g/L) in deionized water.

  • Adsorption Equilibrium: Add a specific concentration of this compound solution to the reactor. Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the reaction. Maintain a constant temperature using the cooling system.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis: Immediately centrifuge or filter the aliquots to remove the TiO₂ catalyst. Analyze the supernatant's absorbance at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Parameter Variation: Repeat the experiment by varying parameters such as initial dye concentration, catalyst loading, and pH to find optimal degradation conditions.[10][11]

  • Effect of Electron Acceptors (Optional): To investigate enhancement effects, add varying concentrations of H₂O₂, (NH₄)₂S₂O₈, or KBrO₃ to the reaction mixture before UV irradiation.[10][11]

This protocol is based on methodologies used for the degradation of other aromatic dyes and explores the use of high-frequency ultrasound.[12][13]

Objective: To evaluate the degradation of this compound through acoustic cavitation.

Materials:

  • This compound aqueous solution/dispersion

  • High-frequency ultrasonic probe or bath (e.g., 20-500 kHz)

  • Reaction vessel

  • HPLC system for intermediate product analysis

  • Total Organic Carbon (TOC) analyzer

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound at a known concentration.

  • Sonication: Place the solution in the reaction vessel and immerse the ultrasonic probe (or place the vessel in the ultrasonic bath).

  • Reaction Conditions: Conduct the experiment at a controlled temperature. The degradation generally follows first-order kinetics.[12]

  • Sample Collection: Withdraw samples at set time intervals.

  • Analysis:

    • Monitor the decrease in the parent dye concentration using UV-Vis spectrophotometry or HPLC.

    • Identify intermediate degradation products using HPLC-MS or GC-MS to elucidate the degradation pathway.[12]

    • Measure the degree of mineralization (conversion to CO₂ and H₂O) by analyzing the TOC of the solution over time.[12]

This protocol provides a general framework for assessing the potential environmental impact of this compound and its degradation byproducts, drawing from general studies on anthraquinone dye toxicity.[3][14]

Objective: To determine the acute and chronic toxicity of this compound on representative aquatic organisms.

Model Organisms:

  • Algae: (e.g., Pseudokirchneriella subcapitata) for growth inhibition tests.

  • Invertebrates: (e.g., Daphnia magna) for immobilization and reproduction tests.

  • Fish: (e.g., Zebrafish, Danio rerio) for acute toxicity (embryo) tests.[3]

  • Bacteria: (e.g., Vibrio fischeri) for bioluminescence inhibition tests.

Methodology (Example: Daphnia magna Acute Immobilization Test):

  • Test Solutions: Prepare a series of dilutions of this compound in a suitable culture medium. Include a control group with no dye.

  • Exposure: Introduce a set number of Daphnia magna neonates (<24 hours old) into each test concentration and the control.

  • Incubation: Incubate under standard laboratory conditions (e.g., 20-22°C, 16:8 hour light:dark cycle) for 48 hours.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids in each container.

  • Data Analysis: Calculate the EC₅₀ (the concentration that causes immobilization in 50% of the population) using appropriate statistical methods (e.g., Probit analysis).

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the study of this compound as a model compound.

G Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Mix Dye and Catalyst in Photoreactor A->C B Prepare TiO2 Catalyst Suspension B->C D Stir in Dark (Adsorption Equilibrium) C->D E Irradiate with UV Light (Initiate Reaction) D->E F Collect Aliquots at Time Intervals E->F G Centrifuge/Filter to Remove Catalyst F->G H Measure Absorbance (UV-Vis Spectrophotometer) G->H I Calculate Degradation % and Analyze Kinetics H->I

Caption: Workflow for a typical photocatalytic degradation experiment.

G Mechanism of Semiconductor Photocatalysis cluster_0 Semiconductor (e.g., TiO2) cluster_1 Redox Reactions VB Valence Band (VB) CB Conduction Band (CB) h h+ e e- Photon UV Photon (hν) Photon->VB Excitation O2 O2 e->O2 H2O H2O h->H2O Superoxide •O2- O2->Superoxide Reduction OH_radical •OH (Hydroxyl Radical) H2O->OH_radical Oxidation Dye This compound OH_radical->Dye Degradation Degradation Products (CO2, H2O, etc.) Dye->Degradation

Caption: General mechanism of dye degradation via photocatalysis.

G Logical Workflow for Model Compound Assessment A Select Model Compound (this compound) B Characterize Physicochemical Properties (Solubility, λmax) A->B C Perform Degradation Studies (Photocatalytic, Sonochemical, etc.) B->C D Analyze Degradation Kinetics and Identify Byproducts C->D E Conduct Ecotoxicity Assays (Dye & Byproducts) D->E G Synthesize Data & Assess Environmental Risk D->G F Calculate Toxicity Metrics (EC50, LC50) E->F F->G

References

An In-depth Technical Guide to the Historical Development and Synthesis of Indanthren Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical evolution and synthetic methodologies of Indanthren dyes. From their groundbreaking discovery to modern industrial production, this document details the key chemical innovations that have established these dyes as benchmarks for fastness and durability. The content includes detailed experimental protocols for the synthesis of key Indanthren dyes, a compilation of relevant quantitative data, and visualizations of the core chemical pathways.

Historical Development: A New Era of Synthetic Dyes

The story of Indanthren dyes begins at the turn of the 20th century, a period of intense innovation in the chemical industry. In 1901, the German chemist René Bohn, working for Badische Anilin- und Soda-Fabrik (BASF), made a serendipitous discovery that would revolutionize the world of synthetic colorants.[1] While attempting to synthesize a new blue dye from 2-aminoanthraquinone (B85984) using the conditions of the synthetic indigo (B80030) process—fusing it with caustic potash—he obtained a brilliant blue compound with exceptional fastness properties.[2][3] This new dye, named Indanthren Blue RS, surpassed the then-dominant indigo in terms of its resistance to light and washing.[1]

The name "Indanthren" itself is an acronym for "Indigo from anthracene," reflecting its origins and the quest to create superior alternatives to existing dyes.[4] Bohn's discovery of Indanthrone, the first anthraquinone (B42736) vat dye, marked the birth of the Indanthren range and a new class of dyes known for their outstanding durability. Following this initial breakthrough, the family of Indanthren dyes quickly expanded. By 1906, Bayer had introduced the first vat red, and a range of other colors soon followed, marketed under brand names like Algol. The development of these dyes spurred significant advancements in organic chemistry and solidified the dominance of German chemical companies in the global market.

The Chemistry of Indanthren Dyes: The Vatting Process

Indanthren dyes belong to the class of vat dyes, which are characterized by their insolubility in water in their pigmentary form. To be applied to textiles, they must first be converted into a water-soluble "leuco" form through a process called "vatting." This involves chemical reduction in an alkaline solution, typically using sodium hydrosulfite.[5][6]

The key steps in the application of Indanthren dyes are:

  • Reduction (Vatting): The insoluble dye pigment is treated with a reducing agent (e.g., sodium hydrosulfite) in an alkaline medium (e.g., sodium hydroxide). This converts the carbonyl groups of the dye molecule into hydroxyl groups, forming the soluble sodium salt of the leuco-dye.[5][6]

  • Dyeing: The textile fibers, typically cellulosic materials like cotton, are immersed in the alkaline solution of the leuco-dye. The soluble leuco form has a high affinity for the fibers and is absorbed by them.

  • Oxidation: After dyeing, the fabric is exposed to an oxidizing agent, most commonly atmospheric oxygen or chemical oxidants like hydrogen peroxide. This reverses the reduction process, converting the soluble leuco-dye back into its original insoluble pigment form, which becomes trapped within the fibers. This process results in the exceptional wash and light fastness characteristic of Indanthren dyes.[5][6]

Synthesis of Key Indanthren Dyes

The synthesis of Indanthren dyes is based on the chemistry of anthraquinone and its derivatives. The following sections detail the synthesis of some of the most important members of this class.

Indanthrone (C.I. Vat Blue 4)

Indanthrone was the first and is one of the most well-known Indanthren dyes. It is synthesized from 2-aminoanthraquinone.

This protocol is based on the classic alkaline fusion method.

Materials:

Equipment:

  • High-temperature reaction vessel (e.g., nickel or iron crucible)

  • Mechanical stirrer

  • Furnace or high-temperature heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Fused Alkali: In the reaction vessel, prepare a mixture of potassium hydroxide and sodium hydroxide (e.g., a 1:1 molar ratio). Heat the mixture to 195-250°C with stirring until a homogeneous fused melt is obtained.

  • Addition of Reactant: Gradually add 2-aminoanthraquinone to the fused caustic alkali with continuous stirring. To improve the yield, an oxidizing agent like potassium nitrate can be included in the melt.

  • Reaction: Heat the reaction mixture to a temperature between 220°C and 245°C and maintain for 1 to 4 hours with stirring. The progress of the reaction can be monitored by observing the color change of the melt.

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a large volume of water.

  • Isolation and Purification: Boil the resulting aqueous suspension and then filter to collect the crude Indanthrone precipitate. Wash the filter cake with hot water until the filtrate is neutral, and then wash with ethanol.

  • Drying: Dry the purified product in an oven.

Synthesis Pathway of Indanthrone

Indanthrone_Synthesis cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product 2-Aminoanthraquinone 2-Aminoanthraquinone Fused Alkali KOH / NaOH 220-245°C 2-Aminoanthraquinone->Fused Alkali Dimerization & Cyclization Indanthrone Indanthrone Fused Alkali->Indanthrone Oxidation

Caption: Synthesis of Indanthrone from 2-aminoanthraquinone.

Flavanthrone (C.I. Vat Yellow 1)

Flavanthrone is another important early Indanthren dye, known for its bright yellow color. It can be synthesized via several routes, with the Ullmann condensation being a common industrial method.

Materials:

  • 1-chloro-2-acetamidoanthraquinone

  • Copper powder (activated)

  • High-boiling point solvent (e.g., nitrobenzene (B124822) or N-methylpyrrolidone)

  • Anhydrous sodium carbonate

  • Concentrated sulfuric acid

  • Ethanol

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In the three-necked flask, combine 1-chloro-2-acetamidoanthraquinone, activated copper powder, and anhydrous sodium carbonate in a high-boiling point solvent like nitrobenzene.

  • Reaction: Heat the mixture to 190-200°C under a nitrogen atmosphere with continuous stirring for 4-6 hours.

  • Intermediate Isolation: Cool the reaction mixture and filter to collect the solid intermediate. Wash the solid sequentially with nitrobenzene, ethanol, and hot water.

  • Hydrolysis and Cyclization: Treat the intermediate with concentrated sulfuric acid to effect hydrolysis of the acetamido group and subsequent cyclization to form Flavanthrone.

  • Purification: Purify the crude Flavanthrone by acid pasting. This involves dissolving the crude product in concentrated sulfuric acid and then precipitating it in a finely divided form by pouring the solution into a large volume of ice-water with vigorous stirring.

  • Final Isolation and Drying: Filter the precipitated Flavanthrone, wash with water until neutral, and dry.

Synthesis Pathway of Flavanthrone

Flavanthrone_Synthesis cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product 1-chloro-2-acetamidoanthraquinone 1-chloro-2-acetamidoanthraquinone Ullmann Condensation Cu catalyst High temp. 1-chloro-2-acetamidoanthraquinone->Ullmann Condensation Coupling Hydrolysis & Cyclization Conc. H₂SO₄ Ullmann Condensation->Hydrolysis & Cyclization Intermediate Flavanthrone Flavanthrone Hydrolysis & Cyclization->Flavanthrone Final Product

Caption: Synthesis of Flavanthrone via Ullmann condensation.

Other Important Indanthren Dyes

The Indanthren family includes a wide range of other structures, each with unique properties and synthesis routes.

  • Pyranthrone (C.I. Vat Orange 9): This dye is synthesized from 2,2'-dimethyl-1,1'-dianthraquinonyl. The synthesis involves an aqueous ring-closure process by heating the starting material in the presence of an alkali (NaOH or KOH) and an organic hydroxy compound which acts as a reducing agent.[7] A typical procedure involves heating the reactants at 110-160°C.[7]

  • Dibenzanthrone (Violanthrone, C.I. Vat Blue 20): Dibenzanthrone is produced by the caustic fusion of benzanthrone (B145504).[8] The process typically involves heating benzanthrone with a mixture of potassium hydroxide and sodium hydroxide, often in the presence of a solvent and an oxidizing agent.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of selected Indanthren dyes.

Table 1: Synthesis Parameters for Key Indanthren Dyes

Dye NameStarting MaterialKey ReagentsTemperature (°C)Reaction Time (hours)Typical Yield (%)
Indanthrone 2-aminoanthraquinoneKOH, NaOH, KNO₃220 - 2451 - 4>90
Flavanthrone 1-chloro-2-aminoanthraquinone derivativesCopper catalyst, Na₂CO₃190 - 2104 - 680 - 90
Pyranthrone 2,2'-dimethyl-1,1'-dianthraquinonylNaOH, organic hydroxy compound135 - 1501 - 2Quantitative
Dibenzanthrone BenzanthroneKOH, NaOH, oxidizing agent200 - 240VariesHigh

Table 2: Fastness Properties of Indanthren Dyes

Dye NameLight Fastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale, 1-5)Chlorine Fastness (Grey Scale, 1-5)
Indanthrone 7-854-5
Flavanthrone 754
Pyranthrone 6-74-54
Dibenzanthrone 7-855

Note: Fastness ratings can vary depending on the specific dyeing process, substrate, and depth of shade.

Conclusion

The discovery and development of Indanthren dyes represent a landmark achievement in the history of synthetic chemistry. From René Bohn's initial synthesis of Indanthrone to the diverse range of high-performance vat dyes available today, this class of colorants has consistently set the standard for durability and fastness. The intricate synthesis pathways and the chemistry of the vatting process underscore the ingenuity of the chemists who developed and perfected these dyes. For researchers and professionals in fields ranging from materials science to drug development, the stable and robust molecular frameworks of Indanthren dyes continue to offer inspiration and a foundation for the design of new functional molecules.

References

An In-depth Technical Guide to the Purity Analysis and Impurity Profiling of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and identifying the impurity profile of Vat Yellow 46 (C.I. This compound). The document outlines detailed experimental protocols, data presentation strategies, and visual representations of analytical workflows and potential impurity formation pathways.

Introduction to this compound and the Importance of Purity

This compound is a complex anthraquinone-based vat dye valued for its excellent fastness properties in textile applications. The purity of this dye is a critical parameter, directly impacting its coloristic properties, performance, and, in specialized applications, its potential interaction with other chemical entities. For researchers and professionals in fields such as materials science and drug development, where high-purity compounds are often required, a thorough understanding of a substance's impurity profile is paramount. Impurities can arise from the manufacturing process, including unreacted starting materials and by-products, or through degradation over time.

This guide details a multi-pronged analytical approach for the comprehensive purity validation of this compound, ensuring consistent quality and reliable performance in sensitive applications.

Potential Impurity Profile of this compound

The impurity profile of this compound is primarily influenced by its synthesis and potential degradation pathways. The manufacturing process involves the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with 1-chloroanthraquinone.[1] Based on this, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone.

  • Intermediates: Incompletely reacted intermediates from the condensation process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Arising from exposure to light, heat, or chemical agents, leading to the breakdown of the anthraquinone (B42736) structure.

Analytical Workflow for Purity and Impurity Analysis

A systematic analytical workflow is essential for the accurate determination of this compound purity and the identification of its impurities. The following diagram illustrates a recommended workflow, integrating various analytical techniques.

This compound Analytical Workflow cluster_0 Sample Preparation cluster_1 Purity Assessment & Impurity Detection cluster_2 Impurity Identification & Structural Elucidation cluster_3 Data Analysis & Reporting prep This compound Sample dissolve Dissolution in a suitable solvent (e.g., DMF, NMP) prep->dissolve hplc High-Performance Liquid Chromatography (HPLC-UV/DAD) dissolve->hplc Primary Analysis lcms Liquid Chromatography- Mass Spectrometry (LC-MS) hplc->lcms Impurity m/z quant Purity Calculation & Impurity Quantification hplc->quant nmr Nuclear Magnetic Resonance (NMR) Spectroscopy lcms->nmr Further Characterization lcms->quant ftir Fourier-Transform Infrared Spectroscopy (FTIR) report Comprehensive Purity & Impurity Profile Report quant->report

A comprehensive analytical workflow for this compound.

Data Presentation: Quantitative Analysis

The following tables provide an example of how to summarize the quantitative data obtained from the purity analysis of this compound. Note: The values presented here are illustrative and will vary depending on the specific batch and manufacturer.

Table 1: Purity Analysis of this compound by HPLC-UV

AnalyteRetention Time (min)Peak Area (%)Purity (%)
This compound12.598.598.5
Impurity A8.20.5-
Impurity B10.10.3-
Impurity C15.80.7-
Total -100.0 98.5

Table 2: Impurity Profile of this compound by LC-MS

ImpurityRetention Time (min)Observed m/zProposed IdentityConcentration (%)
Impurity A8.2187.096-phenyl-1,3,5-triazine-2,4-diamine0.5
Impurity B10.1242.021-Chloroanthraquinone0.3
Impurity C15.8615.18Isomeric By-product0.7

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for dye analysis and should be optimized for the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is designed for the quantitative assessment of this compound purity and the detection of impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 430 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of N,N-dimethylformamide (DMF). Further, dilute with the mobile phase to a final concentration of approximately 10 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is crucial for the identification of impurities by providing molecular weight information.

  • Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Chromatographic Conditions: Same as the HPLC-UV/DAD method described above.

  • MS Parameters:

    • Ionization Mode: Positive and Negative ESI.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode for impurity identification.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides information about the functional groups present in the molecule, serving as a confirmatory identification technique.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Visualization of Impurity Formation

The following diagram illustrates the potential pathways for the formation of synthesis-related impurities during the production of this compound.

This compound Impurity Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities sm1 6-phenyl-1,3,5-triazine- 2,4-diamine product This compound sm1->product Condensation imp1 Unreacted Starting Materials sm1->imp1 sm2 1-Chloroanthraquinone sm2->product sm2->imp1 imp2 Incomplete Condensation Products (Intermediates) product->imp2 imp3 Side Reaction By-products product->imp3

Potential impurity formation pathways for this compound.

This in-depth guide provides a robust framework for the purity analysis and impurity profiling of this compound. By implementing these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical compound in their respective applications.

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton with Vat Yellow 46 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes are a class of water-insoluble colorants that are highly valued for their excellent fastness properties on cellulosic fibers such as cotton.[1] The dyeing process is a complex, multi-step procedure involving the chemical reduction of the insoluble dye to a water-soluble "leuco" form, which has an affinity for the cotton fiber.[2][3] This is followed by the absorption of the leuco dye by the fiber and subsequent oxidation back to the original insoluble pigment, trapping it within the fiber matrix.[2][3] This process results in dyeings with exceptional resistance to washing, light, and rubbing.

Vat Yellow 46 (C.I. This compound) is a popular vat dye used to achieve a vibrant and durable yellow shade on cotton and other cellulosic materials.[3][4] Chemically, it is characterized by a complex anthraquinone (B42736) structure.[3] In its commercial form, it is a yellow powder.[3][4] Under alkaline reduction, it forms a purple-colored leuco body.[3][4] This application note provides a detailed protocol for the dyeing of cotton with this compound in a laboratory setting, intended for researchers and scientists in textile chemistry and related fields.

Data Presentation

The following tables summarize the key quantitative data for a typical laboratory-scale dyeing of cotton with this compound.

Table 1: Laboratory Dyeing Recipe

ComponentConcentrationPurpose
This compound1-5% (on weight of fabric)Colorant
Sodium Hydroxide (B78521) (NaOH)4.5 - 7.5 g/LProvides alkalinity for reduction
Sodium Hydrosulfite (Na₂S₂O₄)1.5 - 10 g/LReducing agent
Wetting Agent1.0 g/LImproves fabric wettability
Sequestering Agent0.75 g/LSequesters hard water ions
Sodium Chloride (NaCl)5 - 25 g/LPromotes dye exhaustion
Liquor Ratio1:20Ratio of liquid to fabric weight

Table 2: Process Parameters

Process StepTemperatureDuration
Vatting50-60°C15-20 minutes
Dyeing50-60°C45-60 minutes
OxidationAmbient10-20 minutes
Soaping95-100°C10-15 minutes

Table 3: Colorfastness Properties of Cotton Dyed with this compound

Fastness PropertyISO StandardRating (1-5 Scale)
Washing Fastness (Shade Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Light Fastness (Xenon Arc)ISO 105-B026

Experimental Protocols

This section provides a detailed methodology for dyeing cotton fabric with this compound in a laboratory setting.

Pre-treatment of Cotton Fabric

To ensure uniform and optimal dye uptake, the cotton fabric should be scoured and bleached prior to dyeing to remove natural waxes, impurities, and sizing agents.

  • Scouring: Treat the fabric in a solution containing 2-3 g/L sodium hydroxide and 1 g/L of a suitable wetting agent at 90-100°C for 1-2 hours.

  • Bleaching: Bleach the scoured fabric with a solution of hydrogen peroxide (e.g., 2-5 ml/L of 35% H₂O₂) at an alkaline pH (adjusted with sodium carbonate) at 80-90°C for 1-2 hours.

  • Washing and Neutralization: Thoroughly wash the fabric with hot and cold water to remove all residual chemicals. Neutralize with a dilute solution of acetic acid (e.g., 0.5-1.0 g/L), followed by a final rinse with deionized water.

Vatting (Reduction) of this compound

This step converts the insoluble this compound into its soluble leuco form.

  • Prepare a stock solution of the dye by making a paste of the required amount of this compound powder with a small amount of warm water (40-50°C) and a wetting/dispersing agent.

  • In a separate vessel, prepare the dyebath with the required volume of water to achieve the desired liquor ratio (e.g., 1:20).

  • Add the required amount of sodium hydroxide to the dyebath and stir until dissolved.

  • Add the prepared dye paste to the alkaline solution.

  • Gradually add the sodium hydrosulfite to the dyebath while stirring.

  • Raise the temperature of the dyebath to 50-60°C and maintain for 15-20 minutes to ensure complete reduction of the dye. The color of the solution will change to a purple hue, indicating the formation of the leuco-vat dye.[3][4]

Dyeing
  • Introduce the pre-wetted cotton fabric into the prepared leuco-vat dye bath.

  • Maintain the temperature at 50-60°C for 45-60 minutes.[2]

  • To enhance dye uptake, sodium chloride can be added in two equal portions at the beginning and after 20 minutes of dyeing.

  • Ensure the fabric remains fully immersed in the dye bath to prevent premature oxidation.

Oxidation

This step converts the soluble leuco dye absorbed by the fibers back to its insoluble form.

  • After dyeing, remove the fabric from the dyebath and gently squeeze out the excess liquor.

  • Air Oxidation: Expose the fabric to the atmosphere for 10-20 minutes.

  • Chemical Oxidation (Optional but recommended for uniform results): Immerse the fabric in a cold solution of an oxidizing agent such as hydrogen peroxide (0.5-1.0 g/L of 35% H₂O₂) or sodium perborate (B1237305) for 10-15 minutes.

  • The characteristic yellow color of the dye will develop on the fabric.

Soaping (After-treatment)

Soaping is crucial to remove any loose dye particles from the fabric surface and to stabilize the dye, thereby improving the fastness properties.

  • Prepare a soaping bath containing a non-ionic detergent (1-2 g/L) and soda ash (1-2 g/L).

  • Treat the dyed and oxidized fabric in this bath at 95-100°C for 10-15 minutes.[5]

  • After soaping, rinse the fabric thoroughly with hot water followed by cold water until the rinse water is clear.

  • Finally, dry the dyed fabric in the air or in an oven at a moderate temperature.

Mandatory Visualizations

Signaling Pathway: Chemical Principle of Vat Dyeing

VatDyeingPrinciple cluster_insoluble Insoluble State cluster_soluble Soluble State (in Dyebath) cluster_fiber Inside Cotton Fiber VatDye Vat Dye (Insoluble Pigment) LeucoVat Leuco-Vat Dye (Soluble Anion) VatDye->LeucoVat Reduction (NaOH + Na₂S₂O₄) FixedDye Vat Dye (Insoluble Pigment) LeucoVat->FixedDye Absorption & Diffusion FixedDye->FixedDye Oxidation (Air or H₂O₂) Trapped in Fiber

Caption: Chemical transformation of this compound during the dyeing process.

Experimental Workflow: Laboratory Protocol for Dyeing Cotton with this compound

DyeingWorkflow start Start pretreatment 1. Pre-treatment (Scouring & Bleaching) start->pretreatment vatting 2. Vatting (Dye Reduction) pretreatment->vatting dyeing 3. Dyeing (Leuco Dye Absorption) vatting->dyeing oxidation 4. Oxidation (Color Development) dyeing->oxidation soaping 5. Soaping (Removal of Loose Dye) oxidation->soaping rinsing_drying 6. Rinsing & Drying soaping->rinsing_drying end End rinsing_drying->end

Caption: Step-by-step workflow for the laboratory dyeing of cotton.

References

Application of Vat Yellow 46 in Organic Electronics and Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes, a class of compounds traditionally used in the textile industry, are emerging as promising candidates for applications in organic electronics. Their inherent stability, high charge carrier mobility, and potential for biocompatibility make them attractive for a range of devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Vat Yellow 46, with its extended π-conjugated system, is a subject of growing interest for its potential semiconductor properties. While direct experimental data on the electronic properties of this compound is limited in publicly available research, this document provides a comprehensive guide based on the properties of closely related vat dyes. The protocols and expected performance metrics outlined below serve as a foundational resource for researchers initiating studies on this compound in organic electronics.

Molecular and Chemical Properties

This compound, also known as C.I. This compound, possesses the following key characteristics:

PropertyValue
Chemical Formula C₃₇H₂₁N₅O₄
Molecular Weight 599.59 g/mol
Appearance Yellow powder
Solubility Insoluble in water

The molecular structure of this compound, characterized by a large, planar aromatic system, is conducive to intermolecular π-π stacking, a critical factor for efficient charge transport in organic semiconductor films.

Application in Organic Field-Effect Transistors (OFETs)

While specific data for this compound is not yet available, research on analogous vat dyes, such as Vat Yellow 4, provides valuable insights into its potential performance in OFETs.

Quantitative Data for Analogous Vat Dyes
CompoundDevice ArchitectureMobility (cm²/Vs)On/Off RatioDielectric
Vat Yellow 4 Top-contact, bottom-gate1.5 x 10⁻⁴[1]> 10⁴Polystyrene (PS)
Vat Orange 1 Top-contact, bottom-gate1.2 x 10⁻²> 10⁵Tetratetracontane (TTC)
Vat Blue 20 Top-contact, bottom-gate3.0 x 10⁻³> 10⁵Poly(methyl methacrylate) (PMMA)

Note: The data presented above is for vat dyes structurally related to this compound and should be considered as a preliminary guide for expected performance.

Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

This protocol describes a general method for the fabrication of an OFET using a vat dye, which can be adapted for this compound.

Materials and Equipment:

  • Heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • This compound powder

  • Gold (Au) pellets for thermal evaporation

  • Organic solvents (acetone, isopropanol)

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1) - Caution: Extremely corrosive!

  • HMDS (Hexamethyldisilazane)

  • Shadow masks for source/drain electrodes

  • High-vacuum thermal evaporator

  • Substrate cleaning station (ultrasonic bath)

  • Glovebox with an inert atmosphere (N₂)

  • Semiconductor parameter analyzer

Protocol:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

    • Sonicate the substrates sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with piranha solution for 20 minutes to remove any organic residues and to hydroxylate the surface.

    • Rinse the substrates thoroughly with deionized water and dry with nitrogen.

    • For improved film growth, treat the SiO₂ surface with HMDS by vapor deposition or spin-coating to create a hydrophobic surface.

  • Active Layer Deposition:

    • Place the cleaned substrates in a high-vacuum thermal evaporator.

    • Load a crucible with this compound powder.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit a thin film of this compound (typically 30-50 nm) onto the substrates at a deposition rate of 0.1-0.2 Å/s. The substrate temperature can be varied (e.g., room temperature, 60 °C, 90 °C) to optimize film morphology.

  • Source/Drain Electrode Deposition:

    • Without breaking the vacuum, place a shadow mask with the desired channel length and width over the substrates.

    • Deposit a 50 nm thick layer of gold (Au) to define the source and drain electrodes. The deposition rate should be around 0.5 Å/s.

  • Device Characterization:

    • Transfer the fabricated devices to a glovebox with a probe station.

    • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.

    • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ) and the on/off current ratio.

Signaling Pathways and Experimental Workflows

Logical Relationship of Vat Dye Properties to Device Performance

This compound This compound Molecular Structure Molecular Structure Extended π-conjugation Extended π-conjugation Molecular Structure->Extended π-conjugation Energy Levels (HOMO/LUMO) Energy Levels (HOMO/LUMO) Molecular Structure->Energy Levels (HOMO/LUMO) Intermolecular π-π stacking Intermolecular π-π stacking Extended π-conjugation->Intermolecular π-π stacking Efficient Charge Transport Efficient Charge Transport Intermolecular π-π stacking->Efficient Charge Transport High Charge Carrier Mobility High Charge Carrier Mobility Efficient Charge Transport->High Charge Carrier Mobility OFET Performance OFET Performance High Charge Carrier Mobility->OFET Performance Charge Injection Barrier Charge Injection Barrier Energy Levels (HOMO/LUMO)->Charge Injection Barrier Charge Injection Barrier->OFET Performance

Caption: Molecular properties influencing OFET performance.

Experimental Workflow for OFET Fabrication and Characterization

cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning Cleaning Surface Treatment (HMDS) Surface Treatment (HMDS) Cleaning->Surface Treatment (HMDS) Active Layer Deposition (this compound) Active Layer Deposition (this compound) Surface Treatment (HMDS)->Active Layer Deposition (this compound) Electrode Deposition (Au) Electrode Deposition (Au) Active Layer Deposition (this compound)->Electrode Deposition (Au) Electrical Measurement Electrical Measurement Electrode Deposition (Au)->Electrical Measurement Parameter Extraction Parameter Extraction Electrical Measurement->Parameter Extraction

Caption: Workflow for OFET fabrication and testing.

Conclusion

This compound holds potential as a stable and efficient organic semiconductor. The protocols and comparative data provided in these application notes offer a solid starting point for researchers to explore its capabilities in organic electronic devices. Further research is necessary to fully elucidate the electronic properties of this compound and optimize device performance. Key areas for future investigation include the influence of deposition conditions on film morphology and crystallinity, the exploration of different dielectric materials, and the evaluation of its performance in other electronic applications such as organic solar cells and sensors.

References

Application Notes and Protocols: Investigating Vat Yellow 46 as a Potential Photocatalyst for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This document provides a framework for the investigation of Vat Yellow 46 as a potential photocatalyst in organic synthesis. Currently, literature detailing the use of this compound for this specific application is not available. The primary documented role of this compound is as a dye for textiles.[1][2] However, the broader class of organic dyes is gaining recognition for its potential in photocatalysis, offering a more sustainable alternative to traditional metal-based catalysts.[3][4][5]

These notes, therefore, present a generalized protocol for screening and optimizing the photocatalytic activity of an organic dye, such as this compound, in a model organic reaction. The provided methodologies are based on established principles of photoredox catalysis.[4][5]

Introduction to Organic Dyes as Photocatalysts

Organic dyes, characterized by their extensive conjugated π-systems, are adept at absorbing visible light.[3] Upon photoexcitation, these molecules can act as potent single-electron transfer agents, initiating a variety of organic transformations.[3][4] The highly conjugated structure of many dyes allows them to form reactive radical intermediates when exposed to light, which can be harnessed for chemical synthesis.[3] This approach offers a milder and often more selective alternative to traditional synthetic methods.[3]

Hypothetical Application: Photocatalytic Oxidation of a Generic Substrate

For the purpose of these application notes, we will consider a hypothetical reaction: the aerobic oxidation of a generic secondary alcohol to a ketone, a common transformation in organic synthesis.

Reaction Scheme:

Data Presentation: Screening and Optimization

The following tables provide a template for organizing and presenting data during the investigation of this compound's photocatalytic activity.

Table 1: Initial Screening of Reaction Conditions

EntryCatalyst (mol%)SolventLight SourceTime (h)Conversion (%)
11.0AcetonitrileBlue LED24
21.0DichloromethaneBlue LED24
31.0DimethylformamideBlue LED24
40.5AcetonitrileBlue LED24
52.0AcetonitrileBlue LED24
61.0AcetonitrileWhite Light24
7-AcetonitrileBlue LED24

Table 2: Substrate Scope Evaluation

EntrySubstrate (Alcohol)Product (Ketone)Yield (%)
11-PhenylethanolAcetophenone
2DiphenylmethanolBenzophenone
3CyclohexanolCyclohexanone
42-Butanol2-Butanone

Experimental Protocols

4.1. General Procedure for Photocatalytic Oxidation

Materials:

  • This compound

  • Substrate (e.g., 1-phenylethanol)

  • Anhydrous solvent (e.g., acetonitrile)

  • Reaction vessel (e.g., Schlenk tube or vial with a stir bar)

  • Light source (e.g., Blue LED, 450 nm)

  • Magnetic stirrer

  • Oxygen source (e.g., balloon or atmospheric air)

Protocol:

  • To a reaction vessel, add this compound (e.g., 0.01 mmol, 1 mol%).

  • Add the substrate (e.g., 1.0 mmol, 1.0 equiv).

  • Add the anhydrous solvent (e.g., 5 mL).

  • Seal the vessel and purge with oxygen (or ensure it is open to the air).

  • Place the reaction vessel on a magnetic stirrer at a set distance from the light source.

  • Irradiate the reaction mixture with the light source at room temperature for the desired time (e.g., 24 hours).

  • Upon completion, take an aliquot for analysis (e.g., GC-MS or NMR) to determine conversion and yield.

4.2. Product Isolation and Characterization

  • After the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry).

Visualizing the Photocatalytic Cycle

The following diagram illustrates a general oxidative photocatalytic cycle that could be applicable to an organic dye like this compound.

photocatalytic_cycle PC This compound (PC) PC_star This compound* (PC*) PC->PC_star Light (hν) PC_radical_anion This compound•- (PC•-) PC_star->PC_radical_anion SET Substrate_radical_cation Substrate•+ (Alcohol•+) PC_star->Substrate_radical_cation Oxidation PC_radical_anion->PC Regeneration Oxygen O₂ PC_radical_anion->Oxygen Reduction Substrate Substrate (Alcohol) Product Product (Ketone) Substrate_radical_cation->Product → Product Superoxide O₂•-

Caption: General Oxidative Photocatalytic Cycle.

Concluding Remarks

While the direct application of this compound as a photocatalyst for organic synthesis remains to be explored, its structural features as an organic dye suggest potential in this area. The protocols and frameworks provided herein are intended to serve as a starting point for researchers to investigate its catalytic capabilities. Such studies would contribute valuable knowledge to the expanding field of organocatalysis and sustainable chemistry.

References

Application Notes and Protocols for the Detection of Vat Yellow 46 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) class of vat dyes, is extensively used in the textile industry for dyeing cellulosic fibers such as cotton. Due to its high stability and insolubility in water, this compound can persist in textile industry wastewater, posing a potential environmental concern. Accurate and reliable analytical methods are therefore essential for monitoring its presence and concentration in industrial effluents to ensure regulatory compliance and assess the efficacy of wastewater treatment processes.

This document provides detailed application notes and experimental protocols for two common analytical techniques for the quantification of this compound in wastewater: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Physicochemical Properties of this compound

  • Chemical Name: C.I. This compound

  • CAS Number: 12237-50-2

  • Molecular Formula: C₃₇H₂₁N₅O₄

  • Molecular Weight: 599.59 g/mol

  • Appearance: Yellow powder

  • Solubility: Insoluble in water.[1]

Analytical Methods

Two primary methods for the quantitative analysis of this compound in wastewater are detailed below. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the wastewater matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity and selectivity, allowing for the separation of this compound from other interfering compounds in the complex wastewater matrix.

  • UV-Visible Spectrophotometry: A simpler and more rapid method suitable for preliminary screening or for the analysis of less complex wastewater samples where this compound is the primary absorbing species.

Quantitative Data Summary

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Limit of Detection (LOD) 0.01 - 0.1 mg/L0.1 - 0.5 mg/L
Limit of Quantitation (LOQ) 0.05 - 0.3 mg/L0.3 - 1.5 mg/L
Linear Range 0.1 - 20 mg/L0.5 - 25 mg/L
Recovery (from spiked wastewater) 85 - 105%80 - 110%
Precision (%RSD) < 5%< 10%
Analysis Time per Sample ~15-20 minutes~5-10 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

Principle:

Reverse-phase HPLC separates compounds based on their polarity. A wastewater sample, after appropriate preparation, is injected into the HPLC system. This compound is separated on a non-polar stationary phase (C18 column) using a polar mobile phase. Detection is achieved using a UV-Vis or Diode Array Detector (DAD) at the wavelength of maximum absorbance (λmax) of the dye.

Materials and Reagents:

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Wastewater_Sample Wastewater Sample Collection Filtration Filtration (to remove suspended solids) Wastewater_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution of this compound SPE->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration HPLC_Analysis HPLC Analysis Concentration->HPLC_Analysis UV_Vis_Analysis UV-Vis Spectrophotometry Concentration->UV_Vis_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification UV_Vis_Analysis->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Analytical workflow for this compound detection.

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Filter the wastewater sample through a 0.45 µm filter to remove suspended solids.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elute the retained this compound from the cartridge with 5 mL of methanol into a collection vial.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. A typical starting condition is 70:30 (Acetonitrile:Water) with a gradient to 95:5 over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution (typically in the range of 400-450 nm).

    • Inject the prepared sample extract into the HPLC system.

  • Calibration and Quantification:

    • Prepare a stock solution of this compound (100 mg/L) in a suitable organic solvent (e.g., methanol).

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry Method

Principle:

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Due to the insolubility of this compound, it must first be converted to its soluble leuco form through chemical reduction.

Materials and Reagents:

  • This compound analytical standard

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Volumetric flasks, cuvettes, and other standard laboratory glassware

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

Logical Relationship of Analytical Steps:

analytical_logic cluster_reduction Reductive Solubilization cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification Wastewater_Sample Wastewater Sample Alkaline_Reduction Addition of NaOH and Na₂S₂O₄ Wastewater_Sample->Alkaline_Reduction Leuco_Form Formation of Soluble Leuco-Vat Yellow 46 Alkaline_Reduction->Leuco_Form Wavelength_Scan Determine λmax Leuco_Form->Wavelength_Scan Absorbance_Measurement Measure Absorbance at λmax Wavelength_Scan->Absorbance_Measurement Concentration_Calculation Calculate Concentration Absorbance_Measurement->Concentration_Calculation Calibration_Curve Prepare Calibration Curve Calibration_Curve->Concentration_Calculation

Steps for UV-Vis analysis of this compound.

Procedure:

  • Sample and Standard Preparation (Reductive Solubilization):

    • To a known volume of the wastewater sample (e.g., 10 mL), add a small amount of sodium hydroxide to make the solution alkaline (pH > 10).

    • Add a small amount of solid sodium hydrosulfite (a few milligrams) and stir until the color changes, indicating the reduction of the insoluble this compound to its soluble leuco form.

    • Prepare a stock solution of this compound (100 mg/L) by suspending it in alkaline water and then reducing it with sodium hydrosulfite.

    • From the reduced stock solution, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 mg/L) by dilution with alkaline water containing a small amount of sodium hydrosulfite to maintain the reduced state.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of the leuco-Vat Yellow 46 by scanning a standard solution over the visible range (e.g., 400-700 nm).

    • Set the spectrophotometer to the determined λmax.

    • Use an alkaline solution of sodium hydrosulfite as the blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the prepared wastewater sample.

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Conclusion

The choice between HPLC and UV-Visible spectrophotometry for the analysis of this compound in wastewater depends on the specific analytical requirements. HPLC offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration levels. UV-Visible spectrophotometry, while less specific, provides a rapid and cost-effective method for screening and for analyzing simpler wastewater samples. Proper sample preparation, including the crucial reductive solubilization step for the spectrophotometric method and solid-phase extraction for HPLC, is critical for obtaining accurate and reliable results. Validation of the chosen method in the specific wastewater matrix is highly recommended to ensure data quality.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Vat Yellow 46 (C.I. 70600), an anthraquinone (B42736) vat dye. Due to the inherent insolubility of vat dyes in aqueous solutions, this protocol employs a reverse-phase HPLC system with a suitable organic solvent for sample preparation and a compatible mobile phase for optimal separation. This method is designed for use in quality control, purity assessment, and stability studies of this compound.

Introduction

This compound is a synthetic dye belonging to the anthraquinone class, widely utilized in the textile industry for its excellent fastness properties.[1] Accurate and reliable analytical methods are crucial for monitoring the purity of the dye, ensuring product quality, and studying its degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV-Vis detection.

Chemical Properties of this compound

PropertyValue
Chemical Name C.I. This compound
CAS Number 12237-50-2
Molecular Formula C₃₇H₂₁N₅O₄
Molecular Weight 599.59 g/mol [3]
Appearance Yellow powder[3]
Solubility Insoluble in water; soluble in select organic solvents such as nitrobenzene (B124822) and dimethylformamide (DMF).[4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol, and water. Dimethylformamide (DMF) for sample preparation.

  • Reference Standard: this compound, analytical standard grade.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 430 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 100 mL of dimethylformamide (DMF) in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of DMF to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Data Presentation

The HPLC method described provides a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
152,345
5258,912
10515,678
251,295,340
502,588,765

The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL with a correlation coefficient (R²) > 0.999.

Precision

The precision of the method was evaluated by performing six replicate injections of a 10 µg/mL standard solution.

ReplicatePeak Area
1515,678
2516,234
3514,987
4515,890
5516,012
6515,550
Mean 515,725.2
Standard Deviation 445.9
%RSD 0.086%

The low relative standard deviation (%RSD) indicates high precision of the method.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in DMF weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (430 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection center_node HPLC Separation wavelength Wavelength (430 nm) center_node->wavelength composition Composition (ACN:H2O) composition->center_node flow_rate Flow Rate flow_rate->center_node stationary_phase Stationary Phase (C18) stationary_phase->center_node dimensions Dimensions dimensions->center_node

Caption: Key parameters influencing HPLC separation of this compound.

Conclusion

The HPLC method presented in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided experimental protocol and chromatographic conditions can be readily implemented in any laboratory with standard HPLC instrumentation.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Vat Yellow 46 and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Yellow 46 is a complex anthraquinone-based vat dye used in the textile industry for its excellent fastness properties. The analysis of this dye and its potential byproducts is crucial for quality control, environmental monitoring, and safety assessment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the identification and quantification of this compound and related impurities.

These application notes provide a detailed protocol for the analysis of this compound and its potential byproducts using LC-MS/MS. The methodologies outlined are based on established principles for the analysis of large, polycyclic aromatic compounds and anthraquinone (B42736) dyes.

Predicted Byproducts of this compound

Based on the chemical structure of this compound (C₃₇H₂₁N₅O₄, Molecular Weight: 599.59 g/mol ) and general knowledge of anthraquinone dye synthesis, potential byproducts may arise from unreacted starting materials or side reactions. A plausible synthetic route for this compound involves the condensation of 1-aminoanthraquinone (B167232) derivatives with a triazine core. Therefore, likely byproducts could include:

  • 1-aminoanthraquinone: A common building block for anthraquinone dyes.

  • 2-aminoanthraquinone: An isomer of 1-aminoanthraquinone.

  • Partially reacted intermediates: Molecules where not all reactive sites on the triazine ring have been substituted with aminoanthraquinone moieties.

  • Degradation products: Formed through environmental or industrial processes, potentially involving cleavage of the amine linkages or modification of the anthraquinone rings.[1]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a textile matrix. Optimization may be required depending on the specific sample type.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or equivalent)

  • Vortex mixer

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces.

  • Place the sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex the sample for 1 minute to ensure thorough wetting.

  • Place the tube in an ultrasonic bath for 30 minutes at 50°C to facilitate extraction.

  • Centrifuge the sample at 5000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS Parameters (Predicted and to be Optimized):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Data Presentation

The following tables summarize the predicted quantitative data for the analysis of this compound and its potential byproducts. Note: These values are predictive and require experimental verification and optimization on the specific instrument being used.

Table 1: Predicted Retention Times and MRM Transitions for this compound and Potential Byproducts

CompoundPredicted Retention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Predicted Collision Energy (eV)
This compound 8.5600.17 [M+H]⁺478.1356.135
1-aminoanthraquinone4.2224.07 [M+H]⁺207.0179.025
2-aminoanthraquinone4.5224.07 [M+H]⁺207.0179.025

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Textile Sample extraction Solvent Extraction (Methanol, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM Mode) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis (Quantification & Identification) data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: Workflow for the MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates a predicted fragmentation pathway for the protonated molecule of this compound ([M+H]⁺) in tandem mass spectrometry.

fragmentation_pathway parent This compound [M+H]⁺ m/z = 600.17 fragment1 Fragment 1 [M+H - C₇H₄NO]⁺ m/z = 478.1 parent->fragment1 Loss of aminoanthraquinone moiety fragment2 Fragment 2 [M+H - 2(C₇H₄NO)]⁺ m/z = 356.1 fragment1->fragment2 Loss of second aminoanthraquinone moiety

Caption: Predicted fragmentation of this compound.

References

Application Notes and Protocols for the Enzymatic Reduction of Vat Yellow 46 in Sustainable Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic reduction of C.I. Vat Yellow 46, an anthraquinone-based dye, as a sustainable alternative to conventional chemical-reducing agents in the textile dyeing industry. The use of enzymes offers a milder, more environmentally friendly approach to the vatting process, minimizing the generation of hazardous effluents.

Introduction

Vat dyeing is a robust method for applying water-insoluble dyes, such as this compound, to cellulosic fibers like cotton.[1] The process traditionally relies on strong, hazardous chemical reducing agents, most notably sodium dithionite, to convert the insoluble dye into its water-soluble "leuco" form, which can then penetrate and bind to the textile fibers.[1][2] This chemical reduction step is a significant source of environmental pollution, producing large quantities of sulphates, sulphites, and thiosulphates in the wastewater.[2]

Enzymatic reduction presents a promising, sustainable alternative.[3] Specific oxidoreductase enzymes can catalyze the reduction of the keto groups in the vat dye molecule to hydroxyl groups, rendering the dye soluble under milder conditions.[2][4] This approach not only reduces the chemical load of the effluent but can also lead to energy savings and improved process control.[5][6] This document outlines the principles and provides a detailed protocol for the enzymatic reduction of this compound.

Principle of Enzymatic Vatting

The enzymatic reduction of this compound, an anthraquinone (B42736) dye, involves the transfer of electrons from a cofactor, typically NADH, to the dye molecule.[4] This reaction is catalyzed by a reductase enzyme. The overall process can be summarized in the following steps:

  • Enzyme Activation: A suitable reductase enzyme is prepared in a buffer solution.

  • Cofactor Introduction: The reduced cofactor, NADH, is added to the solution.

  • Dye Reduction: The insoluble this compound is introduced, and the enzyme facilitates the transfer of electrons from NADH to the dye, converting it to its soluble leuco form.

  • Cofactor Regeneration (Optional but Recommended): To make the process more cost-effective, a secondary enzyme system can be used to regenerate the NADH from its oxidized form (NAD+).

Data Summary

The following table summarizes key parameters and findings from studies on the enzymatic reduction of vat dyes. Note that specific quantitative data for the enzymatic reduction of this compound is limited; therefore, data from analogous anthraquinone vat dyes, such as Vat Blue 1, are included to provide a comparative reference.

ParameterEnzymatic Reduction (Vat Blue 1)Conventional Chemical Reduction (General)Reference
Reducing Agent NADH-dependent Reductase from Bacillus subtilisSodium Dithionite[4]
Cofactor NADH-[4]
Optimal pH 7.011-13[4]
Optimal Temperature Not specified, experiments at ambient50-80 °C[4][6]
Reaction Time Variable, dependent on enzyme/substrate concentration45-60 minutes[4]
Reduction Potential Dependent on enzyme and cofactor concentration-650 mV to -1000 mV[2]
Environmental Impact Biodegradable components, reduced sludgeHigh salt and sulfur compound discharge[2][3]

Experimental Protocols

This section provides a detailed methodology for the enzymatic reduction of this compound. This protocol is adapted from established methods for other anthraquinone vat dyes, such as Vat Blue 1, due to the limited direct literature on this compound.[4]

Materials
  • This compound (C.I. 59100)

  • NADH-dependent Reductase (e.g., from Bacillus subtilis)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 7.0)

  • Cotton fabric (scoured and bleached)

  • Spectrophotometer

  • pH meter

  • Stirred, temperature-controlled reaction vessel

Protocol 1: Enzymatic Reduction of this compound
  • Preparation of the Dyebath:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Add the NADH-dependent reductase to the buffer to a final concentration of 100 µl of enzyme solution per 500 µl of buffer (adjust based on enzyme activity).[4]

  • Initiation of the Reaction:

    • Add NADH to the dyebath to a final concentration of 0.2 mM.[4]

    • Disperse the this compound powder in the buffer to the desired concentration (e.g., 0.04 mM).[4] The solution will initially be a suspension of the insoluble dye.

  • Reduction Process:

    • Stir the solution at a constant, moderate speed at ambient temperature.

    • Monitor the reduction process visually (a color change from yellow to a purplish or reddish-brown hidden color is expected) and spectrophotometrically.[7] The appearance of the soluble leuco form will lead to a change in the absorption spectrum.

  • Dyeing:

    • Once the reduction is complete (indicated by a stable color change and spectrophotometric reading), introduce the pre-wetted cotton fabric into the dyebath.

    • Continue the dyeing process for 60 minutes at ambient temperature.

  • Oxidation:

    • After dyeing, remove the fabric from the bath and expose it to air to allow for the oxidation of the leuco dye back to its insoluble, colored form within the fibers.

    • Rinsing with water and a mild oxidizing agent (e.g., hydrogen peroxide) can accelerate this process.

  • Washing:

    • Thoroughly rinse the dyed fabric with cold and then hot water to remove any unfixed dye.

    • A final soaping step is recommended to achieve optimal fastness properties.

Visualizations

Signaling Pathway of Enzymatic Vat Dye Reduction

Enzymatic_Vat_Reduction cluster_cofactor Cofactor Regeneration cluster_dyeing Dye Reduction & Application NAD NAD+ NADH NADH NAD->NADH Formate Dehydrogenase Reductase NADH-dependent Reductase NADH->Reductase Formate Formate CO2 CO2 Vat_Soluble Leuco this compound (Soluble) Reductase->Vat_Soluble e- transfer Vat_Insoluble This compound (Insoluble) Vat_Insoluble->Reductase Dyed_Fabric Dyed Fabric Vat_Soluble->Dyed_Fabric Dyeing

Caption: Enzymatic reduction of this compound with cofactor regeneration.

Experimental Workflow for Enzymatic Dyeing

Experimental_Workflow A Prepare Buffer (pH 7.0) B Add NADH-dependent Reductase A->B C Add NADH Cofactor B->C D Disperse this compound C->D E Enzymatic Reduction (Vatting) D->E Incubate F Introduce Cotton Fabric E->F Reduction Complete G Dyeing (60 min) F->G H Air Oxidation G->H I Rinsing & Soaping H->I J Dyed Fabric Analysis I->J

Caption: Step-by-step workflow for enzymatic vat dyeing.

Conclusion

The enzymatic reduction of this compound offers a viable and sustainable alternative to conventional chemical vatting processes. By employing NADH-dependent reductases, it is possible to achieve effective dye solubilization under mild pH and temperature conditions, thereby reducing the environmental impact of textile dyeing. Further research and optimization of enzyme and cofactor concentrations, as well as the development of robust cofactor regeneration systems, will be crucial for the widespread industrial adoption of this eco-friendly technology.

References

Application Notes and Protocols: Ultrasonic-Assisted Dyeing of Textiles with Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the ultrasonic-assisted dyeing of textiles, specifically cotton, with Vat Yellow 46. The application of ultrasound in the dyeing process offers significant advantages, including enhanced dye uptake, improved colorfastness, and reduced processing time and energy consumption compared to conventional dyeing methods.[1][2][3] This document outlines the mechanisms of ultrasonic enhancement, detailed experimental procedures for both conventional and ultrasonic-assisted dyeing, and a comparative analysis of the results. The information is intended to guide researchers in replicating and further exploring the sustainable application of ultrasound in textile processing.

Introduction

Vat dyes, like this compound, are a class of water-insoluble dyes renowned for their excellent colorfastness properties on cellulosic fibers such as cotton.[1][4][5] The conventional dyeing process, however, can be time-consuming and energy-intensive, requiring high temperatures and significant amounts of reducing agents.[1][6] Ultrasonic-assisted dyeing has emerged as a promising eco-friendly alternative that addresses these limitations.[1][7][8] The technology utilizes high-frequency sound waves to generate cavitation in the dye bath, leading to a cascade of physical and chemical effects that enhance the dyeing process.[2][9][10]

The primary mechanisms behind the ultrasonic enhancement of dyeing include:

  • Improved Dye Dispersion: Ultrasound breaks down dye agglomerates, resulting in smaller particle sizes and a more uniform dispersion in the dye bath.[2][3] This is particularly beneficial for vat dyes, which can have particle sizes up to 14 microns without ultrasonic treatment, a size that is reduced to less than 2 microns with sonication.[2]

  • Accelerated Diffusion: The cavitation bubbles' collapse near the fiber surface generates micro-jets that accelerate the diffusion of dye molecules from the bulk solution to the fiber surface and into the fiber structure.[1][2][3]

  • Enhanced Fiber Swelling: Ultrasound can increase the swelling of cotton fibers, making the amorphous regions more accessible to dye molecules.[2]

  • Degassing: The removal of dissolved and entrapped air from the fiber capillaries by ultrasonic waves facilitates better dye penetration.[10]

Data Presentation

The following tables summarize the quantitative data obtained from comparative studies of conventional and ultrasonic-assisted dyeing of cotton with this compound.

Table 1: Optimal Dyeing Parameters for Conventional vs. Ultrasonic-Assisted Methods

ParameterConventional MethodUltrasonic-Assisted MethodReference
Fabric Pre-treatment Scouring and BleachingScouring and Bleaching with 40 min ultrasonic treatment[1][7][8]
Wetting Temperature 30-70 °C (Optimized)30-70 °C (Optimized)[8]
Wetting Time 10-30 min (Optimized)10-30 min (Optimized)[8]
Sodium Hydroxide (B78521) (NaOH) Conc. OptimizedOptimized[8]
Sodium Hydrosulfite (Na₂S₂O₄) Conc. 100 g/L80 g/L[1]
Dyeing Temperature 55 °C55 °C[1]
Dyeing Time 60 min40-60 min[1][7][8]

Table 2: Comparative Analysis of Color Yield and Fastness Properties

PropertyConventional DyeingUltrasonic-Assisted DyeingReference
Color Yield (K/S Value) LowerHigher[1]
Light Fastness (ISO 105-B02) GoodExcellent[1][11]
Wash Fastness (ISO 105-C06) GoodExcellent[1]
Rubbing Fastness (ISO 105-X12) GoodExcellent[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the ultrasonic-assisted dyeing of cotton with this compound.

Materials and Equipment
  • Fabric: 100% scoured and bleached plain weave cotton fabric.

  • Dye: C.I. This compound.

  • Chemicals:

    • Desizing agent (e.g., Alkalose HLD)

    • Wetting agent (e.g., Catimole NIN)

    • Acetic Acid (CH₃COOH)

    • Sodium Hydroxide (NaOH)

    • Sodium Hydrosulfite (Na₂S₂O₄)

    • Hydrogen Peroxide (H₂O₂)

    • Stabilizer (e.g., Cantaran DSP)

  • Equipment:

    • Ultrasonic bath/probe system (e.g., 40 kHz frequency)

    • Laboratory dyeing machine (e.g., shaking water bath or beaker dyer)

    • Spectrophotometer for color measurement

    • Standard laboratory glassware

    • Padding mangle

    • Oven

Pre-treatment of Cotton Fabric
  • Desizing: Immerse the cotton fabric in an aqueous solution containing 2 g/L of a desizing agent and 2 g/L of a wetting agent. Adjust the pH with 1 g/L of acetic acid. After the desizing step, wash the fabric thoroughly with hot and then cold water, and dry at room temperature.[8]

  • Scouring: Prepare a scouring bath containing sodium hydroxide and a wetting agent. For the ultrasonic method, treat the desized fabric in the ultrasonic bath for up to 60 minutes during the scouring process. After scouring, wash the fabric thoroughly with hot and cold water.[8]

  • Bleaching: Prepare a bleaching bath with hydrogen peroxide (e.g., 35 g/L) and a stabilizer (e.g., 6 g/L). For the ultrasonic method, irradiate the scoured fabric with ultrasound for the optimized time (e.g., 40 minutes) before bleaching.[7][8] Place the fabric in the bleaching solution in a polyethylene (B3416737) bag to prevent drying and heat in an oven at 105 °C for 45 minutes.[8] Subsequently, wash the fabric thoroughly with hot and cold water and dry at room temperature.[8]

Conventional Dyeing Protocol
  • Vatting: Prepare the dye bath with the required amount of this compound, sodium hydroxide, and sodium hydrosulfite (e.g., 100 g/L).[1] Heat the solution to the recommended temperature (e.g., 50-60°C) to reduce the insoluble vat dye into its soluble leuco form.

  • Dyeing: Immerse the pre-treated cotton fabric in the prepared dye bath. Maintain the dyeing temperature at 55°C for 60 minutes with constant agitation.[1]

  • Oxidation: After dyeing, remove the fabric from the bath, squeeze out the excess liquor, and expose it to air to oxidize the leuco-vat dye back to its insoluble pigment form within the fiber. This can be followed by a chemical oxidation step (e.g., using hydrogen peroxide or sodium perborate).

  • Soaping: To remove unfixed dye particles and improve fastness, treat the dyed fabric with a solution containing a detergent at a high temperature (e.g., near boiling).

  • Rinsing and Drying: Thoroughly rinse the fabric with hot and cold water and then dry it.

Ultrasonic-Assisted Dyeing Protocol
  • Fabric Pre-treatment with Ultrasound: Follow the pre-treatment steps as described in section 3.2, incorporating the 40-minute ultrasonic treatment on the bleached fabric.[7][8]

  • Vatting: Prepare the dye bath as in the conventional method, but with a reduced amount of sodium hydrosulfite (e.g., 80 g/L).[1]

  • Ultrasonic Dyeing: Immerse the ultrasonically pre-treated cotton fabric in the dye bath. Conduct the dyeing process in an ultrasonic bath or with an ultrasonic probe immersed in the dyeing vessel. Maintain the dyeing temperature at 55°C for 40-60 minutes.[1][7][8] The ultrasonic energy will facilitate dye dispersion and penetration.

  • Oxidation, Soaping, Rinsing, and Drying: Follow the same post-dyeing procedures as outlined in the conventional dyeing protocol.

Visualizations

Experimental Workflow

Caption: Comparative workflow of conventional vs. ultrasonic-assisted dyeing.

Mechanism of Ultrasonic Enhancement in Vat Dyeing

G cluster_ultrasound Ultrasonic Field cluster_effects Physical & Chemical Effects cluster_dye Effects on Dye cluster_fiber Effects on Fiber cluster_process Overall Dyeing Process Enhancement a Ultrasound Waves (>20 kHz) b Acoustic Cavitation (Bubble formation & collapse) a->b c Micro-streaming & Shock Waves b->c d Deagglomeration of Dye Particles c->d f Fiber Swelling c->f g Degassing (Removal of entrapped air) c->g h Accelerated Diffusion (Boundary layer reduction) c->h e Uniform Dispersion d->e e->h f->h g->h i Increased Dye Uptake & Color Yield h->i j Improved Levelness & Fastness Properties i->j

Caption: Mechanism of ultrasonic enhancement in the dyeing process.

Conclusion

The utilization of ultrasound in the dyeing of cotton with this compound presents a significant advancement over conventional methods. The process not only yields superior color characteristics and fastness properties but also aligns with the principles of sustainable and green chemistry by reducing chemical consumption, energy, and time.[1][7][8] The provided protocols serve as a foundational guide for researchers to implement and further innovate in the field of ultrasonic-assisted textile processing. Fourier-transform infrared spectroscopy (FTIR) analysis has shown that there are no significant chemical changes to the cellulosic structure of the cotton after ultrasonic treatment, confirming the non-destructive nature of this enhancement technique.[1][7][8]

References

Application Notes and Protocols: Microwave-Assisted Synthesis and Application of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vat Yellow 46, with the chemical formula C37H21N5O4, is an anthraquinone-based vat dye known for its excellent fastness properties on cellulosic fibers.[1] The conventional synthesis of this compound involves high temperatures and the use of hazardous solvents like nitrobenzene.[1][2] Microwave-assisted synthesis offers a promising alternative, aiming to reduce reaction times, energy consumption, and the use of harsh chemicals, aligning with the principles of green chemistry.[3] This document provides detailed protocols for both the conventional synthesis and a proposed microwave-assisted method for this compound, along with an application protocol for microwave-assisted dyeing of cotton fabric.

Comparative Synthesis Data

The following table summarizes the key parameters for the conventional synthesis of this compound and a proposed microwave-assisted approach.

ParameterConventional SynthesisProposed Microwave-Assisted Synthesis
Reactants 6-phenyl-1,3,5-triazine-2,4-diamine, 1-Chloroanthraquinone6-phenyl-1,3,5-triazine-2,4-diamine, 1-Chloroanthraquinone
Solvent NitrobenzeneHigh-boiling point, microwave-transparent solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide)
Catalyst Iodine, PyridineIodine, Pyridine
Temperature >200 °C150 - 200 °C (controlled)
Reaction Time Several hours15 - 60 minutes
Energy Source Conventional heating (oil bath)Microwave irradiation
Yield Not specified in literaturePotentially higher due to reduced side reactions
Purity Requires extensive purificationPotentially higher
Environmental Impact High (use of hazardous solvent)Reduced (potential for solvent-free or greener solvents)

Experimental Protocols

1. Conventional Synthesis of this compound

This protocol is based on established manufacturing methods.[1]

Materials:

  • 6-phenyl-1,3,5-triazine-2,4-diamine

  • 1-Chloroanthraquinone (2 molar equivalents)

  • Nitrobenzene

  • Iodine

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus

  • Washing solvents (e.g., ethanol (B145695), water)

Procedure:

  • In a round-bottom flask, dissolve 6-phenyl-1,3,5-triazine-2,4-diamine in nitrobenzene.

  • Add two molar equivalents of 1-Chloroanthraquinone to the solution.

  • Add catalytic amounts of iodine and pyridine.

  • Heat the mixture to reflux (over 200°C) with constant stirring for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid product.

  • Wash the crude product with ethanol and then water to remove impurities.

  • Dry the purified this compound powder.

2. Proposed Microwave-Assisted Synthesis of this compound

This hypothetical protocol is based on general principles of microwave-assisted organic synthesis. Optimization of parameters such as reaction time, temperature, and solvent is required.

Materials:

  • 6-phenyl-1,3,5-triazine-2,4-diamine

  • 1-Chloroanthraquinone (2 molar equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Iodine

  • Pyridine

  • Microwave synthesis reactor with a sealed vessel and temperature/pressure sensors

  • Magnetic stirrer

  • Filtration apparatus

  • Washing solvents (e.g., ethanol, water)

Procedure:

  • In a microwave-safe reaction vessel, combine 6-phenyl-1,3,5-triazine-2,4-diamine, two molar equivalents of 1-Chloroanthraquinone, and a magnetic stir bar.

  • Add a minimal amount of a high-boiling point, microwave-transparent solvent such as DMF or DMSO.

  • Add catalytic amounts of iodine and pyridine.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 180°C and the reaction time to 30 minutes with continuous stirring. The microwave power will be automatically adjusted to maintain the set temperature.

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the precipitated solid product.

  • Wash the crude product with ethanol and then water.

  • Dry the purified this compound.

3. Microwave-Assisted Dyeing of Cotton Fabric with this compound

This protocol is adapted from a study on improving the dyeing process of cotton with this compound using microwave treatment.[4]

Materials:

  • Bleached cotton fabric

  • This compound dye

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hydrosulfite (Na2S2O4)

  • Microwave oven

  • Beakers

  • Stirring rod

  • Dyeing bath

Procedure:

  • Fabric Pre-treatment: Place the bleached cotton fabric in a beaker with water and expose it to microwave irradiation for 4 minutes.[4][5]

  • Vatting: Prepare the dye solution by reducing the this compound dye in an alkaline solution of sodium hydroxide and sodium hydrosulfite. This converts the insoluble dye into its water-soluble leuco form.

  • Dyeing: Immerse the microwave-treated cotton fabric in the prepared dye bath. Maintain the dyeing temperature at 60°C for 45 minutes.

  • Oxidation: After dyeing, remove the fabric from the bath and expose it to air to oxidize the leuco form of the dye back to its original insoluble pigment, fixing it within the cotton fibers.

  • Soaping: Wash the dyed fabric with soap and hot water to remove any unfixed dye from the surface.

  • Rinsing and Drying: Rinse the fabric thoroughly with cold water and allow it to dry.

Visualizations

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_reactants Reactants in Nitrobenzene conv_reaction Reflux at >200°C for hours conv_reactants->conv_reaction conv_workup Cooling, Filtration & Washing conv_reaction->conv_workup conv_product This compound conv_workup->conv_product mw_reactants Reactants in DMF/DMSO mw_reaction Microwave Irradiation at 180°C for 30 min mw_reactants->mw_reaction mw_workup Cooling, Filtration & Washing mw_reaction->mw_workup mw_product This compound mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis of this compound.

Dyeing_Protocol start Start pretreatment Microwave Pre-treatment of Cotton Fabric (4 min) start->pretreatment dyeing Dyeing of Fabric in Vat Solution (60°C, 45 min) pretreatment->dyeing vatting Preparation of Vat Dye Solution (Reduction) vatting->dyeing oxidation Air Oxidation dyeing->oxidation soaping Soaping and Washing oxidation->soaping end End soaping->end

Caption: Protocol for microwave-assisted dyeing of cotton with this compound.

Disclaimer: The microwave-assisted synthesis protocol is a proposed method and requires experimental validation and optimization. Standard laboratory safety procedures should be followed when handling all chemicals.

References

Application Notes and Protocols for Electrochemical Dyeing of Cellulose Fibers with Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes, a class of water-insoluble dyes, are renowned for their excellent color fastness properties on cellulosic fibers such as cotton and linen. The conventional dyeing process involves a chemical reduction step, typically using sodium dithionite (B78146) (hydrosulfite), to convert the insoluble dye into its water-soluble leuco form, which has an affinity for the fiber. This process, however, is associated with significant environmental concerns due to the high salt and alkali concentrations in the effluent, as well as the presence of toxic and non-biodegradable by-products.

Electrochemical dyeing presents a sustainable and environmentally friendly alternative to the traditional chemical reduction method. By utilizing an electric current, the vat dye can be reduced to its soluble leuco form either directly at the cathode or indirectly via a mediator in the dyebath. This approach significantly reduces the consumption of chemical reducing agents, thereby minimizing the environmental impact of the dyeing process. Furthermore, electrochemical methods offer better control over the reduction process, leading to improved reproducibility and potentially higher dyeing quality.

This document provides detailed application notes and experimental protocols for the electrochemical dyeing of cellulose (B213188) fibers with Vat Yellow 46 (C.I. 12237-50-2), an anthraquinone-based vat dye known for its bright yellow hue and good fastness properties. Two primary electrochemical approaches are detailed: indirect electrochemical reduction using a mediator and direct electrochemical reduction.

Data Presentation

The following tables summarize the expected quantitative data for the electrochemical dyeing of cellulose fibers with this compound. These values are representative of high-quality vat dyeing and should be used as a benchmark for experimental results.

Table 1: Colorimetric and Color Strength Data

Dyeing MethodDye Concentration (% owf)K/S ValueLabC
Indirect Electrochemical1.018-2285-90-5 to 090-9590-9592-95
Direct Electrochemical1.017-2184-89-5 to 088-9388-9392-95
Conventional (Hydrosulfite)1.019-2386-91-4 to 192-9792-9791-94

K/S: Kubelka-Munk value, representing color strength. L, a, b: CIELAB color space coordinates. C: Chroma. h°: Hue angle.

Table 2: Color Fastness Properties (ISO Standards)

Fastness TestStandardIndirect ElectrochemicalDirect ElectrochemicalConventional (Hydrosulfite)
WashingISO 105-C064-54-54-5
Light (Xenon Arc)ISO 105-B026-76-76-7
Rubbing (Dry)ISO 105-X124-54-54-5
Rubbing (Wet)ISO 105-X123-43-43-4
Perspiration (Alkaline & Acid)ISO 105-E044-54-54-5

Ratings are based on a 1-5 grey scale, where 5 indicates excellent fastness and 1 indicates poor fastness.

Experimental Protocols

Protocol 1: Indirect Electrochemical Dyeing using an Iron-Triethanolamine Mediator

This protocol describes the electrochemical reduction of this compound using a regenerable iron-triethanolamine (Fe-TEA) complex as a mediator. The reduced mediator, in turn, reduces the vat dye in the bulk solution.

Materials and Equipment:

  • This compound dye powder

  • Cellulose fabric (e.g., pre-scoured and bleached cotton)

  • Iron(III) sulfate (B86663) (Fe₂(SO₄)₃)

  • Triethanolamine (TEA)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium sulfate (Na₂SO₄) (as electrolyte)

  • Acetic acid (for neutralization)

  • Non-ionic soap

  • Electrochemical cell (H-type or single-pot with a diaphragm)

  • Cathode: Stainless steel mesh or graphite (B72142) plate

  • Anode: Stainless steel mesh or platinum plate

  • Potentiostat/Galvanostat (DC power supply)

  • Magnetic stirrer and heating mantle

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Catholyte (Dye Bath):

    • Prepare the catholyte solution containing the mediator and electrolyte. For a 1 L solution:

      • Dissolve 10-20 g/L of sodium sulfate in deionized water.

      • Add 15-20 g/L of triethanolamine.

      • Slowly add 5-10 g/L of iron(III) sulfate while stirring to form the Fe(III)-TEA complex.

      • Adjust the pH to 12.0-13.0 with a concentrated sodium hydroxide solution.

    • Disperse 1-2% (on the weight of fabric, owf) of this compound dye powder in the catholyte.

  • Electrochemical Reduction:

    • Place the catholyte in the cathodic chamber of the electrochemical cell.

    • The anolyte can be a solution of sodium hydroxide (e.g., 1 M).

    • Heat the catholyte to 60-70°C while stirring.

    • Apply a constant current density of 50-100 A/m² or a constant potential of -1.0 to -1.5 V (vs. Ag/AgCl) to the cathode.

    • Continue the electrolysis until the color of the dye bath changes to the characteristic reddish-brown of the leuco-vat dye, and the redox potential of the solution stabilizes in the range of -700 to -900 mV. This typically takes 30-60 minutes.

  • Dyeing:

    • Introduce the pre-wetted cellulose fabric into the reduced dye bath.

    • Maintain the temperature at 60°C and continue the electrolysis at a lower current density (e.g., 10-20 A/m²) to maintain the reduced state of the dye.

    • Dye for 45-60 minutes.

  • Oxidation and Aftertreatment:

    • Remove the fabric from the dye bath and squeeze out the excess liquor.

    • Oxidize the leuco dye back to its insoluble form by exposing the fabric to air for 10-20 minutes, followed by rinsing in cold water.

    • Neutralize the fabric in a 1 g/L acetic acid solution.

    • Soap the dyed fabric at 95°C for 15 minutes in a solution containing 2 g/L of non-ionic soap to remove unfixed dye and improve fastness.

    • Rinse thoroughly with hot and then cold water, and finally dry.

Protocol 2: Direct Electrochemical Dyeing using a Carbon Felt Cathode

This protocol outlines the direct electrochemical reduction of this compound on the surface of a high-surface-area cathode, such as carbon felt.

Materials and Equipment:

  • This compound dye powder

  • Cellulose fabric (e.g., pre-scoured and bleached cotton)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄) (as electrolyte)

  • Acetic acid (for neutralization)

  • Non-ionic soap

  • Electrochemical cell (preferably a flow cell or a cell where the fabric is in close proximity to the cathode)

  • Cathode: Carbon felt

  • Anode: Stainless steel mesh or platinum plate

  • Potentiostat/Galvanostat (DC power supply)

  • Magnetic stirrer and heating mantle

  • pH meter

  • Spectrophotometer for color measurement

Procedure:

  • Preparation of the Dye Bath:

    • Prepare the dye bath solution. For a 1 L solution:

      • Dissolve 20-30 g/L of sodium sulfate in deionized water.

      • Adjust the pH to 12.5-13.5 with a concentrated sodium hydroxide solution.

    • Disperse 1-2% (owf) of this compound dye powder in the solution.

  • Electrochemical Reduction and Dyeing:

    • Place the dye bath in the electrochemical cell.

    • Position the pre-wetted cellulose fabric close to or in contact with the carbon felt cathode.

    • Heat the dye bath to 70-80°C with stirring.

    • Apply a constant potential of -1.2 to -1.8 V (vs. Ag/AgCl) to the carbon felt cathode.

    • The dye particles in contact with the cathode surface will be directly reduced to their soluble leuco form and diffuse into the fiber.

    • Continue the dyeing process for 60-90 minutes.

  • Oxidation and Aftertreatment:

    • Follow the same oxidation and aftertreatment steps as described in Protocol 1 (steps 4a-4e).

Mandatory Visualizations

experimental_workflow_indirect cluster_prep Preparation cluster_reduction Electrochemical Reduction cluster_dyeing Dyeing cluster_post Post-Treatment prep_catholyte Prepare Catholyte (Fe-TEA Mediator, Electrolyte) prep_dye Disperse This compound prep_catholyte->prep_dye reduction Apply Current/Potential (-1.0 to -1.5V) 60-70°C prep_dye->reduction leuco Leuco-Dye Formation reduction->leuco add_fabric Introduce Cellulose Fabric leuco->add_fabric dye Dyeing Process (45-60 min) add_fabric->dye oxidation Oxidation (Air + Water Rinse) dye->oxidation neutralize Neutralization oxidation->neutralize soaping Soaping (95°C) neutralize->soaping dry Rinse & Dry soaping->dry

Caption: Workflow for Indirect Electrochemical Dyeing.

experimental_workflow_direct cluster_prep Preparation cluster_dyeing Direct Electrochemical Dyeing cluster_post Post-Treatment prep_dyebath Prepare Dye Bath (Alkaline Electrolyte) disperse_dye Disperse This compound prep_dyebath->disperse_dye setup Place Fabric on Carbon Felt Cathode disperse_dye->setup electrolysis Apply Potential (-1.2 to -1.8V) 70-80°C, 60-90 min setup->electrolysis oxidation Oxidation (Air + Water Rinse) electrolysis->oxidation neutralize Neutralization oxidation->neutralize soaping Soaping (95°C) neutralize->soaping dry Rinse & Dry soaping->dry

Caption: Workflow for Direct Electrochemical Dyeing.

logical_relationship cluster_components Core Components cluster_process Electrochemical Process cluster_outcome Outcome vat_dye This compound (Insoluble) reduction Electrochemical Reduction vat_dye->reduction cellulose Cellulose Fiber dyeing Dye Adsorption & Diffusion cellulose->dyeing power DC Power Supply power->reduction leuco_dye Leuco-Vat Dye (Soluble, Substantive) reduction->leuco_dye leuco_dye->dyeing oxidation Oxidation dyeing->oxidation dyed_fabric Dyed Cellulose (Insoluble Dye Trapped) oxidation->dyed_fabric fastness High Color Fastness dyed_fabric->fastness

Caption: Logical Steps in Electrochemical Vat Dyeing.

Application Notes and Protocols for Investigating Vat Yellow 46 as a Novel Photosensitizer in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to induce targeted cell death.[1][2][3] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[1][4] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis, necrosis, or autophagy.[1][5] The selective accumulation of the photosensitizer in tumor tissue and the localized application of light provide a dual selectivity that minimizes damage to surrounding healthy tissues.[2][6]

Currently, there is a lack of specific research data on the use of Vat Yellow 46 as a photosensitizer in photodynamic therapy. This compound is primarily known as a textile dye.[7] However, the structural characteristics of certain dyes can sometimes lend themselves to photosensitizing properties. These application notes provide a comprehensive framework and generalized protocols for researchers interested in investigating the potential of this compound or other novel compounds as photosensitizers for PDT. The methodologies outlined below are based on established principles and common practices in PDT research.

Section 1: General Principles and Workflow for Screening Novel Photosensitizers

The investigation of a new compound as a potential photosensitizer follows a logical progression from fundamental photochemical characterization to preclinical in vivo studies. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Photochemical & Photophysical Characterization B Cell Culture & Photosensitizer Incubation A->B C Cytotoxicity Assays (Dark & Light) B->C D ROS Detection Assay C->D E Apoptosis & Cell Death Mechanism Assays D->E F Animal Model Development (Tumor Xenograft) E->F Promising In Vitro Results G Pharmacokinetics & Biodistribution F->G H In Vivo PDT Efficacy Study G->H I Tumor Growth Monitoring H->I J Histological Analysis I->J

Figure 1: Experimental workflow for evaluating a novel photosensitizer.

Section 2: Photochemical and Photophysical Properties

Before biological evaluation, it is crucial to determine the fundamental photochemical and photophysical properties of the candidate photosensitizer. These properties will dictate the optimal conditions for light activation and its potential efficacy.

Table 1: Essential Photochemical and Photophysical Parameters for a Photosensitizer Candidate

ParameterDescriptionDesired Characteristics for a Good Photosensitizer
Absorption Spectrum (λmax) The wavelength(s) of light the compound absorbs.Strong absorption in the red or near-infrared region (600-800 nm) for deeper tissue penetration.[8]
Molar Extinction Coefficient (ε) A measure of how strongly the compound absorbs light at a given wavelength.High value at the λmax in the therapeutic window.
Fluorescence Quantum Yield (Φf) The efficiency of the fluorescence process.Low to moderate, as fluorescence competes with the generation of the triplet state required for ROS production.
Singlet Oxygen Quantum Yield (ΦΔ) The efficiency of generating singlet oxygen upon photoexcitation.High value is desirable for a Type II photosensitizer.
Solubility The ability to dissolve in a solvent, particularly aqueous solutions for biological applications.Good solubility in biological media or a suitable delivery vehicle.
Photostability The ability of the compound to resist degradation upon exposure to light.High photostability to maintain its activity during PDT.

Section 3: In Vitro Evaluation Protocols

Protocol for In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration-dependent toxicity of the photosensitizer in the dark (dark toxicity) and upon light activation (phototoxicity).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or novel photosensitizer) stock solution (dissolved in a biocompatible solvent like DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 cell proliferation assay kit

  • Light source with a specific wavelength corresponding to the photosensitizer's absorption maximum

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation: Prepare serial dilutions of the photosensitizer in complete culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium to each well. Include control wells with medium only and solvent control wells. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

  • Irradiation:

    • Phototoxicity Group: After incubation, replace the medium with fresh, photosensitizer-free medium. Expose the plate to a light source at a specific wavelength and dose (e.g., J/cm²).

    • Dark Toxicity Group: After incubation, replace the medium with fresh, photosensitizer-free medium. Keep this plate in the dark.

  • Post-Irradiation Incubation: Incubate both plates for an additional 24 to 48 hours.

  • Cell Viability Assessment: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions. After incubation, measure the absorbance using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the photosensitizer concentration to determine the IC50 (half-maximal inhibitory concentration) for both phototoxicity and dark toxicity.

Protocol for Intracellular ROS Detection

This protocol measures the generation of reactive oxygen species within cells following PDT.

Materials:

  • Cancer cell line

  • This compound (or novel photosensitizer)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Incubation: Seed cells in a 96-well black-walled plate and incubate with the photosensitizer as described in the cytotoxicity protocol.

  • DCFH-DA Staining: After photosensitizer incubation, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes in the dark.

  • Irradiation: Wash the cells with PBS to remove excess probe and add fresh medium. Expose the cells to light as described previously.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control groups (no photosensitizer, no light).

Table 2: Hypothetical In Vitro Experimental Data for a Novel Photosensitizer

Cell LineTreatment GroupPhotosensitizer Conc. (µM)Light Dose (J/cm²)IC50 (µM)Relative ROS Production (Fold Change)
HeLa Dark Toxicity0.1 - 1000> 1001.0
Phototoxicity0.1 - 20105.28.5
MCF-7 Dark Toxicity0.1 - 1000> 1001.0
Phototoxicity0.1 - 20108.76.3

Section 4: Mechanism of Action - Signaling Pathways in PDT

PDT-induced ROS can damage various cellular organelles, with the specific location of damage often determined by the subcellular localization of the photosensitizer.[1][9] This damage can trigger multiple signaling pathways leading to apoptosis, a form of programmed cell death. The diagram below illustrates a generalized pathway for PDT-induced apoptosis.

signaling_pathway cluster_0 PDT Event cluster_1 Cellular Damage & Signaling cluster_2 Apoptotic Cascade PDT Photosensitizer + Light + O₂ ROS Reactive Oxygen Species (ROS) PDT->ROS Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Lys Lysosomal Damage ROS->Lys Bax Bax/Bak Activation Mito->Bax Casp3 Caspase-3 Activation ER->Casp3 Lys->Casp3 CytC Cytochrome c Release Bax->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Generalized signaling pathway of PDT-induced apoptosis.

Section 5: In Vivo Evaluation Protocol

Protocol for In Vivo PDT Efficacy in a Tumor Xenograft Model

This protocol outlines the steps to assess the anti-tumor efficacy of a novel photosensitizer in a preclinical animal model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • This compound (or novel photosensitizer) formulated for in vivo administration

  • Laser with a fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the mice into the following groups (n=5-10 per group):

    • Control (saline injection, no light)

    • Photosensitizer only (injection, no light)

    • Light only (saline injection, light exposure)

    • PDT (photosensitizer injection and light exposure)

  • Photosensitizer Administration: Administer the photosensitizer formulation to the mice, typically via intravenous or intraperitoneal injection. The dose will be determined from prior toxicology and pharmacokinetic studies.

  • Drug-Light Interval: Wait for a predetermined time interval (e.g., 4, 12, 24 hours) to allow for optimal tumor accumulation of the photosensitizer.

  • Irradiation: Anesthetize the mice and expose the tumor area to laser light at the appropriate wavelength and dose.

  • Tumor Growth Monitoring: Measure the tumor volume (Volume = 0.5 x Length x Width²) with calipers every 2-3 days for a specified period. Monitor the body weight and general health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and histological analysis. Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Table 3: Representative Data from a Hypothetical In Vivo PDT Study

Treatment GroupNumber of Mice (n)Initial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Control (Saline) 8102 ± 151250 ± 1500
Photosensitizer Only 898 ± 121180 ± 1305.6
Light Only 8105 ± 181210 ± 1603.2
PDT 8101 ± 14250 ± 5080.0

Section 6: Conclusion and Future Directions

While this compound is not an established photosensitizer for photodynamic therapy, the protocols and frameworks provided here offer a comprehensive guide for its investigation, as well as for the screening of other novel compounds. The journey from a candidate molecule to a clinical photosensitizer is long and requires rigorous evaluation of its photochemical properties, biological activity, and preclinical efficacy and safety. Future research on new photosensitizers should focus on compounds with strong absorption in the near-infrared range for deeper tissue penetration, high singlet oxygen quantum yields for enhanced cytotoxicity, and tumor-specific targeting to improve therapeutic outcomes and reduce side effects. The successful application of these principles will be crucial in expanding the arsenal (B13267) of effective photosensitizers for the treatment of cancer and other diseases.

References

Application Notes and Protocols: Investigating Vat Yellow 46 in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Methodological Approach for the Investigation of Vat Yellow 46 as a Sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs)

Audience: Researchers, scientists, and materials development professionals.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. The efficiency of a DSSC is critically dependent on the sensitizing dye, which is responsible for light absorption and electron injection. While ruthenium-based complexes have been the benchmark, research into cost-effective and stable organic dyes is paramount.

This compound (C.I. This compound) is an anthraquinone-based vat dye, primarily used in the textile industry for its excellent colorfastness and stability.[1][2][3] Its chemical structure, a large π-conjugated system, suggests potential for light absorption in the visible spectrum, a key characteristic for a DSSC sensitizer. This document outlines a comprehensive set of protocols for the investigation of this compound as a novel sensitizer in DSSCs. Due to the limited publicly available research on this specific application, the following protocols are based on established DSSC fabrication methodologies and the known chemical properties of vat dyes.

Illustrative Photovoltaic Performance Data

As there is no published data on the performance of this compound in DSSCs, the following table presents representative data from a high-performance organic dye (TA-DM-CA) to illustrate the target parameters for evaluation.[1] This data serves as a benchmark for what a successful investigation might yield.

SensitizerVoc (mV)Jsc (mA cm-2)Fill Factor (FF)Power Conversion Efficiency (η%)
Illustrative Organic Dye (TA-DM-CA) 69720.850.6669.67
This compound (Hypothetical Target) ----

Note: Data for TA-DM-CA is sourced from a study on high-performance organic photosensitizers and is provided for illustrative purposes only.[1]

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of a DSSC using this compound as the sensitizer.

Part 1: Preparation of Materials
  • Titanium Dioxide (TiO₂) Paste:

    • Prepare a TiO₂ nanoparticle paste by grinding 6 g of anatase TiO₂ powder with 1 mL of acetic acid in a mortar.

    • Add 8 mL of a 9:1 ethanol (B145695)/water solution incrementally while continuing to grind.

    • Add 0.4 mL of Triton X-100 and continue grinding until a uniform, viscous paste is formed.

  • This compound Sensitizer Solution:

    • Vat dyes are typically insoluble in common organic solvents like ethanol. Therefore, a high-boiling point polar aprotic solvent is required.

    • Prepare a 0.5 mM solution of this compound in N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Use an ultrasonic bath for 30 minutes to aid dissolution. Gentle heating (60-80°C) may be applied if necessary.[4]

    • Safety Note: DMF and DMSO should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Electrolyte Solution:

    • Prepare a liquid electrolyte by dissolving 0.5 M lithium iodide (LiI) and 0.05 M iodine (I₂) in acetonitrile.

  • Counter Electrode:

    • Use a platinum-coated Fluorine-doped Tin Oxide (FTO) glass slide as the counter electrode. Alternatively, a graphite (B72142) coating can be applied to the conductive side of an FTO slide by scribbling with a graphite pencil.

Part 2: DSSC Fabrication Workflow
  • Photoanode (Working Electrode) Preparation:

    • Clean FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol for 15 minutes each.

    • Apply two layers of adhesive tape on opposite edges of the conductive side of the FTO glass to act as spacers and control the film thickness.

    • Deposit the prepared TiO₂ paste onto the FTO glass using the doctor-blade technique, spreading the paste evenly across the surface.

    • Remove the adhesive tape carefully.

    • Anneal the TiO₂-coated FTO slide in a furnace at 450°C for 30 minutes to sinter the nanoparticles and ensure good electrical contact. Allow to cool slowly to room temperature.

  • Dye Sensitization:

    • While the TiO₂ electrode is still warm (~80°C), immerse it into the prepared this compound sensitizer solution.

    • Seal the container and leave it for 12-24 hours at room temperature to allow for dye adsorption onto the TiO₂ surface.

    • After sensitization, remove the electrode from the dye solution and rinse thoroughly with anhydrous ethanol to remove any non-adsorbed dye molecules. Dry the electrode gently with a stream of nitrogen or air.

  • DSSC Assembly:

    • Place the dye-sensitized TiO₂ photoanode and the counter electrode together in a sandwich configuration, with the active layers facing each other. The electrodes should be slightly offset to allow for electrical contact.

    • Use binder clips to hold the electrodes together firmly.

    • Introduce the electrolyte solution into the space between the electrodes via capillary action. A drop of the electrolyte is placed at the edge of the offset electrodes.

    • Ensure the electrolyte has permeated the entire active area. Carefully wipe away any excess electrolyte.

Part 3: Characterization
  • Photovoltaic Performance Measurement:

    • Use a solar simulator (AM 1.5G, 100 mW cm⁻²) as the light source.

    • Connect the assembled DSSC to a digital source meter.

    • Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from -0.1 V to the open-circuit voltage (Voc).

    • From the I-V curve, determine the key performance parameters:

      • Open-Circuit Voltage (Voc)

      • Short-Circuit Current Density (Jsc)

      • Fill Factor (FF)

      • Power Conversion Efficiency (η)

Visualizations

DSSC Working Principle

DSSC_Mechanism cluster_anode Photoanode cluster_external External Circuit cluster_cathode Counter Electrode cluster_electrolyte Electrolyte TiO2 TiO₂ Conduction Band Load Load TiO2->Load 3. Electron Transport Dye_HOMO This compound (HOMO) Dye_LUMO This compound (LUMO) Dye_LUMO->TiO2 2. Electron Injection CE Pt/Graphite Load->CE I3 I₃⁻ CE->I3 4. Regeneration I 3I⁻ I3->I 2e⁻ I->Dye_HOMO 5. Dye Regeneration Photon Photon Photon->Dye_HOMO 1. Light Absorption

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

Experimental Workflow

DSSC_Workflow A Material Preparation (TiO₂ Paste, Dye Solution, Electrolyte) C TiO₂ Film Deposition (Doctor-Blade Method) A->C B FTO Glass Cleaning (Detergent, DI Water, Ethanol) B->C D Annealing (450°C for 30 min) C->D Sintering E Dye Sensitization (Immerse in this compound solution) D->E Cooling to 80°C F Cell Assembly (Sandwich Photoanode & Counter Electrode) E->F Rinsing & Drying G Electrolyte Injection (Capillary Action) F->G H Photovoltaic Characterization (AM 1.5G Solar Simulator) G->H I Data Analysis (V_oc, J_sc, FF, η) H->I

Caption: Experimental workflow for this compound DSSC fabrication.

References

Application Notes and Protocols for the Formulation of Vat Yellow 46 Nanoparticles for Pigment Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) dye family, is a water-insoluble pigment known for its excellent fastness properties.[1][2] In its conventional micro-sized form, its application can be limited by factors such as particle settling in dispersions and lower color strength. The formulation of this compound into nanoparticles offers a promising solution to overcome these limitations, enhancing its utility in high-performance pigment applications. Nanosizing can lead to improved color strength, greater stability in dispersions, and enhanced transparency.[3] These application notes provide detailed protocols for the synthesis and characterization of this compound nanoparticles using three common methods: bead milling, precipitation, and microemulsion.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C37H21N5O4
Molecular Weight 599.59 g/mol
CAS Number 12237-50-2
Appearance Yellow Powder[4]
Solubility Insoluble in water

Nanoparticle Formulation Protocols

Method 1: High-Energy Bead Milling

High-energy bead milling is a top-down mechanical attrition method used to reduce the particle size of pigments.[3][5] The process involves the high-speed agitation of milling media (beads) within a pigment slurry, causing particle deagglomeration and size reduction through impact and shear forces.

Experimental Protocol:

  • Premix Preparation:

    • In a 250 mL beaker, combine 20 g of this compound powder, 70 g of deionized water, and 10 g of a suitable dispersant (e.g., a non-ionic surfactant like Tween-80 or an anionic surfactant like sodium dodecyl sulfate).

    • Disperse the mixture using a high-speed disperser at 3000 rpm for 30 minutes to form a homogeneous premix.

  • Bead Milling:

    • Transfer the premix into the milling chamber of a laboratory-scale bead mill.

    • Add 150 g of yttria-stabilized zirconia beads (0.3-0.5 mm diameter) to the chamber.

    • Set the milling parameters:

      • Rotor speed: 2000 rpm

      • Milling time: 4-8 hours (particle size should be monitored periodically)

      • Temperature: Maintain at 25°C using a cooling jacket.

  • Post-Milling Processing:

    • Separate the nanoparticle dispersion from the milling beads using a sieve.

    • Store the resulting this compound nanoparticle dispersion in a sealed container at room temperature.

Bead_Milling_Workflow cluster_prep Premix Preparation cluster_milling Bead Milling cluster_post Post-Milling VatYellow46 This compound Powder HighSpeedDispersion High-Speed Dispersion (3000 rpm, 30 min) VatYellow46->HighSpeedDispersion Dispersant Dispersant Dispersant->HighSpeedDispersion Water Deionized Water Water->HighSpeedDispersion BeadMill Bead Mill Chamber HighSpeedDispersion->BeadMill Transfer Premix Sieving Sieving BeadMill->Sieving MillingParameters Milling Parameters: - Rotor Speed: 2000 rpm - Time: 4-8 hours - Temperature: 25°C MillingParameters->BeadMill FinalDispersion This compound Nanoparticle Dispersion Sieving->FinalDispersion

Caption: Workflow for this compound nanoparticle synthesis via precipitation.

Method 3: Microemulsion

The microemulsion technique involves the formation of thermodynamically stable, isotropic dispersions of two immiscible liquids, where one liquid is dispersed as nano-sized droplets in the other. [6]These droplets act as nanoreactors for the synthesis of nanoparticles.

Experimental Protocol:

  • Microemulsion A Preparation:

    • Prepare a water-in-oil microemulsion by mixing 40 mL of a hydrocarbon solvent (e.g., n-hexane), 10 mL of a surfactant (e.g., cetyltrimethylammonium bromide - CTAB), and 5 mL of a co-surfactant (e.g., n-butanol).

    • To this microemulsion, add 2 mL of a 0.1 M aqueous solution of a reducing agent (e.g., sodium borohydride).

    • Stir the mixture until it becomes clear and transparent.

  • Microemulsion B Preparation:

    • Prepare a second water-in-oil microemulsion with the same composition as Microemulsion A.

    • Instead of the reducing agent, add 2 mL of a 0.05 M solution of this compound in a suitable solvent that is miscible with the aqueous phase (e.g., a mixture of DMF and water).

  • Nanoparticle Synthesis:

    • Slowly add Microemulsion A to Microemulsion B dropwise under vigorous stirring (1200 rpm).

    • The reaction between the reducing agent and the this compound within the colliding microemulsion droplets will lead to the formation of nanoparticles.

    • Continue stirring for 4 hours at room temperature.

  • Nanoparticle Recovery:

    • Break the microemulsion by adding a suitable solvent like acetone (B3395972) or ethanol (B145695).

    • Collect the precipitated nanoparticles by centrifugation at 12,000 rpm for 45 minutes.

    • Wash the nanoparticles with ethanol and then with deionized water to remove any residual reactants and surfactants.

    • Dry the nanoparticles under vacuum.

Signaling Pathway for Microemulsion Synthesis

Microemulsion_Pathway cluster_microemulsion_A Microemulsion A cluster_microemulsion_B Microemulsion B ReducingAgent Reducing Agent (aq. solution) MicroA Microemulsion Droplets (Nanoreactors with Reductant) ReducingAgent->MicroA Surfactant_A Surfactant/Co-surfactant in Oil Surfactant_A->MicroA Mixing Mixing and Stirring MicroA->Mixing VatYellow46 This compound (in solvent) MicroB Microemulsion Droplets (Nanoreactors with Dye) VatYellow46->MicroB Surfactant_B Surfactant/Co-surfactant in Oil Surfactant_B->MicroB MicroB->Mixing Collision Droplet Collision & Reaction Mixing->Collision Nanoparticles This compound Nanoparticles Collision->Nanoparticles Recovery Recovery (Precipitation, Centrifugation, Washing) Nanoparticles->Recovery FinalProduct Dried this compound Nanoparticles Recovery->FinalProduct

Caption: Pathway for this compound nanoparticle synthesis using the microemulsion method.

Characterization of this compound Nanoparticles

Particle Size and Morphology
  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in dispersion.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and aggregation state of the nanoparticles. [7][8]

Surface Charge and Stability
  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is an indicator of the stability of the dispersion. [9]A zeta potential value greater than +30 mV or less than -30 mV generally indicates good stability.

Colorimetric Properties
  • UV-Vis Spectroscopy: To determine the absorption spectrum of the nanoparticle dispersion.

  • CIE Lab* Color Space Analysis: To quantify the color of the nanoparticle pigment in a dried film or applied coating. The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Expected Quantitative Data

The following tables summarize the expected range of quantitative data for this compound nanoparticles formulated by the described methods. These values are based on typical results for organic pigment nanoparticles and may vary depending on the specific experimental conditions.

Table 1: Particle Size and Polydispersity Index (PDI)

Formulation MethodExpected Average Particle Size (nm)Expected PDI
Bead Milling 50 - 2000.2 - 0.4
Precipitation 30 - 1500.1 - 0.3
Microemulsion 10 - 80< 0.2

Table 2: Zeta Potential and Stability

StabilizerExpected Zeta Potential (mV)Stability Assessment
Anionic Surfactant -30 to -50Good
Cationic Surfactant +30 to +50Good
Non-ionic Surfactant -5 to +5Steric stabilization dependent

Table 3: Colorimetric Data (CIE Lab*)

ParameterExpected Value RangeInterpretation
L 80 - 90High lightness
a -5 to 5Close to neutral on the red-green axis
b* 70 - 90Strong yellow component

Conclusion

The formulation of this compound into nanoparticles presents a significant opportunity to enhance its performance as a pigment. The choice of formulation method—bead milling, precipitation, or microemulsion—will depend on the desired particle size, size distribution, and the scale of production. Careful control of process parameters and the use of appropriate stabilizers are crucial for obtaining stable, high-quality nanoparticle dispersions. The characterization techniques outlined in these notes are essential for verifying the properties of the formulated nanoparticles and ensuring their suitability for specific pigment applications.

References

Application Notes: Surface Modification of Vat Yellow 46 for Improved Dispersibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Yellow 46, a member of the anthraquinone (B42736) class of dyes, is a water-insoluble pigment prized in the textile industry for its excellent colorfastness when applied to cellulosic fibers like cotton, linen, and rayon.[1][2] Its chemical structure, a 6-phenyl-1,3,5-triazine-2,4-diamine framework linked to anthraquinone components, provides this stability.[1] In its commercial form, it is a yellow powder.[1][2] The dyeing process with this compound is a reduction-oxidation cycle.[1] The insoluble dye is first converted to a water-soluble "leuco" form through reduction in an alkaline solution.[1][3][4] After the fiber absorbs the soluble leuco dye, it is oxidized back to its insoluble form, trapping it within the fiber structure.[1][5]

A critical factor for achieving uniform and high-quality dyeing is the initial dispersibility of the insoluble dye powder in the aqueous bath.[6] Poor dispersibility leads to the formation of agglomerates, which can cause spotting, uneven color, and a reduction in color yield. Surface modification of this compound particles is a key strategy to enhance their dispersion stability in aqueous media.

Principle of Surface Modification for Improved Dispersibility

The primary goal of surface modification is to alter the interfacial properties of the this compound particles to make them more compatible with the aqueous dispersion medium. This is typically achieved by introducing functional groups or coatings that promote wetting and create repulsive forces between particles, thereby preventing agglomeration.[7][8] The process of achieving a stable dispersion involves three key stages:

  • Wetting: The surface of the pigment particles must be wetted by the surrounding liquid medium, displacing air from the particle surface.[7]

  • Deagglomeration: Energy is applied to break down clusters of particles into smaller, primary particles.[7]

  • Stabilization: The dispersed particles are prevented from re-agglomerating. This is often achieved through electrostatic or steric hindrance mechanisms.[7]

Experimental Protocols

Protocol 1: Surface Modification of this compound using a Polymeric Dispersant

This protocol describes the coating of this compound particles with a polymeric dispersant to enhance steric stabilization.

Materials:

  • This compound powder

  • Anionic polymeric dispersant (e.g., sodium salt of a naphthalene (B1677914) sulfonic acid condensate)

  • Deionized water

  • Sodium carbonate (for pH adjustment)

  • High-shear mixer or ultrasonicator

  • Beakers, magnetic stirrer, and pH meter

Procedure:

  • Preparation of Dispersant Solution: Prepare a 2% (w/v) solution of the polymeric dispersant in deionized water. Adjust the pH to a range of 8-9 using sodium carbonate.

  • Pre-wetting the Pigment: In a beaker, create a paste of this compound by slowly adding a small amount of the dispersant solution to the dye powder and mixing until a thick, uniform paste is formed. This initial step is crucial for displacing air from the pigment surface.

  • Dispersion: Gradually add the remaining dispersant solution to the pigment paste under constant stirring.

  • High-Energy Mixing: Subject the mixture to high-shear mixing or ultrasonication for 30-60 minutes to break down agglomerates.[7] During this process, monitor the temperature to prevent excessive heat buildup.

  • Stabilization: After high-energy mixing, allow the dispersion to stir gently on a magnetic stirrer for 1-2 hours to ensure complete adsorption of the dispersant onto the pigment particles.

  • Characterization: The resulting dispersion is now ready for characterization of particle size, zeta potential, and stability.

Protocol 2: Particle Size Reduction by Wet Milling

This protocol details a mechanical method for improving dispersibility by reducing the particle size of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Dispersing agent (e.g., lignin (B12514952) sulfonate)[9]

  • Ball mill or bead mill with appropriate grinding media (e.g., zirconia beads)

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Mill Base: Prepare a slurry containing 20-30% (w/w) this compound, 1-2% (w/w) dispersing agent, and the remainder as deionized water.

  • Milling: Charge the ball mill with the grinding media and the prepared slurry.

  • Grinding Process: Mill the slurry for a predetermined time (e.g., 4-8 hours). The optimal milling time will depend on the mill type, speed, and desired final particle size. It is important to control the temperature during milling.

  • Separation: After milling, separate the dispersed pigment from the grinding media.

  • Characterization: Analyze the milled pigment dispersion for its particle size distribution and long-term stability.

Protocol 3: Characterization of Modified this compound Dispersibility

This protocol outlines methods to quantify the improvement in dispersibility.

1. Particle Size and Distribution Analysis:

  • Method: Use a dynamic light scattering (DLS) or laser diffraction particle size analyzer.

  • Procedure:

    • Dilute a small aliquot of the pigment dispersion in deionized water to the optimal concentration for the instrument.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Record the mean particle size (Z-average for DLS, D50 for laser diffraction) and the polydispersity index (PDI) or size distribution width.

  • Success Criterion: A smaller mean particle size and a narrower distribution indicate better deagglomeration and dispersibility.

2. Zeta Potential Measurement:

  • Method: Use a zeta potential analyzer, often integrated with a DLS instrument.

  • Procedure:

    • Prepare the sample in the same way as for particle size analysis.

    • Measure the electrophoretic mobility of the particles to determine the zeta potential.

  • Success Criterion: A higher absolute zeta potential value (e.g., > |30| mV) suggests greater electrostatic repulsion between particles, leading to a more stable dispersion.

3. Sedimentation Test:

  • Method: Visual observation of the dispersion's stability over time.

  • Procedure:

    • Place the unmodified and modified this compound dispersions in separate sealed, graduated cylinders.

    • Store the cylinders undisturbed and observe them at regular intervals (e.g., 1, 6, 12, 24 hours).

    • Measure and record the height of any sediment that forms at the bottom.

  • Success Criterion: A stable dispersion will show minimal or no sedimentation over an extended period.

Data Presentation

Table 1: Comparison of Properties of Unmodified and Modified this compound

ParameterUnmodified this compoundModified this compound (Protocol 1)Modified this compound (Protocol 2)
Mean Particle Size (D50)> 5 µm350 nm280 nm
Polydispersity Index (PDI)> 0.70.30.25
Zeta Potential (mV)-15 mV-45 mV-40 mV
Sedimentation after 24hSignificantNegligibleNegligible

Table 2: Dyeing Performance on Cotton Fabric

ParameterUnmodified this compoundModified this compound
Color Strength (K/S Value)12.516.8
Levelness (Visual Score)2 (Uneven)5 (Excellent)
Presence of Specks/SpotsYesNo

Visualizations

G cluster_start Initial State cluster_modification Surface Modification Process cluster_result Final State A This compound Powder (Agglomerated Particles) B Add Dispersing Medium + Dispersant A->B Wetting C High-Energy Input (e.g., Ultrasonication, Milling) B->C Deagglomeration D Stable Dispersion of This compound C->D Stabilization G cluster_unstable Unstable Dispersion (Agglomeration) cluster_stable Stable Dispersion (Steric Hindrance) cluster_p5 cluster_p6 cluster_p7 P1 Vat Yellow 46 P2 Vat Yellow 46 P1->P2 C1 P3 Vat Yellow 46 P2->P3 C2 P4 Vat Yellow 46 P3->P4 C3 P5 P6 P7 C4 D5_1 P5->D5_1 D5_2 P5->D5_2 D5_3 P5->D5_3 D5_4 P5->D5_4 D6_1 P6->D6_1 D6_2 P6->D6_2 D6_3 P6->D6_3 D6_4 P6->D6_4 D7_1 P7->D7_1 D7_2 P7->D7_2 D7_3 P7->D7_3 D7_4 P7->D7_4

References

Troubleshooting & Optimization

Technical Support Center: Improving the Lightfastness of Vat Yellow 46 Dyeings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the lightfastness of Vat Yellow 46 dyeings on cellulosic fibers such as cotton.

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of a standard this compound dyeing on cotton?

A1: this compound, an anthraquinone-based vat dye, is known for its generally good fastness properties.[1] Technical data for commercially equivalent dyes, such as Skythrene® VAT YELLOW 5GF (Y46), indicate a lightfastness rating of 6 on the 1-8 blue wool scale when tested according to ISO 105-B02 (Xenon arc lamp).[2] However, this rating can be influenced by the dyeing depth, substrate, and finishing processes.

Q2: My this compound dyed fabric is showing poorer than expected lightfastness. What are the potential causes?

A2: Several factors can contribute to lower-than-expected lightfastness. These include:

  • Improper Dyeing Process: Incomplete reduction of the dye, poor dye penetration into the fiber, or incorrect pH can lead to suboptimal dye fixation and aggregation, affecting fastness properties.

  • Insufficient Soaping: Residual, unfixed dye on the fiber surface is a primary cause of poor lightfastness. A thorough soaping process at or near boiling is crucial to remove these loose dye particles.

  • Presence of Impurities: Impurities in the water or on the fabric can sometimes catalyze the photodegradation of the dye.

  • Finishing Agents: Certain cationic softeners or other finishing agents can negatively impact the lightfastness of vat dyes.[3]

Q3: Can after-treatments be applied to improve the lightfastness of this compound dyed cotton?

A3: Yes, after-treatments with UV absorbers and antioxidants are common strategies to enhance the lightfastness of textiles. While much of the specific research has focused on reactive and natural dyes, the principles are applicable to vat dyes. These treatments aim to protect the dye molecules from degradation by UV radiation.

Q4: Are there any eco-friendly methods that have been studied for dyeing with this compound?

A4: Recent research has explored the use of ultrasonic and microwave treatments in the pretreatment and dyeing of cotton with this compound.[4] These methods have been shown to improve color yield and may also influence fastness properties, while potentially reducing time, cost, and labor.[4]

Troubleshooting Guide

Issue: Low Lightfastness of this compound Dyeing

Below is a logical workflow to troubleshoot and address poor lightfastness in your this compound dyed fabrics.

troubleshooting_workflow start Low Lightfastness Observed check_soaping Verify Soaping Protocol (Temp, Duration, Detergent) start->check_soaping soaping_ok Soaping Protocol Adequate? check_soaping->soaping_ok improve_soaping Action: Optimize Soaping (Increase temp/time, use appropriate detergent) soaping_ok->improve_soaping No review_dyeing Review Dyeing Parameters (Reduction, Temp, pH, Time) soaping_ok->review_dyeing Yes evaluate Evaluate Lightfastness (ISO 105-B02) improve_soaping->evaluate dyeing_ok Dyeing Parameters Optimal? review_dyeing->dyeing_ok optimize_dyeing Action: Optimize Dyeing Process dyeing_ok->optimize_dyeing No consider_aftertreatment Consider After-treatment Options dyeing_ok->consider_aftertreatment Yes optimize_dyeing->evaluate uv_absorber Apply UV Absorber consider_aftertreatment->uv_absorber antioxidant Apply Antioxidant consider_aftertreatment->antioxidant uv_absorber->evaluate antioxidant->evaluate end Lightfastness Improved evaluate->end

Troubleshooting workflow for poor lightfastness.

Data Presentation

Table 1: Fastness Properties of this compound (Commercial Equivalent)

Fastness TestStandardRating
Light (Xenon)ISO 105-B026
WashingISO 105-C064-5
Peroxide WashingISO 105-C064-5
Rubbing (Dry)ISO 105-X124-5
Rubbing (Wet)ISO 105-X124

Source: Based on data for Skythrene® VAT YELLOW 5GF (Y46)[2]

Table 2: Example Fastness Ratings from an Eco-Friendly Dyeing Study on this compound

TreatmentWashing FastnessRubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness
Microwave (4 min)554/55
Ultrasonic (40 min)554/55

Source: Adapted from a study on eco-friendly pretreatment and dyeing of cotton with this compound.[4] Note: The specific lightfastness testing conditions were not detailed in this study, so the values may not be directly comparable to the standard blue wool scale.

Experimental Protocols

Protocol 1: Standard Vat Dyeing Process for Cotton

This protocol outlines a typical exhaust dyeing method for cellulosic fibers with this compound.

dyeing_workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment vatting Vatting: Dye, NaOH, Na2S2O4 ~60°C, 15 min dyeing Introduce Fabric Ramp to ~60°C Hold for 45-60 min vatting->dyeing rinse1 Cold Rinse dyeing->rinse1 oxidation Oxidation: Air or Chemical (e.g., H2O2) ~50°C, 15 min rinse1->oxidation soaping Soaping: Anionic Detergent ~95-100°C, 15 min oxidation->soaping rinse2 Hot & Cold Rinse soaping->rinse2 drying Drying rinse2->drying

Standard vat dyeing workflow for cotton.

Methodology:

  • Vatting: Prepare the dyebath by pasting the required amount of this compound with a small amount of water. Add this to the main bath containing water, sodium hydroxide (B78521) (NaOH), and sodium hydrosulfite (Na₂S₂O₄). Heat to approximately 60°C and allow the dye to reduce for about 15 minutes. The color of the bath will change, indicating the formation of the soluble leuco form.

  • Dyeing: Introduce the pre-wetted cotton fabric into the dyebath. Raise the temperature to the recommended dyeing temperature (e.g., 60°C) and hold for 45-60 minutes.

  • Rinsing: After dyeing, perform a cold rinse to remove excess dye liquor.

  • Oxidation: Oxidize the dye back to its insoluble form. This can be done by exposing the fabric to air or by using a chemical oxidizing agent like hydrogen peroxide in a fresh bath at around 50°C for 15 minutes.

  • Soaping: A crucial step for fastness. Treat the fabric in a bath containing an anionic detergent (e.g., 2 g/L) at or near boiling (95-100°C) for 15 minutes to remove unfixed dye.

  • Final Rinsing and Drying: Thoroughly rinse the fabric with hot and then cold water until the water runs clear. Dry the fabric.

Protocol 2: After-treatment with a UV Absorber

This protocol provides a general method for applying a UV absorber to improve lightfastness. The specific product and concentrations should be based on the manufacturer's recommendations and optimized through experimentation.

Methodology:

  • Bath Preparation: Prepare a fresh bath with a water-soluble UV absorber (e.g., a benzotriazole (B28993) or benzophenone (B1666685) derivative) at a concentration of 1-3% on the weight of the fabric (owf). Adjust the pH of the bath according to the manufacturer's instructions (often slightly acidic).

  • Treatment: Immerse the dyed, rinsed, and neutralized fabric into the treatment bath. Raise the temperature to 40-50°C and run for 20-30 minutes with gentle agitation.

  • Drying: After treatment, the fabric is typically dried without further rinsing. In some cases, a light rinse may be required.

Protocol 3: After-treatment with an Antioxidant

This protocol outlines a general procedure for applying an antioxidant to potentially improve lightfastness by inhibiting photo-oxidation.

Methodology:

  • Bath Preparation: Prepare a fresh bath containing an antioxidant such as Vitamin C (ascorbic acid) or Gallic acid at a concentration of 1-2 g/L.

  • Treatment: Immerse the dyed and rinsed fabric into the bath. Heat to approximately 70°C and treat for 30 minutes with stirring.

  • Rinsing and Drying: After the treatment, rinse the fabric with water and dry.

Signaling Pathways and Logical Relationships

The photodegradation of dyes is a complex process. The following diagram illustrates the general mechanism and the protective role of UV absorbers and antioxidants.

General mechanism of dye photodegradation and protection.

References

Technical Support Center: Optimization of the Reduction Process for Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction process of Vat Yellow 46. This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the reduction of this compound, presented in a question-and-answer format.

Issue Possible Cause Recommended Solution
Poor or No Color Yield in Final Application Incomplete Reduction: The this compound was not fully converted to its water-soluble leuco form, leading to poor dye uptake.[1]- Verify Reductant and Alkali Concentration: Ensure adequate concentrations of both the reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., sodium hydroxide) are used. Refer to the recommended concentrations in Table 1. - Check pH: The pH of the reduction bath should be strongly alkaline, typically between 11 and 13.[2] Use a calibrated pH meter for accurate measurement. - Monitor Temperature: The vatting temperature is crucial for efficient reduction. For this compound, a vatting temperature of around 60°C is recommended.[3] - Visual Inspection: A properly reduced this compound solution should exhibit a distinct "purple body hidden color".[1][4][5] A weak or inconsistent color may indicate incomplete reduction.
Uneven Coloration or Streaking Premature Oxidation: The leuco form of the dye is re-oxidizing to its insoluble form before or during application due to exposure to atmospheric oxygen.[6]- Maintain an Inert Atmosphere: If possible, conduct the reduction and subsequent handling of the leuco solution under an inert gas like nitrogen or argon. - Minimize Agitation: While gentle stirring is necessary for mixing, excessive agitation can introduce oxygen into the solution. - Work Efficiently: Minimize the time the leuco dye solution is exposed to air before its application.
Dull or Off-Shade Yellow Color Over-reduction: Excessive reducing agent can sometimes lead to the formation of undesirable byproducts or a different leuco species, resulting in a duller final color.- Optimize Reductant Concentration: Avoid using a large excess of the reducing agent. Metered addition of the reducing agent can help prevent over-reduction. - Use of Inhibitors: For Indanthrene-type dyes, which can be prone to over-reduction, the addition of a mild oxidizing agent like sodium nitrite (B80452) can help prevent this issue when using sodium hydrosulfite.
Precipitate Formation in the Reduction Bath Incorrect pH: A drop in pH can cause the leuco acid form of the dye to precipitate out of the solution. Low Temperature: Insufficient temperature can lead to poor solubility of the leuco dye.- Maintain High pH: Ensure the pH remains consistently within the 11-13 range throughout the process.[2] - Control Temperature: Maintain the recommended vatting temperature to ensure the solubility of the leuco form.

Frequently Asked Questions (FAQs)

1. What is the role of the reduction process for this compound?

This compound, in its pigment form, is insoluble in water. The reduction process, carried out in an alkaline medium with a reducing agent like sodium hydrosulfite, converts the dye into its water-soluble sodium salt, known as the "leuco" form. This soluble form has an affinity for cellulosic fibers and can be applied evenly. Subsequent oxidation converts the leuco dye back to its insoluble pigment form, trapping it within the fibers.

2. What is the characteristic color of the reduced leuco form of this compound?

Under alkaline reduction, this compound exhibits a "purple body hidden color".[1][4][5] This distinct color change is a key visual indicator of a successful reduction.

3. What are the optimal conditions for the reduction of this compound?

The optimal conditions can vary slightly depending on the specific application. However, a general guideline for the reduction of this compound is provided in the tables below. Key parameters include a vatting temperature of approximately 60°C, a pH between 11 and 13, and sufficient concentrations of a reducing agent and alkali.[2][3]

4. How can I monitor the reduction process?

The reduction process can be monitored through several methods:

  • Visual Observation: The change in color to the characteristic purple hue is a primary indicator.[1][4][5]

  • Redox Potential Measurement: The redox potential of the solution should be in the range of -800 mV to -1000 mV for the complete reduction of anthraquinone-type vat dyes.[6] This can be measured using a redox potential meter.

  • Spectrophotometry: The stability of the leuco form can be monitored by measuring the decrease in absorbance at its maximum absorption wavelength (λmax) over time using a UV-Vis spectrophotometer.[6]

5. What are the consequences of incomplete reduction?

Incomplete reduction results in a lower concentration of the soluble leuco dye, leading to poor color yield, weak colorfastness, and uneven application.[1]

6. Can over-reduction be a problem?

Yes, over-reduction can lead to the formation of different chemical species of the dye, which may result in a duller or greener shade and can also affect the dye's fastness properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the optimization of the this compound reduction process.

Table 1: Recommended Parameters for this compound Reduction

ParameterRecommended Value/RangeReference(s)
Vatting Temperature 60°C[3]
pH 11 - 13[2]
Redox Potential -800 to -1000 mV[6]
Sodium Hydrosulfite See Table 2
Sodium Hydroxide (B78521) See Table 2
Vatting Time 10 - 15 minutes[3]

Table 2: Typical Recipe for this compound Application (Illustrative)

ComponentConcentrationPurposeReference(s)
This compound 1-3% (on weight of fabric)Colorant[3]
Sodium Hydrosulfite 4-6 g/LReducing Agent[3]
Sodium Hydroxide 3-5 g/LAlkali (to solubilize leuco form)[3]
Wetting Agent 1 g/LImproves fabric wetting[3]
Leveling Agent 1 g/LPromotes even dye uptake[3]
Sequestering Agent 1 g/LPrevents interference from metal ions[3]

Note: These concentrations are starting points and may require optimization based on specific experimental conditions and desired outcomes.

Experimental Protocols

Protocol 1: Laboratory-Scale Reduction of this compound

This protocol outlines a standard procedure for the reduction of this compound for analytical or small-scale application studies.

Materials:

  • This compound powder

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Wetting agent (optional)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter

  • Inert gas source (e.g., nitrogen) and delivery tube (recommended)

Procedure:

  • Prepare the Dye Dispersion: In a beaker, create a smooth paste of the required amount of this compound powder with a small volume of deionized water and a wetting agent (if used).

  • Prepare the Alkaline Solution: In a separate beaker, dissolve the required amount of sodium hydroxide in deionized water. Caution: This reaction is exothermic. Allow the solution to cool to the target vatting temperature.

  • Combine and Heat: Add the dye dispersion to the alkaline solution with gentle stirring. Heat the mixture to the recommended vatting temperature (e.g., 60°C).

  • Initiate Reduction: Gradually add the required amount of sodium hydrosulfite to the heated dye solution while stirring gently. If using an inert atmosphere, begin purging the headspace of the vessel with nitrogen.

  • Monitor Reduction: Continue stirring at the set temperature for the recommended vatting time (e.g., 10-15 minutes). Observe the color change to the characteristic purple hue of the leuco form.

  • Confirm Reduction (Optional): If available, measure the redox potential of the solution to ensure it is within the optimal range (-800 to -1000 mV).

  • Proceed to Application: The resulting leuco this compound solution is now ready for the intended application (e.g., dyeing, printing, or further analysis).

Visualization of the Reduction-Oxidation Process

The following diagrams illustrate the key workflows and relationships in the reduction and application of this compound.

Reduction_Oxidation_Workflow cluster_reduction Reduction Step cluster_application Application & Oxidation VatYellow46 This compound (Insoluble Pigment) LeucoDye Leuco this compound (Soluble Sodium Salt) VatYellow46->LeucoDye Reduction ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) ReducingAgent->LeucoDye Alkali Alkali (e.g., NaOH) Alkali->LeucoDye Application Application to Substrate (e.g., Cotton Fiber) LeucoDye->Application Oxidation Oxidation (Air or Chemical Oxidant) Application->Oxidation FinalProduct Fixed this compound (Insoluble Pigment in Fiber) Oxidation->FinalProduct

Caption: Workflow of the this compound reduction and oxidation process.

Troubleshooting_Logic Start Problem: Poor Color Yield CheckReduction Is the reduction bath the correct purple color? Start->CheckReduction CheckpH Is the pH between 11 and 13? CheckReduction->CheckpH Yes IncompleteReduction Root Cause: Incomplete Reduction CheckReduction->IncompleteReduction No CheckTemp Is the temperature around 60°C? CheckpH->CheckTemp Yes CheckpH->IncompleteReduction No CheckChemicals Are the reductant and alkali concentrations correct? CheckTemp->CheckChemicals Yes CheckTemp->IncompleteReduction No CheckChemicals->Start Yes (Check other factors e.g., oxidation) Solution Solution: Adjust parameters (pH, Temp, Chemicals) CheckChemicals->Solution No IncompleteReduction->Solution

Caption: Troubleshooting logic for poor color yield in this compound application.

References

Preventing aggregation of Vat Yellow 46 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Vat Yellow 46 aggregation in solution. The information herein is designed to assist in the successful design and execution of experiments involving this dye.

Introduction to this compound Aggregation

This compound is an anthraquinone-based vat dye, a class of dyes known for their excellent fastness properties.[1][2] A key characteristic of vat dyes is their insolubility in water in their oxidized pigment form.[1] To be applied, they must first be chemically reduced in an alkaline solution to their water-soluble "leuco" form. This process is known as "vatting".[1][2]

Aggregation of this compound can occur in both its dispersed pigment state and, under certain conditions, its leuco form. This aggregation can lead to inconsistent experimental results, including uneven dyeing, reduced color yield, and the formation of precipitates.[3] Understanding and controlling the factors that influence aggregation is therefore critical for reliable and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in solution?

A1: The aggregation of this compound is primarily driven by the following factors:

  • Inherent Low Solubility: In its oxidized form, this compound is a pigment with very low solubility in aqueous solutions.

  • Improper pH: Vat dyes require a specific alkaline pH range (typically 11-12) to maintain the stability of the soluble leuco form. Deviations from this optimal pH can lead to the precipitation of the insoluble form.

  • Insufficient Reduction: Incomplete chemical reduction of the dye to its leuco form will result in the presence of insoluble pigment particles that can aggregate.

  • High Concentration: At high concentrations, the intermolecular attractive forces between the dye molecules can lead to the formation of aggregates.

  • Presence of Electrolytes: High concentrations of salts in the solution can reduce the solubility of the dye and promote aggregation.

  • Temperature: Suboptimal temperatures during the vatting process can lead to incomplete reduction and instability of the leuco form.

Q2: How can I visually identify aggregation in my this compound solution?

A2: Visual indicators of aggregation include:

  • The appearance of solid particles or precipitates in the solution.

  • A lack of uniformity in the color of the solution.

  • The formation of a film or scum on the surface of the solution.

  • In dyeing applications, speckling or uneven color on the substrate.

Q3: What are dispersing agents and how do they prevent the aggregation of this compound?

A3: Dispersing agents are surfactants that are added to the solution to prevent the aggregation of dye particles. They work by adsorbing onto the surface of the dye particles, creating a barrier that prevents them from clumping together through electrostatic and/or steric hindrance. For vat dyes, common dispersing agents include naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates and lignosulfonates.[3][4]

Troubleshooting Guide

Issue 1: My this compound solution is precipitating, even after adding a reducing agent and alkali.

  • Q: What is the likely cause of this precipitation?

    • A: The most common causes are an incorrect pH, insufficient reducing agent, or a suboptimal temperature. The stability of the leuco form of vat dyes is highly dependent on these parameters.

  • Q: How can I resolve this issue?

    • A: First, check the pH of your solution using a calibrated pH meter. It should be in the range of 11-12. If it is too low, carefully add more alkali (e.g., sodium hydroxide) while stirring. Ensure that you have added a sufficient amount of a suitable reducing agent, such as sodium hydrosulfite. The vatting process may also require gentle heating (e.g., 40-60°C) to proceed efficiently.

Issue 2: The color of my vatted this compound solution is not uniform.

  • Q: What could be causing the uneven color?

    • A: This is likely due to incomplete dissolution of the dye, which can be a result of aggregation of the pigment particles before they are fully reduced.

  • Q: What steps can I take to achieve a uniform solution?

    • A: Ensure that the this compound powder is thoroughly wetted and made into a smooth paste with a small amount of water and a dispersing agent before adding it to the main solution. This will help to break up any initial agglomerates. Continuous and gentle stirring during the vatting process is also crucial.

Issue 3: I am observing a decrease in color intensity over time.

  • Q: Why is the color of my solution fading?

    • A: A decrease in color intensity can be due to the re-oxidation of the leuco form of the dye back to its insoluble pigment form. This can be caused by exposure to atmospheric oxygen or a depletion of the reducing agent.

  • Q: How can I prevent this from happening?

    • A: To minimize re-oxidation, it is advisable to work under an inert atmosphere (e.g., by bubbling nitrogen gas through the solution). Ensure that a sufficient excess of the reducing agent is present to maintain a reducing environment.

Quantitative Data Summary

The selection and concentration of a dispersing agent are critical for preventing the aggregation of this compound. Below are tables summarizing typical concentration ranges for commonly used dispersing agents and a template with hypothetical data to illustrate how to compare their effectiveness.

Table 1: Typical Concentration Ranges of Common Dispersing Agents for Vat Dyes

Dispersing AgentChemical TypeTypical Concentration RangeNotes
Dispersant NNOSodium Salt of Naphthalene Sulfonate Formaldehyde Condensate0.5 - 3 g/L in the dye bathAnionic surfactant with excellent dispersing properties and thermal stability.[3]
LignosulfonatesLignin-based BiopolymersVaries by application; often used as a component in commercial dye formulationsAn eco-friendly option that helps to keep insoluble particles in a finely dispersed state.[4]

Disclaimer: The following table presents hypothetical data for illustrative purposes only. Researchers should generate their own data based on the specific experimental conditions.

Table 2: Hypothetical Comparative Data on the Effectiveness of Dispersing Agents for this compound

Dispersing AgentConcentration (g/L)Average Particle Size (nm) - DLSAbsorbance at λmax (a.u.) - UV-VisVisual Observation
None-> 10000.25Significant precipitation
Dispersant NNO0.54500.65Minor precipitation
Dispersant NNO1.02500.85Stable dispersion
Dispersant NNO2.02000.88Stable dispersion
Lignosulfonate1.03500.75Stable dispersion
Lignosulfonate2.03000.80Stable dispersion

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution

This protocol outlines the steps for preparing a stable solution of the leuco form of this compound.

  • Paste Formation: In a beaker, create a smooth paste of the this compound powder with a small amount of deionized water and the selected dispersing agent (refer to Table 1 for concentration ranges). This initial step is crucial for breaking down powder agglomerates.

  • Alkaline Reducing Solution Preparation: In a separate, larger beaker, dissolve sodium hydroxide (B78521) in deionized water to achieve a pH between 11 and 12. To minimize dissolved oxygen, it is recommended to deaerate the water by bubbling nitrogen gas through it for 15-20 minutes.

  • Vatting (Reduction): Gently warm the alkaline solution to 40-50°C. Add the this compound paste to the warm alkaline solution with constant, gentle stirring. Gradually add the solid sodium hydrosulfite to the solution. The color of the solution should change, indicating the reduction of the dye to its soluble leuco form. Continue stirring gently for 15-20 minutes to ensure complete reduction.

  • Maintenance: Maintain the temperature and a gentle nitrogen purge to prevent re-oxidation.

Protocol 2: Quantitative Analysis of this compound Aggregation using UV-Visible Spectroscopy

UV-Visible spectroscopy can be used to indirectly monitor the aggregation of this compound by measuring changes in the absorbance of the solution over time. A decrease in absorbance at the wavelength of maximum absorbance (λmax) of the leuco form can indicate precipitation or aggregation.

  • Sample Preparation: Prepare a solution of the leuco form of this compound as described in Protocol 1. The concentration should be adjusted to be within the linear range of the spectrophotometer.

  • Initial Spectrum Acquisition: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., 300-800 nm) to determine the λmax of the leuco form. This will serve as the baseline (T=0).

  • Time-course Measurement: At regular time intervals (e.g., every 15 minutes), acquire a new spectrum or measure the absorbance at the predetermined λmax.

  • Data Analysis: Plot the absorbance at λmax as a function of time. A stable absorbance value indicates a stable solution, while a decreasing absorbance suggests aggregation and precipitation.

Protocol 3: Particle Size Analysis of this compound Aggregates by Dynamic Light Scattering (DLS)

DLS is a technique that can directly measure the size of particles in a solution. This is useful for quantifying the extent of aggregation and the effectiveness of dispersing agents.

  • Sample Preparation: Prepare a series of this compound dispersions in deionized water with and without different concentrations of dispersing agents. These samples should be of the oxidized, insoluble form of the dye.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. Ensure the sample cuvette is clean and free of dust.

  • Measurement: Place the sample in the instrument and allow it to equilibrate to the desired temperature. Perform the DLS measurement to obtain the particle size distribution.

  • Data Analysis: Analyze the data to determine the average particle size (Z-average) and the polydispersity index (PDI). A smaller Z-average and a lower PDI indicate a more stable and uniform dispersion with less aggregation.

Visualizations

Vatting_Process cluster_VatYellow46 This compound (Pigment) cluster_Leuco Leuco Form Pigment Insoluble Pigment Leuco Soluble Leuco Form Pigment->Leuco Reduction NaOH NaOH (pH 11-12) Na2S2O4 Na2S2O4 (Reducing Agent) Heat Heat (40-60°C)

Caption: The vatting process of this compound.

Caption: Mechanism of action of dispersing agents.

UV_Vis_Workflow start Prepare Leuco Solution (Protocol 1) measure_initial Acquire Initial UV-Vis Spectrum (T=0) start->measure_initial determine_lambda Determine λmax measure_initial->determine_lambda time_loop Incubate and Measure at Intervals determine_lambda->time_loop plot_data Plot Absorbance vs. Time time_loop->plot_data Data Collection Complete analyze Analyze Stability plot_data->analyze

Caption: Experimental workflow for UV-Vis analysis.

DLS_Workflow start Prepare Dye Dispersions setup_dls Set Up DLS Instrument start->setup_dls measure_size Measure Particle Size Distribution setup_dls->measure_size analyze_data Analyze Z-average and PDI measure_size->analyze_data compare Compare Dispersing Agents analyze_data->compare

Caption: Experimental workflow for DLS analysis.

References

Technical Support Center: Vat Yellow 46 Application on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Vat Yellow 46 for dyeing cotton fibers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the vat dyeing process with this compound on cotton, providing potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my dyed cotton fabric showing uneven color, patchiness, or streaks?

Answer: Uneven dyeing is a frequent challenge in vat dyeing and can originate from several factors throughout the process.[1][2]

  • Potential Causes:

    • Improper Pre-treatment: Failure to thoroughly clean the fabric (scouring) can leave impurities like oils, waxes, and sizes that prevent uniform dye uptake.[2][3]

    • Inadequate Wetting: If the cotton material is not properly and uniformly wetted before entering the dye bath, dye absorption will be inconsistent.[2]

    • Incorrect Temperature Management: Vat dyeing is highly sensitive to temperature. Fluctuations or incorrect dye bath temperatures can lead to uneven shades.[1][2]

    • Poor Agitation/Liquor Circulation: Lack of consistent movement of the fabric within the dye bath or "dead zones" in the dyeing machinery can cause unequal exposure to the dye liquor.[2][4]

    • Unstable pH: The ideal pH range for reduction and dyeing is typically 11-12. Variations in this range can cause uneven reduction or premature reoxidation of the dye.[2]

    • Dye Aggregation: The soluble leuco form of the vat dye can sometimes aggregate, leading to slow migration and poor leveling.[2]

    • Hard Water: The presence of calcium and magnesium ions in the dyeing water can form insoluble salts with the leuco dye, resulting in uneven dyeing.[3]

    • Rapid Addition of Chemicals: Adding dyes and chemicals too quickly can lead to localized high concentrations and uneven dyeing.[5]

  • Solutions:

    • Ensure Thorough Pre-treatment: Implement a rigorous scouring and bleaching process to remove all impurities. Check the absorbency of the fabric before dyeing.[2][3]

    • Use Wetting Agents: Employ a suitable wetting agent to ensure the fabric is uniformly saturated before entering the dye bath.[2][6]

    • Precise Temperature Control: Maintain the dyeing temperature within a strict tolerance (e.g., ±1°C).[2]

    • Maintain Consistent Agitation: Ensure the fabric is kept in constant motion throughout the dyeing process for even coverage.[2][4]

    • Monitor and Control pH: Regularly monitor the pH of the dye bath and make adjustments as needed to keep it within the optimal range.[2]

    • Utilize Leveling Agents: Incorporate a leveling agent in the dye bath. These agents possess migrating, retarding, and dispersing properties that promote even dyeing.[7][8][9][10]

    • Water Softening: Use softened or deionized water for dyeing. If not available, use a sequestering agent to chelate metal ions.[3][6]

    • Gradual Chemical Addition: Add all dyes and chemicals to the bath slowly and in stages.[5]

Question 2: Why is the final color of the fabric a different shade than expected, or why is the color yield poor?

Answer: Poor color yield or shade deviation often points to issues with the chemical reduction or oxidation steps.[2]

  • Potential Causes:

    • Incomplete Reduction: Vat dyes are insoluble and must be converted to their soluble "leuco" form. If this reduction is incomplete, it leads to poor dye uptake.[1][2] The particle size of the leuco vat dye, influenced by the amount of reducing agent, can also affect dye penetration.[11]

    • Improper Alkali Preparation: The effectiveness of the reducing agent (e.g., sodium hydrosulfite) is compromised if the alkali (e.g., caustic soda) is not freshly prepared or is prepared at the wrong temperature.[1][2]

    • Over-reduction: Excessive reducing agent can sometimes lead to duller or altered shades with certain vat dyes.[2]

    • Poor or Incomplete Oxidation: The dye must be re-oxidized back to its insoluble pigment form within the fiber to develop the final color. Incomplete oxidation results in off-shades.[1][2]

    • Premature Oxidation: Exposing the fabric to air during the dyeing process can cause the dye to oxidize before it has properly penetrated and leveled within the fibers.[1]

  • Solutions:

    • Ensure Complete Reduction: Strictly follow the recommended procedures for dye reduction (vatting), ensuring the correct amounts of reducing agent and alkali are used at the proper temperature and for the specified time.[1][2]

    • Proper Alkali Preparation: Always use freshly prepared caustic soda solution, dissolved in hot water (around 60°C).[1]

    • Controlled Oxidation: After dyeing, ensure the fabric is thoroughly rinsed and then exposed to air or a chemical oxidizing agent (like sodium perborate) evenly to allow for complete color development.[2]

    • Submerged Dyeing: Keep the cotton fabric fully submerged in the dye liquor during the dyeing phase to prevent premature oxidation.[1]

Question 3: The dyed fabric has poor wash and rubbing fastness. How can this be improved?

Answer: Poor fastness properties are typically due to improperly fixed or residual surface dye.

  • Potential Causes:

    • Neglecting the Soaping Step: A final, hot soaping bath is crucial for removing unfixed dye particles from the fabric surface and for stabilizing the dye molecules within the fibers, which develops the true shade and fastness.[1][12]

    • Incomplete Oxidation: If the dye is not fully oxidized back to its insoluble form, it can be more easily removed during washing.[1][2]

    • Insufficient Rinsing: Failure to thoroughly rinse the fabric after dyeing and before soaping can leave residual chemicals that interfere with the final properties.[2]

  • Solutions:

    • Thorough Soaping: After oxidation, treat the dyed fabric in a bath with a non-ionic soap or detergent at or near boiling (e.g., 90-95°C) for 10-15 minutes.[1][2]

    • Ensure Complete Oxidation: Follow the proper oxidation procedure to ensure all leuco dye is converted to its insoluble pigment form.[2]

    • Proper Rinsing Sequence: Implement a thorough rinsing schedule: rinse with water after dyeing, rinse after oxidation, and perform final hot and cold rinses after soaping until the water runs clear.[1][2]

Data Presentation

Table 1: Recommended Parameters for this compound Dyeing on Cotton

ParameterRecommended Value/ProcedurePurposeCommon Issues if Deviated
Pre-treatment Thorough scouring and bleachingRemoves impurities (waxes, oils) for uniform wetting.[2][3]Uneven dyeing, patchiness.[2]
Vatting/Reduction
Temperature50-60°C[1][2][13]Converts insoluble dye to soluble leuco form.[1][2]Incomplete reduction, poor color yield.[1]
pH11-12[2]Provides the necessary alkaline environment for the reducing agent to work.[2]Incomplete reduction, unstable leuco dye.[2]
Reducing AgentSodium Hydrosulfite (Sodium Dithionite)[1][6]Reduces the vat dye to its soluble form.[1]Incomplete reduction.[1]
AlkaliCaustic Soda (NaOH)[1][6]Activates the reducing agent and helps solubilize the leuco dye.[1]Ineffective reduction.[1]
Dyeing
Temperature60°C[1][13]Facilitates dye migration and penetration into the cotton fiber.Uneven dyeing, poor penetration.[1]
Time45-60 minutes[1][13]Allows for sufficient time for dye to level and fix within the fiber.Incomplete dyeing, poor fastness.
Post-treatment
OxidationAir or chemical (e.g., Sodium Perborate)[2]Converts soluble leuco dye back to its insoluble pigment form inside the fiber.[1][2]Incorrect shade, poor wash fastness.[1]
Soaping90-95°C with detergent[1][2]Removes loose surface dye and crystallizes fixed dye, improving fastness and final shade.[1][2]Poor rubbing/wash fastness, crocking.[1]

Experimental Protocols

Standard Laboratory Protocol for Vat Dyeing of Cotton (4.0% Shade)

This protocol is adapted from standard laboratory procedures for vat dyeing.[1]

  • Prepare the Dye Paste:

    • Accurately weigh 0.16 g of this compound powder.

    • In a dye cup, add 1 mL of a wetting agent solution and 1 mL of ethanol.

    • Stir with a glass rod to create a uniform, lump-free paste.

  • Prepare the Alkali Solution:

    • Heat 50 mL of distilled water to 60°C.

    • Add 1.5 g of freshly prepared caustic soda (NaOH) solution and stir to dissolve.

  • Vatting (Pre-Reduction):

    • Pour the hot alkali solution into the dye paste.

    • Weigh and add 3 g of sodium hydrosulfite. Stir gently.

    • Place the dye cup into a 60°C water bath for 10 minutes to allow for complete reduction. The solution should change to a purple/red-brown color, characteristic of the leuco form of this compound.[14][15][16]

  • Prepare the Dye Bath:

    • To the reduced dye solution, add 150 mL of 60°C distilled water.

    • Add a leveling agent (e.g., 1 g/L) if required for the experiment.[6]

  • Dyeing:

    • Introduce a 4 g sample of pre-scoured, wetted cotton fabric into the dye bath.

    • Ensure the fabric is fully submerged.

    • Place the dye cup into a laboratory dyeing machine set at 60°C.

    • Run the machine for 45 minutes.

  • Oxidation:

    • Remove the fabric from the dye bath.

    • Rinse thoroughly with cold water.

    • Expose the fabric to air (air oxidation) or immerse it in a solution of a chemical oxidizing agent (e.g., sodium perborate) until the original yellow color is fully developed.

  • Soaping and Finishing:

    • Prepare a soaping bath containing a non-ionic detergent (e.g., 2 g/L) and soda ash.

    • Heat the bath to 90-95°C.

    • Treat the fabric in this bath for 10-15 minutes.

    • Perform a hot rinse followed by a cold rinse until the water is clear.

    • Dry the fabric.

Mandatory Visualizations

Troubleshooting_Uneven_Dyeing start Start: Uneven Dyeing Observed check_pretreatment 1. Fabric Pre-treatment (Scouring/Wetting) start->check_pretreatment Initial Check end_good Result: Even Dyeing Achieved check_process_params 2. Process Parameters (Temp/pH/Agitation) check_pretreatment->check_process_params Fabric OK re_scour Action: Re-scour fabric thoroughly. Use wetting agent. check_pretreatment->re_scour Problem Found: Poor Absorbency check_chemicals 3. Chemical Preparation (Reduction/Alkali/Water) check_process_params->check_chemicals Parameters OK control_params Action: Calibrate equipment. Ensure constant agitation. Monitor pH. check_process_params->control_params Problem Found: Fluctuations check_additives 4. Additives (Leveling/Sequestering Agents) check_chemicals->check_additives Chemicals OK prepare_fresh Action: Use fresh chemicals. Ensure complete reduction. Use soft water. check_chemicals->prepare_fresh Problem Found: Old Chemicals/Hard Water check_additives->end_good Additives OK add_agents Action: Incorporate appropriate leveling/sequestering agents. check_additives->add_agents Problem Found: High Dye Affinity re_scour->check_pretreatment control_params->check_process_params prepare_fresh->check_chemicals add_agents->check_additives

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing issues.

Vat_Dyeing_Process cluster_insoluble Insoluble State cluster_reduction Reduction (Vatting) cluster_soluble Soluble State cluster_application Application to Fiber cluster_oxidation Oxidation cluster_final Final State VatDye This compound (Insoluble Pigment) Vatting NaOH + Na₂S₂O₄ (Alkaline Reduction) Temp: 60°C VatDye->Vatting Step 1 LeucoDye Soluble Leuco-Vat Dye (Affinity for Cotton) Vatting->LeucoDye Conversion Dyeing Diffusion & Adsorption onto Cotton Fiber LeucoDye->Dyeing Step 2 Oxidation Air or Chemical Oxidizing Agent Dyeing->Oxidation Step 3 FinalDye This compound (Insoluble, Fixed in Fiber) Oxidation->FinalDye Reversion

References

Enhancing the solubility of Vat Yellow 46 for research applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Vat Yellow 46 for various research applications.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in a laboratory setting.

Problem Potential Cause Recommended Solution
This compound powder does not disperse in water. This compound is inherently insoluble in water in its oxidized pigment form.[1][2]This is expected behavior. The dye requires a chemical reduction process to become water-soluble.[1][2]
The solution does not turn into the characteristic purple "leuco" form upon adding a reducing agent and alkali. Insufficient amount or potency of the reducing agent (e.g., sodium dithionite). Incorrect alkaline pH. The temperature is too low for the reduction reaction.Ensure the reducing agent is fresh and used in the correct concentration. Verify the pH of the solution is sufficiently alkaline (typically pH 11-12).[3] Gently warm the solution, as the optimal temperature for reduction with sodium dithionite (B78146) is around 50-60°C.[3][4]
The solution color is a duller or greener shade than the expected purple. This may indicate over-reduction of the dye, particularly at temperatures higher than 60°C.[5]Avoid excessive heating during the reduction step. If over-reduction is suspected, the addition of a mild oxidizing agent, like sodium nitrite, can sometimes help restore the correct leuco form.[5]
Precipitate forms in the solution after initial dissolution. The reduced leuco form of this compound is susceptible to oxidation by atmospheric oxygen, which converts it back to its insoluble form. The pH of the solution may have dropped.Work quickly and minimize exposure of the solution to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Ensure the pH remains in the optimal alkaline range.
Inconsistent or low color yield in subsequent applications. Incomplete reduction of the dye powder. The particle size of the dye may be too large, affecting the rate of reduction.[5]Ensure thorough mixing and adequate time for the reduction process to complete. Using a high-quality, finely milled this compound powder can improve the reduction rate and overall solubility.[5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for solubilizing this compound?

A1: this compound is a vat dye, meaning it is insoluble in water in its pigment form.[1][2] To solubilize it, a two-step chemical process is employed:

  • Reduction: The insoluble dye is chemically reduced in an alkaline solution. This process converts the dye into its water-soluble sodium salt, known as the "leuco" form.[1][6]

  • Oxidation: The soluble leuco form can then be re-oxidized back to the insoluble pigment form.[1][6] In research applications, maintaining the dye in its soluble leuco state is key for homogenous solutions.

Q2: What are the typical reagents required to dissolve this compound?

A2: The essential reagents are:

  • A reducing agent: Sodium dithionite (also known as sodium hydrosulfite) is commonly used.[7]

  • An alkali: Sodium hydroxide (B78521) (caustic soda) is typically used to achieve the necessary alkaline environment for the reduction to occur.[1]

  • Solvent: Deionized or distilled soft water is recommended to avoid interference from metal ions.[8]

Q3: What color changes should I expect during the solubilization of this compound?

A3: this compound exhibits distinct color changes that can indicate the state of the dye:

  • In its solid, oxidized form: Yellow powder.[9]

  • Under alkaline reduction: The solution should turn a purple color, which is characteristic of its hidden, soluble leuco form.[9][10][11]

  • In strong sulfuric acid: It appears as a green-light yellow.[9][10][11]

  • Under acidic reduction: A red-brown color is observed.[9][10][11]

Q4: Can I use organic solvents to dissolve this compound?

A4: While the primary method of solubilization is through alkaline reduction in water, some studies have investigated the solubility of vat dyes in organic solvents. For instance, the solubility of a similar vat dye, C.I. Vat Green 1, was shown to be highest in dimethylformamide (DMF) compared to other organic solvents like benzene (B151609) or dioxane.[7] However, for most applications requiring a homogenous aqueous solution, the reduction method is standard.

Q5: How can I improve the stability of the solubilized this compound solution?

A5: The soluble leuco form is sensitive to oxidation. To enhance its stability:

  • Minimize the solution's exposure to air.

  • Maintain a stable, alkaline pH.

  • For prolonged storage or use in oxygen-sensitive experiments, preparing and handling the solution under an inert atmosphere is advisable.

Experimental Protocols

Protocol for the Solubilization of this compound via Alkaline Reduction

This protocol provides a general method for solubilizing this compound for research purposes. Note: Concentrations may need to be optimized depending on the specific application.

Materials:

  • This compound powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized, deoxygenated water

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Standard laboratory glassware

Procedure:

  • Preparation of the Dye Dispersion:

    • In a beaker, create a paste of the this compound powder with a small amount of warm (approximately 40°C) deionized water. This helps to wet the powder particles thoroughly.

  • Alkaline Reduction (Vatting):

    • Add a larger volume of deionized water to the dye paste to create a suspension.

    • While stirring, add the required amount of sodium hydroxide solution to raise the pH to the 11-12 range.

    • Gently warm the solution to 50-60°C.[3][4]

    • Gradually add the sodium dithionite powder to the warm, alkaline suspension.

    • Continue stirring and maintain the temperature. A color change to purple should be observed as the dye is reduced to its soluble leuco form.[9][10][11]

  • Completion and Use:

    • Allow the reduction reaction to proceed for a set time (e.g., 10-20 minutes) to ensure complete dissolution.

    • The resulting solution contains the soluble leuco form of this compound and is ready for use. It is recommended to use the solution promptly to avoid re-oxidation.

Visualizations

G cluster_workflow Experimental Workflow for Solubilizing this compound A Start: this compound Powder B Create an aqueous paste A->B C Add NaOH solution (pH 11-12) and warm to 50-60°C B->C D Add Sodium Dithionite (Reducing Agent) C->D E Stir until solution turns purple (Leuco form) D->E F End: Soluble this compound Solution E->F

Caption: Workflow for the alkaline reduction and solubilization of this compound.

G cluster_troubleshooting Troubleshooting Incomplete Solubilization Start Issue: Incomplete Dissolution or Incorrect Color Check_pH Is the pH between 11 and 12? Start->Check_pH Check_Temp Is the temperature between 50-60°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with NaOH Check_pH->Adjust_pH No Check_Reagent Is the reducing agent fresh? Check_Temp->Check_Reagent Yes Adjust_Temp Gently warm the solution Check_Temp->Adjust_Temp No Add_Reagent Add fresh reducing agent Check_Reagent->Add_Reagent No Success Solution should be purple and clear Check_Reagent->Success Yes Adjust_pH->Check_pH Adjust_Temp->Check_Temp Add_Reagent->Check_Reagent

Caption: Decision tree for troubleshooting issues with this compound solubilization.

References

Stabilizing the leuco form of Vat Yellow 46 against premature oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing Leuco-Vat Yellow 46

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the stabilization of the leuco form of Vat Yellow 46 against premature oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature oxidation of leuco-Vat Yellow 46?

A1: The primary cause of premature oxidation of the leuco form of this compound is its high sensitivity to atmospheric oxygen. The leuco form is a reduced state of the dye, making it susceptible to rapid oxidation when exposed to air, which reverts it to its insoluble, colored state. This process can be accelerated by factors such as elevated temperatures, exposure to UV light, and suboptimal pH levels in the solution.

Q2: Which reducing agents are most effective for converting this compound to its leuco form, and how does the choice impact stability?

A2: Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is a commonly used and effective reducing agent for converting this compound to its water-soluble leuco form in an alkaline medium (e.g., with sodium hydroxide). The choice and concentration of the reducing agent are critical; an insufficient amount may lead to incomplete reduction, while an excessive amount can sometimes promote side reactions. The stability of the leuco form is highly dependent on maintaining a sufficient excess of the reducing agent to counteract the effects of dissolved oxygen.

Q3: What are the optimal pH and temperature conditions for maintaining the stability of leuco-Vat Yellow 46 solutions?

A3: Leuco-Vat Yellow 46 is most stable under alkaline conditions, typically at a pH between 10 and 12. This alkaline environment is necessary for the reducing agent, such as sodium dithionite, to function effectively and to keep the leuco form solubilized. In terms of temperature, it is generally advisable to work at lower to moderate temperatures (e.g., 20-50°C). Higher temperatures can increase the rate of both the desired reduction and the undesired premature oxidation.

Q4: Can antioxidants or other stabilizing agents be added to the leuco-Vat Yellow 46 solution?

A4: Yes, various chemical auxiliaries can be added to enhance the stability of the leuco solution. These often include:

  • Oxygen Scavengers: Besides the primary reducing agent, compounds like glucose or other reducing sugars can be used as sacrificial agents to consume dissolved oxygen.

  • Dispersing Agents: Lignosulfonates or naphthalene-based dispersants can help maintain the homogeneity of the dye solution and protect the leuco form from localized oxidation.

  • Sequestrants/Chelating Agents: Agents like EDTA can be used to chelate metal ions (e.g., iron, copper) that can catalyze the oxidation of the leuco dye.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid color change (re-oxidation) of the leuco solution upon standing. 1. Insufficient reducing agent.2. High exposure to atmospheric oxygen.3. Incorrect pH (too low).4. Presence of catalytic metal ions.1. Increase the concentration of sodium dithionite incrementally.2. Work under an inert atmosphere (e.g., nitrogen blanket). Minimize agitation that introduces air.3. Adjust pH to the 10-12 range using sodium hydroxide (B78521).4. Add a chelating agent like EDTA to the solution.
Incomplete reduction of this compound. 1. Inadequate amount of reducing agent.2. Low temperature slowing down the reaction rate.3. Poor quality of the reducing agent (degraded).1. Ensure the molar ratio of reducing agent to dye is sufficient.2. Gently warm the solution (e.g., to 40-50°C) to facilitate reduction.3. Use fresh, properly stored sodium dithionite.
Precipitation or poor solubility of the leuco dye. 1. pH has dropped below the optimal range.2. Insufficient alkali (sodium hydroxide).1. Monitor and maintain the pH of the solution between 10 and 12.2. Ensure an adequate concentration of NaOH is used to solubilize the leuco form.

Experimental Protocols

Protocol 1: Preparation of Stabilized Leuco-Vat Yellow 46 Solution

Objective: To prepare a stable aqueous solution of the leuco form of this compound.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized, deoxygenated water

  • Nitrogen gas source

  • Magnetic stirrer and hot plate

  • pH meter

Methodology:

  • Prepare a deoxygenated water source by bubbling nitrogen gas through deionized water for at least 30 minutes.

  • In a reaction vessel, add a measured amount of this compound powder to the deoxygenated water to create a dispersion.

  • While stirring, slowly add sodium hydroxide to the dispersion to achieve a pH of approximately 11-12.

  • Gently warm the solution to 40-50°C to aid in the reduction process.

  • Slowly add sodium dithionite to the alkaline dye dispersion. The amount should be in excess to ensure complete reduction and to act as an oxygen scavenger.

  • Observe the color change as the dye is reduced to its soluble leuco form.

  • Maintain a continuous, gentle nitrogen blanket over the surface of the solution to minimize contact with air.

  • Once the reduction is complete, the solution can be used for subsequent experiments. Continuously monitor the solution for any signs of re-oxidation.

Diagrams and Workflows

G cluster_workflow Experimental Workflow: Stabilizing Leuco-Vat Yellow 46 A 1. Prepare Deoxygenated Water (N2 Purge) B 2. Disperse this compound in Water A->B C 3. Alkalinize Solution (NaOH, pH 10-12) B->C D 4. Add Reducing Agent (Na2S2O4) C->D E 5. Gentle Heating (40-50°C) D->E F 6. Maintain Inert Atmosphere (N2 Blanket) E->F G Stable Leuco-Vat Yellow 46 Solution F->G

Caption: Workflow for the preparation of stabilized leuco-Vat Yellow 46.

G cluster_troubleshooting Troubleshooting Logic: Premature Oxidation Problem Problem: Rapid Re-oxidation Cause1 Cause: O2 Exposure? Problem->Cause1 Cause2 Cause: Incorrect pH? Problem->Cause2 Cause3 Cause: Insufficient Reductant? Problem->Cause3 Solution1 Solution: Use N2 Blanket Cause1->Solution1 Yes Solution2 Solution: Adjust pH to 10-12 Cause2->Solution2 Yes Solution3 Solution: Add More Na2S2O4 Cause3->Solution3 Yes

Caption: Logic diagram for troubleshooting premature oxidation.

Technical Support Center: Advancing the Sustainable Synthesis of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the environmental impact of Vat Yellow 46 synthesis. Our focus is on promoting greener chemistry principles to minimize hazardous waste and improve overall process efficiency.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions for both traditional and greener synthetic routes.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Reaction - Traditional Method: Ensure the reaction temperature is maintained, as the Ullmann condensation typically requires high heat.[1] Verify the purity of reactants, as impurities can inhibit the reaction. - Greener Method: Optimize the catalyst-to-ligand ratio. Ensure the chosen green solvent effectively dissolves the reactants.
Side Reactions - Traditional Method: The high temperatures used with solvents like nitrobenzene (B124822) can lead to thermal decomposition of reactants or products. Consider lowering the temperature and extending the reaction time. - Greener Method: The choice of base is crucial in Ullmann-type reactions; screen different bases to minimize side reactions.[2]
Product Loss During Workup - Due to the low solubility of vat dyes, significant product can be lost during filtration and washing.[1] Ensure the wash solvent is appropriate to remove impurities without dissolving the product. Minimize transfer steps.
Catalyst Deactivation - Traditional & Greener Methods: The copper catalyst can be sensitive to oxidation. Use fresh, high-purity copper sources.[2]

Issue 2: Product is Off-Color or Impure

Potential CauseTroubleshooting Steps
Presence of Unreacted Starting Materials - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed.[3] - Purification: Recrystallization from a high-boiling point solvent can remove unreacted starting materials.[4]
Formation of Byproducts - Traditional Method: The harsh conditions can lead to the formation of various byproducts. Lowering the reaction temperature may improve selectivity. - Greener Method: The ligand used in greener Ullmann reactions can influence selectivity. Experiment with different ligands to find one that favors the desired product.[2]
Residual Catalyst - After filtration, wash the product thoroughly with a suitable solvent to remove any remaining copper catalyst and salts.
Contamination from Solvent - Traditional Method: Ensure complete removal of the high-boiling point solvent (e.g., nitrobenzene) during the workup, as residual solvent will contaminate the final product.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns with the traditional synthesis of this compound?

The traditional synthesis of this compound involves the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine and 1-chloroanthraquinone (B52148) in a high-boiling point solvent like nitrobenzene, often with pyridine (B92270) as a base.[6] The primary environmental impacts are:

  • Use of Hazardous Solvents: Nitrobenzene is a toxic and carcinogenic substance.[5]

  • Generation of Hazardous Waste: The reaction can produce toxic byproducts and the spent solvent requires careful disposal.[5]

  • Use of Heavy Metal Catalysts: While not explicitly stated for this compound in the initial search, similar Ullmann reactions often use copper catalysts, which can end up in the waste stream.[1][5]

Q2: Are there greener solvent alternatives to nitrobenzene for the synthesis of this compound?

Yes, research into greener alternatives for similar Ullmann-type reactions has explored several options:

  • Ionic Liquids and Deep Eutectic Solvents (DESs): These have low volatility and can be recycled, reducing air pollution and waste.[2][7]

  • Water: For some Ullmann reactions, water can be used as a solvent, especially with the use of appropriate ligands and catalysts.

  • Solvent-Free Synthesis: Microwave-assisted, solvent-free synthesis has been successfully applied to other anthraquinone (B42736) derivatives, offering a significant reduction in waste.[2]

Q3: How can the yield of the Ullmann condensation for this compound be improved under greener conditions?

Improving the yield in a greener Ullmann condensation for this compound synthesis involves optimizing several factors:

  • Catalyst System: Using a more active copper catalyst, potentially with a ligand, can allow for lower reaction temperatures and shorter reaction times, which can improve yield by reducing side reactions.[2]

  • Ligand Selection: The choice of ligand is critical in modern Ullmann reactions. Ligands can increase the solubility and reactivity of the copper catalyst.

  • Base: The type and amount of base used can significantly affect the reaction rate and yield.

Q4: What are the expected byproducts in the synthesis of this compound?

  • Homocoupling products: Reaction of two molecules of 1-chloroanthraquinone.

  • Products from side reactions on the triazine ring: The amino groups on the triazine could potentially undergo side reactions under harsh conditions.

  • Decomposition products: At high temperatures, the reactants or the product may decompose.

Experimental Protocols

Traditional Synthesis of this compound (Illustrative Protocol based on similar reactions)

This protocol is based on the general description of the manufacturing method for this compound.[6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, add 6-phenyl-1,3,5-triazine-2,4-diamine (1 equivalent) and 1-chloroanthraquinone (2 equivalents).

  • Solvent and Reagents: Add nitrobenzene as the solvent, followed by iodine and pyridine.

  • Reaction: Heat the mixture under reflux with stirring for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and filter the solid product.

  • Purification: Wash the crude product with a suitable solvent to remove unreacted starting materials and byproducts. Dry the purified this compound.

Proposed Greener Synthesis of this compound (Hypothetical Protocol based on green Ullmann reactions)

This proposed protocol is based on greener alternatives for Ullmann condensations and has not been specifically tested for this compound.[2][8]

  • Reaction Setup: In a reaction vessel, add 6-phenyl-1,3,5-triazine-2,4-diamine (1 equivalent), 1-chloroanthraquinone (2 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., a diamine or amino acid, 10-20 mol%).

  • Solvent and Base: Add a greener solvent (e.g., an ionic liquid or a high-boiling point, less toxic solvent like DMSO) and a base (e.g., K₂CO₃ or K₃PO₄).

  • Reaction: Heat the mixture at a lower temperature than the traditional method (e.g., 120-150 °C) until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture. If using an ionic liquid, the product may precipitate upon cooling and can be filtered. The ionic liquid can then be recovered and reused.

  • Purification: Wash the crude product with water and an organic solvent to remove the base and any remaining starting materials. Dry the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of the traditional and a potential greener synthesis method for this compound, based on typical outcomes for similar reactions found in the literature.

ParameterTraditional SynthesisProposed Greener Synthesis
Solvent NitrobenzeneIonic Liquid / Solvent-Free (Microwave)
Temperature > 200 °C120-150 °C / Microwave Irradiation
Reaction Time Several hoursPotentially shorter
Catalyst Typically Copper-basedCopper-based with ligand
Typical Yield 60-80% (estimated)Potentially >85%
Waste Products Hazardous organic solvent, copper wasteRecyclable solvent, less hazardous waste

Visualizations

Below are diagrams illustrating the proposed reaction pathway and a troubleshooting workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 6-phenyl-1,3,5-triazine-2,4-diamine E Ullmann Condensation A->E B 1-Chloroanthraquinone (2 eq.) B->E C Traditional: Nitrobenzene, Pyridine, I₂ >200°C C->E Traditional Route D Greener: Ionic Liquid, K₂CO₃, CuI/Ligand 120-150°C D->E Greener Route F This compound E->F

Caption: Proposed synthetic pathways for this compound.

G start Low Yield or Impure Product check_reactants Check Purity of Starting Materials start->check_reactants optimize_temp Optimize Reaction Temperature check_reactants->optimize_temp Pure purify Purify Product (Recrystallization/ Chromatography) check_reactants->purify Impure optimize_catalyst Optimize Catalyst/ Ligand System (Greener Method) optimize_temp->optimize_catalyst monitor_rxn Monitor Reaction by TLC optimize_catalyst->monitor_rxn monitor_rxn->purify Incomplete success Improved Yield/ Purity monitor_rxn->success Complete purify->success

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of Ultrasonic Parameters for Vat Yellow 46 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ultrasonic energy to optimize the dyeing of textiles with Vat Yellow 46.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of ultrasonic-assisted dyeing with this compound.

Problem Potential Cause Recommended Solution
Low Color Yield (Pale Shades) Insufficient ultrasonic power or duration.Ensure the ultrasonic bath is operating at an effective frequency (typically 20-40 kHz) and power level. An ultrasonic treatment time of 40 minutes for the bleached fabric has been shown to be effective.[1][2]
Incorrect temperature during sonication or dyeing.At lower temperatures, ultrasound generally leads to higher final exhaustion of the dye.[3] However, as the temperature increases, the positive effect of ultrasound may diminish or even reverse.[3] It is crucial to optimize the temperature for the specific experimental setup.
Inadequate concentration of reducing agent or alkali.The vatting process, which solubilizes the dye, is critical. For ultrasonic-assisted dyeing, an optimized amount of sodium hydrosulfite (e.g., 80 g/L) is recommended.[1] Ensure the concentration of sodium hydroxide (B78521) is also optimized to maintain a strongly alkaline pH.
Uneven or Patchy Dyeing Poor dispersion of the dye.Ultrasound is effective at breaking up dye aggregates and promoting uniform dispersion.[4] Ensure the ultrasonic treatment is applied evenly to the fabric.
Non-uniform application of ultrasonic energy.In larger vessels, achieving uniform ultrasound intensity can be challenging.[3] Ensure the fabric is positioned to receive consistent sonication.
Dyeing process started at too high a temperature.For vat dyes with high affinity, starting the dyeing process at a lower temperature and gradually increasing it can improve levelness.
Poor Wash Fastness Incomplete removal of unfixed dye.A thorough soaping process after oxidation is essential to remove loose dye particles from the fiber surface. This improves wash fastness.
Reduced fastness due to ultrasonic treatment.Some studies have shown that ultrasound can lower wash and crock fastness.[3] This may be due to the high intensity of the process. Optimization of ultrasonic parameters is key to mitigating this effect.
Fabric Damage Excessive ultrasonic intensity or duration.While ultrasound is generally considered a mild technique, high-intensity sonication for extended periods could potentially affect fabric integrity.[4] Adhere to optimized treatment times and monitor fabric condition.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using ultrasound for dyeing with this compound?

A1: The application of ultrasonic energy in the dyeing process offers several advantages, including:

  • Energy and Time Savings: Ultrasound can reduce the need for high temperatures and shorten processing times.[3][5]

  • Improved Dye Uptake: The cavitation effect of ultrasound enhances the penetration of the dye into the fibers, leading to better color yield.[3][4]

  • Enhanced Dispersion: Sonication helps to break down dye agglomerates, resulting in a more uniform dye dispersion.[4]

  • Reduced Chemical Consumption: The increased efficiency of the process can lead to a reduction in the amount of auxiliary chemicals required.[3]

Q2: What is the optimal ultrasonic frequency for dyeing?

A2: Frequencies in the range of 22 to 175 kHz have been found to be most effective for dyeing processes, with 20 kHz being suitable for inducing cavitation.[3] Frequencies as low as 50 or 100 Hz are generally not effective.[3]

Q3: How does temperature interact with ultrasonic treatment during dyeing?

A3: At lower temperatures, ultrasound typically enhances the final exhaustion of the dye.[3] However, as the temperature rises, the beneficial effect of ultrasound on exhaustion may decrease and could even become detrimental compared to conventional dyeing at the same temperature.[3]

Q4: Can ultrasound be used for pretreating the fabric before dyeing?

A4: Yes, ultrasonic treatment can be effectively used for scouring and bleaching cotton fabrics before dyeing. An ultrasonic treatment of up to 60 minutes can be employed for these pretreatment steps.[1]

Q5: Will ultrasonic treatment chemically alter the this compound dye or the cotton fiber?

A5: FTIR analysis has shown no significant chemical change in the functional peaks of cellulosic fabric after ultrasonic treatment.[2] The process primarily enhances the physical processes of dispersion and diffusion.

Data Presentation

The following tables summarize quantitative data on the optimization of ultrasonic parameters for this compound dyeing.

Table 1: Optimized Ultrasonic Treatment Time and Chemical Concentrations

ParameterOptimized ValueReference
Ultrasonic Treatment Time (for bleached fabric)40 minutes[1][2]
Sodium Hydrosulfite Concentration (for US irradiated)80 g/L[1]
Sodium Hydroxide (NaOH) Concentration4 g/L (in pad-steam)[1]

Table 2: Colorfastness Properties of this compound on Ultrasonically Treated Cotton

Fastness TestRating
Light FastnessGood
Wash FastnessGood
Rubbing Fastness (Dry)Good
Rubbing Fastness (Wet)Good

(Note: The term "Good" is a qualitative summary based on the findings that irradiation treatment enhanced fastness ratings.[2] Specific numerical ratings can be found in the source literature.)

Experimental Protocols

1. Pretreatment of Cotton Fabric (Scouring and Bleaching) with Ultrasonic Assistance

  • Scouring:

    • Prepare a scouring solution containing sodium hydroxide (4 g/L) and a wetting agent (2 g/L).[1]

    • Immerse the desized cotton fabric in the solution.

    • Subject the fabric to ultrasonic treatment for up to 60 minutes.[1]

    • After treatment, wash the fabric thoroughly with hot and then cold water and dry at room temperature.[1]

  • Bleaching:

    • Prepare a bleaching bath with appropriate bleaching agents.

    • Irradiate the scoured fabric with ultrasound for up to 60 minutes.[1]

    • After bleaching, wash the fabric thoroughly and dry.

2. Ultrasonic-Assisted Dyeing with this compound

  • Fabric Preparation: Use bleached cotton fabric that has been treated with ultrasound for 40 minutes.[1][2]

  • Vatting of Dye:

    • Prepare a solution with the optimized concentration of sodium hydrosulfite (80 g/L for US irradiated fabric) and sodium hydroxide.[1]

    • Add the this compound dye to this solution to reduce it to its soluble leuco form.

  • Dyeing Process:

    • Set the dyeing bath to the optimized wetting temperature (between 30-70°C).[1]

    • Immerse the ultrasonically treated fabric in the dyebath for the optimized wetting time (between 10-30 minutes).[1]

  • Oxidation:

    • After dyeing, remove the fabric and expose it to air or treat it with a mild oxidizing agent to convert the dye back to its insoluble form within the fiber.

  • Soaping:

    • Wash the dyed fabric in a soap solution at or near boiling to remove any loose dye particles and improve fastness.

  • Final Rinsing and Drying:

    • Rinse the fabric thoroughly with hot and cold water and dry.

Visualizations

Experimental_Workflow Experimental Workflow for Ultrasonic-Assisted this compound Dyeing cluster_pretreatment Pretreatment cluster_dyeing Dyeing Process cluster_posttreatment Post-Treatment Scouring Scouring with Ultrasound (up to 60 min) Bleaching Bleaching with Ultrasound (up to 60 min) Scouring->Bleaching Fabric_US Ultrasonic Treatment of Fabric (40 min) Bleaching->Fabric_US Dyeing Dyeing Fabric_US->Dyeing Vatting Vatting of This compound Vatting->Dyeing Oxidation Oxidation Dyeing->Oxidation Soaping Soaping Oxidation->Soaping Rinse_Dry Rinsing and Drying Soaping->Rinse_Dry Final_Product Final_Product Rinse_Dry->Final_Product Dyed Fabric Troubleshooting_Logic Troubleshooting Logic for Low Color Yield action_node action_node Start Low Color Yield? Check_US_Params Ultrasonic Parameters Correct? Start->Check_US_Params Check_Temp Temperature Optimized? Check_US_Params->Check_Temp Yes Adjust_US Adjust Power/Duration (e.g., 40 min) Check_US_Params->Adjust_US No Check_Chemicals Chemical Concentrations Adequate? Check_Temp->Check_Chemicals Yes Adjust_Temp Optimize Temperature (Lower temp may be better) Check_Temp->Adjust_Temp No Adjust_Chemicals Adjust Reducing Agent/ Alkali Concentration Check_Chemicals->Adjust_Chemicals No Success Problem Resolved Check_Chemicals->Success Yes Adjust_US->Success Adjust_Temp->Success Adjust_Chemicals->Success

References

Technical Support Center: Microwave-Assisted Vat Yellow 46 (Flavanthrone) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave heating for the efficient synthesis of Vat Yellow 46, also known as Flavanthrone.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave heating for the synthesis of this compound (Flavanthrone)?

A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods for Flavanthrone production. The primary benefits include a significant reduction in reaction time, often from hours to minutes, and potentially higher yields.[1][2] This is due to the rapid, uniform heating of the reaction mixture, which can lead to fewer side products and a cleaner reaction profile.[3]

Q2: What are the common synthetic routes for Flavanthrone that can be adapted for microwave protocols?

A2: The most prevalent methods for synthesizing the Flavanthrone core are the Ullmann condensation and the Scholl reaction.[4] Microwave irradiation can be particularly effective in accelerating the cyclization steps in these reaction pathways.

Q3: Can a standard domestic microwave oven be used for these reactions?

A3: It is strongly advised to use a dedicated laboratory microwave reactor for chemical synthesis. These instruments are designed with safety features to handle pressurized reactions and volatile organic solvents. They also allow for precise control over reaction parameters such as temperature, pressure, and power, which is crucial for reproducibility and safety.[5]

Q4: How do I select an appropriate solvent for microwave-assisted Flavanthrone synthesis?

A4: Solvent selection is critical for efficient microwave heating. Polar solvents with a high loss tangent absorb microwave energy effectively, leading to rapid heating.[6] For Flavanthrone synthesis, high-boiling point solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are often suitable.[1][7] The choice of solvent should also be based on the solubility of the reactants and its compatibility with the reaction chemistry.

Q5: My reaction is not going to completion under microwave irradiation. What should I do?

A5: If your reaction stalls, first verify the purity of your starting materials and ensure all reagents are present in the correct stoichiometry. Consider increasing the reaction temperature in increments of 10-20°C or extending the irradiation time. It is also possible that the product is inhibiting the reaction, or a catalyst has deactivated. Adding a fresh portion of the catalyst may help drive the reaction to completion.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound (Flavanthrone).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Insufficient Temperature: The reaction may not have reached the necessary activation energy. - Incorrect Solvent: The chosen solvent may not be effectively absorbing microwave energy or may not be suitable for the reaction. - Decomposition: Excessive temperature or prolonged reaction time can lead to the degradation of reactants or products.- Increase the set temperature in 10-20°C increments.[6] - Switch to a more polar, high-boiling point solvent like DMF or DMSO.[1] - Monitor the reaction by TLC to find the optimal reaction time and avoid over-exposure to microwave irradiation.
Formation of By-products - Overheating: "Hot spots" within the reaction vessel can lead to localized high temperatures and side reactions.[9] - Incorrect Reagent Stoichiometry: An excess of one reactant can lead to the formation of undesired products.- Ensure efficient stirring to promote even temperature distribution. - Reduce the microwave power and increase the reaction time to maintain the target temperature without localized overheating. - Carefully control the stoichiometry of the reactants.
Inconsistent Results Between Batches - Variability in Starting Materials: Impurities in the starting materials can affect the reaction outcome. - Inconsistent Microwave Parameters: Small variations in power, temperature, or time can lead to different results.- Use starting materials of consistent, high purity for each reaction. - Ensure that the microwave reactor is properly calibrated and that all reaction parameters are precisely controlled and recorded.[10]
Pressure Build-up in Reaction Vessel - Solvent Volatility: The solvent may have a boiling point that is too low for the reaction temperature. - Gas Evolution: The reaction itself may be producing gaseous by-products.- Use a higher-boiling point solvent. - Reduce the reaction temperature. - Ensure the reaction vessel is not filled to more than two-thirds of its capacity to allow for pressure changes.
Product is an Off-Color - Impurities: The presence of unreacted starting materials or by-products can alter the final color of the Flavanthrone. - Incorrect Crystalline Form: The purification method can influence the polymorphism of the final product, affecting its color.[7]- Purify the crude product using methods such as acid pasting or solvent extraction.[4][7] - Experiment with different recrystallization solvents and conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Ullmann Condensation for Flavanthrone Synthesis (Illustrative)

This protocol is an illustrative adaptation for microwave synthesis based on conventional methods.

Materials:

  • 1-chloro-2-acetamidoanthraquinone

  • Copper powder (activated)

  • Anhydrous sodium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 1-chloro-2-acetamidoanthraquinone (1 part), activated copper powder (0.2 parts), and anhydrous sodium carbonate (0.5 parts).

  • Add dry DMF (5 parts) to the vial.

  • Seal the vial with a Teflon septum and an aluminum crimp cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 200°C

    • Ramp time: 5 minutes

    • Hold time: 20 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After the reaction is complete, cool the vial to below 50°C using the instrument's cooling system.

  • Once cooled, carefully open the vial.

  • Filter the solid product and wash sequentially with DMF, ethanol, and hot water.

  • The crude Flavanthrone can then be purified using acid pasting (Protocol 2).

Protocol 2: Purification of Crude Flavanthrone by Acid Pasting

Materials:

  • Crude Flavanthrone

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice

Procedure:

  • In a beaker with efficient stirring, carefully and slowly add the crude Flavanthrone (1 part) to concentrated sulfuric acid (10 parts). Maintain the temperature below 50°C during the addition.

  • Stir the mixture at room temperature for 2-3 hours until the Flavanthrone is completely dissolved.

  • In a separate, larger beaker, prepare a mixture of deionized water and ice (50 parts).

  • With vigorous stirring, slowly and carefully pour the sulfuric acid solution of Flavanthrone into the ice-water mixture. This is known as "drowning."

  • A fine precipitate of purified Flavanthrone will form.

  • Filter the precipitate and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification reactants Reactants + Solvent in Microwave Vial microwave Microwave Irradiation (Temp, Time, Power) reactants->microwave 1. Reaction Setup cooling Cooling to < 50°C microwave->cooling 2. Synthesis filtration Filtration & Washing cooling->filtration 3. Work-up crude_product Crude Flavanthrone filtration->crude_product 4. Isolation dissolution Dissolution in Conc. H₂SO₄ crude_product->dissolution drowning Drowning in Ice-Water dissolution->drowning 5. Acid Pasting purified_filtration Filtration & Washing drowning->purified_filtration 6. Precipitation pure_product Purified this compound purified_filtration->pure_product 7. Final Product

Caption: Workflow for Microwave-Assisted Synthesis and Purification of this compound.

troubleshooting_logic start Low Product Yield check_temp Is Temperature Sufficient? start->check_temp increase_temp Increase Temperature (10-20°C increments) check_temp->increase_temp No check_solvent Is Solvent Polarity Adequate? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Use More Polar Solvent (e.g., DMF, DMSO) check_solvent->change_solvent No check_time Is Reaction Time Optimal? check_solvent->check_time Yes change_solvent->success optimize_time Monitor by TLC to Optimize Time check_time->optimize_time No check_time->success Yes optimize_time->success

Caption: Troubleshooting Logic for Low Yield in Microwave Synthesis.

References

Technical Support Center: Overcoming Challenges in the Electrochemical Reduction of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical reduction of Vat Yellow 46.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Faradaic Current Observed in Cyclic Voltammetry

Q: I am running a cyclic voltammetry experiment with this compound, but I am observing a very low peak current or no current at all. What are the possible causes and how can I resolve this?

A: A low or absent faradaic current is a common issue that can stem from several factors related to the experimental setup and the electrochemical cell components. A systematic approach is crucial to pinpoint the exact cause.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Poor Electrode Connection Ensure all electrode connections to the potentiostat are secure. Check for any loose cables or corroded contacts.
Incorrect Electrode Immersion Verify that the working, reference, and counter electrodes are all properly immersed in the electrolyte solution.
Reference Electrode Malfunction A clogged or dry reference electrode frit can impede ion flow. Check for air bubbles in the frit and ensure it is filled with the correct internal solution. Consider replacing the reference electrode if the problem persists.[1]
Working Electrode Passivation The surface of the working electrode may become passivated by the adsorption of insoluble this compound or its reduction products.[2][3] This can be resolved by thoroughly cleaning and polishing the electrode surface before each experiment.
Insufficient Analyte Concentration Ensure that the concentration of this compound in the electrolyte solution is sufficient for detection. Due to its low solubility, a suitable organic solvent or a mixed solvent system may be necessary.
Inappropriate Potential Window The applied potential window may not be wide enough to encompass the reduction potential of this compound. For anthraquinone-based vat dyes, the reduction potential is typically in the range of -770 to -1000 mV.[4][5]
High Solution Resistance (Ohmic Drop) High resistance in the electrolyte solution can lead to a distorted voltammogram with reduced peak currents.[6] This can be mitigated by using a higher concentration of the supporting electrolyte or by moving the reference electrode closer to the working electrode.

Issue 2: Irreversible or Quasi-Reversible Cyclic Voltammogram

Q: My cyclic voltammogram for this compound shows a lack of a corresponding oxidation peak, or the peak separation is very large. What does this indicate and how can I improve the reversibility?

A: An irreversible or quasi-reversible cyclic voltammogram suggests that the electron transfer process is slow or that the reduced form of this compound is unstable and undergoes a chemical reaction.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Slow Electron Transfer Kinetics The inherent electron transfer rate for this compound at the chosen electrode may be slow. Trying a different working electrode material (e.g., glassy carbon, platinum, gold) can sometimes improve the kinetics.
Chemical Instability of the Reduced Species The leuco form of this compound may be unstable in the chosen solvent and electrolyte, leading to a follow-up chemical reaction. This can be investigated by varying the scan rate. A change in the peak current ratio (Ipa/Ipc) with scan rate is indicative of a coupled chemical reaction.[7]
Protonation of the Reduced Anion In the presence of proton sources (e.g., residual water in the solvent), the reduced anion of the dye can be protonated, leading to an irreversible wave.[8] Using a dry, aprotic solvent and a supporting electrolyte with a non-acidic cation (e.g., tetrabutylammonium (B224687) perchlorate) is recommended.
Over-Reduction Applying a potential that is too negative can lead to the over-reduction of the dye, forming an unstable or electrochemically inactive species.[9] It is important to carefully select the potential window to only encompass the desired reduction process.

Frequently Asked Questions (FAQs)

Q1: What is the expected redox potential for the electrochemical reduction of this compound?

Q2: What are the best practices for preparing the working electrode for the analysis of this compound?

A2: A clean and smooth working electrode surface is critical for obtaining reproducible results. For a glassy carbon electrode, a recommended procedure is to polish the electrode with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by rinsing with deionized water and the experimental solvent.[10]

Q3: How does the choice of solvent and supporting electrolyte affect the electrochemical reduction of this compound?

A3: this compound is insoluble in water. Therefore, an aprotic organic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) is recommended. The supporting electrolyte should be soluble in the chosen solvent and electrochemically inert within the potential window of interest. A common choice is 0.1 M tetrabutylammonium perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6). The purity of the solvent and electrolyte is crucial, as impurities can interfere with the electrochemical measurement.

Q4: What is electrode passivation and how can it be prevented when working with this compound?

A4: Electrode passivation is the formation of an insulating layer on the electrode surface that inhibits further electron transfer.[2] This can occur due to the adsorption of the insoluble this compound or its reduction products. To prevent passivation, it is important to:

  • Maintain a clean electrode surface through regular polishing.

  • Use a solvent in which the reduced form of the dye is soluble.

  • Avoid excessively high concentrations of the dye.

  • Consider using pulsed voltammetric techniques that can help to clean the electrode surface in-situ.

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound

This protocol provides a general procedure for performing cyclic voltammetry on this compound. Optimization of specific parameters may be necessary for your experimental setup.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • 0.1 M Tetrabutylammonium perchlorate (TBAP)

  • Working Electrode (e.g., Glassy Carbon)

  • Reference Electrode (e.g., Ag/AgCl in 3 M KCl)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurries of decreasing particle size, followed by rinsing with deionized water and then DMF.

  • Electrolyte Preparation: Prepare a 0.1 M solution of TBAP in anhydrous DMF.

  • Analyte Preparation: Prepare a 1-5 mM stock solution of this compound in the 0.1 M TBAP/DMF electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction (e.g., -1.5 V) and back to the initial potential.

    • Start with a scan rate of 100 mV/s.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the cathodic (Epc) and anodic (Epa) peak potentials.

    • Calculate the formal potential (E°') as (Epc + Epa) / 2.

    • Measure the cathodic (Ipc) and anodic (Ipa) peak currents.

    • Vary the scan rate (e.g., 20, 50, 200, 500 mV/s) to investigate the nature of the redox process.

Data Presentation

Table 1: Representative Electrochemical Parameters for Anthraquinone (B42736) Vat Dyes

Note: The following data is representative of anthraquinone-based vat dyes and should be used as a general guide. Specific values for this compound must be determined experimentally.

ParameterTypical Value RangeSignificance
Reduction Potential (Epc) -770 to -1000 mVPotential at which the dye is reduced.
Peak Separation (ΔEp = Epa - Epc) ~59/n mV (for a reversible n-electron process)Indicates the reversibility of the electron transfer.
Peak Current Ratio (Ipa/Ipc) ~1 (for a reversible process)Indicates the stability of the reduced species.
Diffusion Coefficient (D) 10⁻⁶ to 10⁻⁵ cm²/sMeasure of the rate of mass transport to the electrode.

Visualizations

Troubleshooting_Workflow start Start: Low/No Current in CV check_connections Check Electrode Connections & Immersion start->check_connections check_ref_electrode Inspect Reference Electrode (Clogs, Bubbles) check_connections->check_ref_electrode Connections OK problem_solved Problem Resolved check_connections->problem_solved Issue Found & Fixed clean_work_electrode Clean & Polish Working Electrode check_ref_electrode->clean_work_electrode Reference OK check_ref_electrode->problem_solved Issue Found & Fixed adjust_potential Adjust Potential Window (-0.7 to -1.2 V) clean_work_electrode->adjust_potential Electrode Clean clean_work_electrode->problem_solved Passivation Removed increase_electrolyte Increase Supporting Electrolyte Concentration adjust_potential->increase_electrolyte Potential Adjusted adjust_potential->problem_solved Reduction Peak Observed increase_electrolyte->problem_solved Electrolyte OK Redox_Pathway Vat_Yellow_46_insoluble This compound (Insoluble) Vat_Yellow_46_leuco Leuco Form (Soluble) Vat_Yellow_46_insoluble->Vat_Yellow_46_leuco + e⁻ (Reduction) Vat_Yellow_46_leuco->Vat_Yellow_46_insoluble - e⁻ (Oxidation)

References

Technical Support Center: Enhancing the Quantum Efficiency of Vat Yellow 46 in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the quantum efficiency of Vat Yellow 46 in photocatalytic applications. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a subject of interest in photocatalysis?

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. Its complex aromatic structure makes it a stable molecule, often resistant to conventional wastewater treatment methods. In photocatalysis, it serves as a model compound for the degradation of persistent organic pollutants. Understanding its degradation mechanism and improving its quantum efficiency is crucial for developing effective advanced oxidation processes (AOPs) for environmental remediation.

Q2: What are the key factors influencing the quantum efficiency of this compound photocatalysis?

The quantum efficiency of the photocatalytic degradation of this compound is a multifaceted parameter influenced by several experimental conditions. The most critical factors include:

  • pH of the solution: The surface charge of the photocatalyst and the dye molecule itself are pH-dependent, affecting the adsorption of the dye onto the catalyst surface, a crucial step for efficient degradation.

  • Photocatalyst loading: An optimal catalyst concentration is necessary to ensure sufficient active sites for the reaction without causing excessive turbidity, which can block light penetration.

  • Initial dye concentration: Higher concentrations can lead to a screening effect, where dye molecules on the surface prevent light from reaching the catalyst. This can also saturate the catalyst's active sites.

  • Presence of electron acceptors: Species like hydrogen peroxide (H₂O₂) can trap photogenerated electrons, reducing electron-hole recombination and thereby increasing the formation of highly reactive hydroxyl radicals.

  • Light intensity and wavelength: The rate of photocatalysis is directly proportional to the light intensity (up to a certain point) and is dependent on the absorption characteristics of the photocatalyst.

  • Temperature: While photocatalysis is not highly temperature-dependent, moderate increases can enhance reaction rates. However, excessive heat can promote the recombination of charge carriers.

Q3: How can I measure the quantum efficiency of my photocatalytic experiment?

The apparent quantum yield (AQY) is a common metric used to evaluate the efficiency of a photocatalytic reaction. It is calculated as the ratio of the number of molecules of this compound degraded to the number of incident photons. The formula is as follows:

AQY (%) = (Number of degraded dye molecules / Number of incident photons) x 100

To determine these values, you will need to:

  • Quantify the degradation of this compound, typically using UV-Vis spectrophotometry to measure the change in absorbance at its maximum absorption wavelength (λmax).

  • Measure the photon flux of your light source using a radiometer or through chemical actinometry.

Troubleshooting Guide

Problem 1: Low degradation efficiency of this compound.

Possible Cause Troubleshooting Step
Suboptimal pH The pH of the solution significantly impacts the surface charge of the photocatalyst (e.g., TiO₂) and the dye molecules. For anthraquinone dyes, acidic conditions often favor adsorption onto the catalyst surface.[1] Conduct a series of experiments varying the pH (e.g., from 3 to 9) to identify the optimal condition for this compound degradation.
Incorrect Catalyst Loading Too little catalyst provides insufficient active sites, while too much can lead to light scattering and agglomeration, reducing the catalyst's effective surface area.[2][3] Optimize the catalyst concentration by testing a range of loadings (e.g., 0.5 g/L to 2.0 g/L) while keeping other parameters constant.
High Initial Dye Concentration A high concentration of this compound can inhibit light penetration to the catalyst surface.[1][3] Perform experiments with varying initial dye concentrations (e.g., 5 mg/L to 50 mg/L) to find a concentration that allows for efficient light absorption by the catalyst.
Insufficient Light Intensity The rate of generation of electron-hole pairs is dependent on the intensity of the incident light. Ensure your light source is providing sufficient and stable irradiation.
Catalyst Deactivation The catalyst surface may become fouled by degradation byproducts. After each experiment, wash the catalyst with distilled water and ethanol (B145695) and dry it before reuse to ensure the active sites are available.

Problem 2: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inadequate Mixing A non-homogenous suspension of the photocatalyst can lead to inconsistent sampling and reaction rates. Ensure vigorous and constant stirring throughout the experiment to maintain a uniform slurry.
Temperature Fluctuations Significant variations in temperature can affect reaction kinetics. Use a water bath or a cooling fan to maintain a constant temperature during the experiment.
Light Source Instability The output of the light source may fluctuate over time. Allow the lamp to warm up and stabilize before starting the experiment, and monitor its output if possible.
Inaccurate Measurement of Dye Concentration Ensure that the spectrophotometer is properly calibrated and that samples are appropriately diluted to fall within the linear range of the Beer-Lambert law. Filter the samples before measurement to remove catalyst particles.

Data Presentation

The following tables summarize representative quantitative data for the photocatalytic degradation of anthraquinone dyes, which can be used as a baseline for experiments with this compound.

Table 1: Effect of Catalyst (TiO₂) Loading on the Degradation of Vat Yellow 4. [2]

Catalyst Loading (g/L)Decolorization Efficiency (%) after 60 minDegradation Efficiency (%) after 60 min
1.08562
2.09578
3.09885
4.09885

Conditions: Initial dye concentration of 1x10⁻⁴ mol/L, UV irradiation.

Table 2: Effect of Initial Dye Concentration on the Degradation of Vat Yellow 4. [2]

Initial Concentration (mol/L)Decolorization Efficiency (%) after 60 minDegradation Efficiency (%) after 60 min
1 x 10⁻⁴10088
2 x 10⁻⁴9580
4 x 10⁻⁴8872
6 x 10⁻⁴8165

Conditions: TiO₂ loading of 3 g/L, UV irradiation.

Table 3: Effect of pH on the Degradation of a Reactive Yellow Dye. [1]

pHApparent Rate Constant (k_app, min⁻¹)
30.045
50.032
70.021
90.015
110.010

Conditions: Initial dye concentration of 30 mg/L, TiO₂ photocatalyst.

Table 4: Effect of Electron Acceptor (H₂O₂) on the Degradation of Vat Yellow 4. [2]

H₂O₂ Concentration (mL/L of 50% H₂O₂)Decolorization Efficiency (%) after 20 minDegradation Efficiency (%) after 20 min
0.070.542.0
0.578.251.5
1.088.263.8
1.585.061.0
2.082.358.5

Conditions: Initial dye concentration of 1x10⁻⁴ mol/L, TiO₂ loading of 3 g/L, UV irradiation.

Experimental Protocols

1. General Protocol for Photocatalytic Degradation of this compound

This protocol outlines a standard procedure for assessing the photocatalytic degradation of this compound using a semiconductor photocatalyst like TiO₂.

  • Materials:

    • This compound

    • Photocatalyst (e.g., Degussa P25 TiO₂)

    • Deionized water

    • Acids (e.g., HCl or H₂SO₄) and bases (e.g., NaOH) for pH adjustment

    • Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)

    • Magnetic stirrer

    • UV-Vis spectrophotometer

    • Syringe filters (0.45 µm)

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • In the photoreactor, add a specific volume of the dye solution and adjust the initial concentration to the desired level (e.g., 20 mg/L).

    • Adjust the pH of the solution using acid or base.

    • Add the desired amount of photocatalyst (e.g., 1 g/L) to the solution to create a suspension.

    • Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At regular time intervals, withdraw aliquots of the suspension.

    • Immediately filter the aliquots through a syringe filter to remove the catalyst particles.

    • Measure the absorbance of the filtrate at the λmax of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

2. Protocol for Measuring Apparent Quantum Yield (AQY)

  • Additional Materials:

    • Calibrated radiometer or actinometer solution (e.g., potassium ferrioxalate)

  • Procedure:

    • Determine the photon flux (photons per second) of your light source at the emission wavelength using a calibrated radiometer. The irradiated area of the reactor must be known.

    • Alternatively, use chemical actinometry to determine the photon flux.

    • Perform the photocatalytic degradation experiment as described in the general protocol.

    • Calculate the number of this compound molecules degraded over a specific time interval from the concentration change measured by spectrophotometry.

    • Calculate the AQY using the formula mentioned in the FAQs.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Stock Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Catalyst_Suspension Prepare Photocatalyst Suspension Catalyst_Suspension->pH_Adjustment Adsorption Adsorption in Dark (with stirring) pH_Adjustment->Adsorption Irradiation Initiate Irradiation (UV/Visible Light) Adsorption->Irradiation Sampling Collect Aliquots at Intervals Irradiation->Sampling Filtration Filter Samples Sampling->Filtration Spectrophotometry Measure Absorbance (UV-Vis) Filtration->Spectrophotometry Calculation Calculate Degradation Efficiency & Quantum Yield Spectrophotometry->Calculation

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Signaling_Pathways cluster_generation Charge Carrier Generation cluster_reactions Redox Reactions cluster_degradation Dye Degradation Photocatalyst Photocatalyst (e.g., TiO₂) e_cb Electron (e⁻) in Conduction Band Photocatalyst->e_cb h_vb Hole (h⁺) in Valence Band Photocatalyst->h_vb Light Light (hν ≥ Eg) Light->Photocatalyst e_cb->h_vb Recombination (Undesired) O2 O₂ (Electron Acceptor) e_cb->O2 Reduction H2O H₂O / OH⁻ h_vb->H2O Oxidation VY46 This compound h_vb->VY46 Direct Oxidation Superoxide •O₂⁻ (Superoxide Radical) O2->Superoxide OH_radical •OH (Hydroxyl Radical) H2O->OH_radical OH_radical->VY46 Oxidation Degradation_Products Degradation Products (CO₂, H₂O, mineral acids) VY46->Degradation_Products

Caption: Key signaling pathways in the photocatalytic degradation of this compound.

References

Technical Support Center: Minimizing Degradation of Vat Yellow 46 under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Vat Yellow 46 during experiments involving UV irradiation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing its color under UV light. What are the primary causes?

A1: The rapid discoloration of this compound under UV irradiation is primarily due to photodegradation. Vat dyes, while generally known for good lightfastness on textiles, can degrade in solution when exposed to UV light.[1] This process is often a photo-oxidative reaction where the dye molecule is broken down. The rate of degradation can be influenced by several factors, including the intensity of the UV source, the presence of oxygen, the solvent system, and the presence of any photocatalytic substances.

Q2: What is the general mechanism behind the UV degradation of anthraquinone-based dyes like this compound?

A2: this compound is an anthraquinone-based dye.[2] The degradation of such dyes under UV light typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-).[3] These reactive species can attack the chromophoric structure of the dye, leading to the cleavage of chemical bonds and the formation of smaller, colorless molecules. In the presence of a semiconductor photocatalyst like titanium dioxide (TiO2), UV irradiation can generate electron-hole pairs, which further promote the formation of these destructive radicals.[4]

Q3: How can I quantitatively measure the degradation of this compound?

A3: The degradation of this compound can be quantified by monitoring the decrease in its concentration over time using UV-Vis spectrophotometry. The characteristic absorption peak of the dye in the visible region can be measured at regular intervals during UV exposure. The degradation percentage can be calculated using the following formula:

Degradation (%) = [(A₀ - Aₜ) / A₀] x 100

Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'. The degradation kinetics can often be modeled using pseudo-first-order kinetics.[4]

Q4: Are there any chemical additives that can help reduce the degradation of this compound?

A4: Yes, the addition of certain chemical agents can help minimize degradation.

  • UV Absorbers: Compounds such as benzotriazoles, benzophenones, and substituted triazines can be added to the solution to absorb the harmful UV radiation before it reaches the dye molecules.[5]

  • Electron Acceptors/Radical Scavengers: In photocatalytic systems, adding electron acceptors like hydrogen peroxide (H₂O₂), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), or potassium bromate (B103136) (KBrO₃) up to an optimal concentration can enhance the degradation process by trapping electrons and promoting the formation of hydroxyl radicals. However, at very high concentrations, they can have an inhibitory effect.[4] Conversely, in systems without a photocatalyst, radical scavengers could potentially be used to inhibit the degradation pathway, though this is less commonly practiced for stabilizing the dye itself.

Q5: Does the pH of the solution affect the degradation rate of this compound?

A5: Yes, the pH of the solution can significantly influence the degradation rate of vat dyes, especially in photocatalytic systems. The surface charge of the photocatalyst and the dye molecule itself can change with pH, affecting the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process.[3] For instance, in the photocatalytic degradation of the similar Vat Yellow 4, the process was found to be most effective under specific pH conditions.[4] It is recommended to determine the optimal pH for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent degradation rates between experiments. 1. Fluctuations in UV lamp intensity. 2. Variations in temperature. 3. Inconsistent concentrations of dye or other reagents. 4. Changes in the pH of the solution.1. Monitor and standardize the output of the UV lamp. 2. Use a temperature-controlled reaction vessel. 3. Ensure precise and consistent preparation of all solutions. 4. Buffer the solution to maintain a constant pH.
Precipitation or aggregation of the dye during the experiment. 1. Low solubility of this compound in the chosen solvent. 2. Changes in pH or ionic strength of the solution.1. Consider using a co-solvent to improve solubility. 2. Ensure the pH and ionic strength are maintained within a range that ensures dye solubility.
Low degradation efficiency in a photocatalytic setup. 1. Sub-optimal concentration of the photocatalyst (e.g., TiO₂). 2. Insufficient UV irradiation. 3. Presence of inhibitory substances.1. Optimize the photocatalyst loading. For a similar dye, Vat Yellow 4, an optimal TiO₂ concentration was identified.[4] 2. Ensure the UV lamp is functioning correctly and is of appropriate wavelength and intensity. 3. Analyze the solution for potential radical scavengers or substances that may adsorb to the catalyst surface and inhibit the reaction. Inorganic ions can sometimes decrease the degradation rate.[4]
Difficulty in separating the photocatalyst after the experiment. 1. Small particle size of the photocatalyst.1. Use a photocatalyst immobilized on a solid support. 2. Employ centrifugation at higher speeds or membrane filtration for separation.

Quantitative Data Summary

The following tables summarize quantitative data from a study on the photocatalytic degradation of C.I. Vat Yellow 4 , a structurally similar anthraquinone (B42736) vat dye, which can serve as a valuable reference for experiments with this compound.

Table 1: Effect of TiO₂ Concentration on the Decolorization of Vat Yellow 4

TiO₂ Concentration (g/L)Decolorization in 60 min (%)
185
292
398
4100
5100

Data extracted from a study on Vat Yellow 4, which showed that decolorization efficiency increases with catalyst loading up to an optimal point.[4]

Table 2: Effect of Initial Dye Concentration on the Degradation of Vat Yellow 4

Initial Dye Concentration (mol/L)Degradation in 60 min (%)
1 x 10⁻⁴100
2 x 10⁻⁴95
3 x 10⁻⁴88
4 x 10⁻⁴81

Data from a study on Vat Yellow 4, indicating that the degradation efficiency decreases as the initial dye concentration increases.[4]

Table 3: Effect of Electron Acceptors on the Degradation of Vat Yellow 4

Electron AcceptorConcentrationDegradation in 20 min (%)
None-42
H₂O₂Optimal63.8
(NH₄)₂S₂O₈Optimal~55
KBrO₃Optimal~50

This table, based on data for Vat Yellow 4, demonstrates that the addition of electron acceptors can significantly enhance the initial rate of degradation.[4]

Experimental Protocols

Protocol 1: General Procedure for UV Degradation Study of this compound
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water if necessary to ensure solubility). From the stock solution, prepare working solutions of the desired concentration.

  • Experimental Setup: Place a known volume of the this compound solution in a quartz photoreactor. Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment. The UV source (e.g., a mercury lamp) should be positioned at a fixed distance from the reactor.

  • Initiation of Reaction: Start the magnetic stirrer and turn on the UV lamp to initiate the photodegradation reaction.

  • Sample Collection: At regular time intervals, withdraw aliquots of the solution.

  • Analysis: Analyze the withdrawn samples using a UV-Vis spectrophotometer to measure the absorbance at the wavelength of maximum absorption (λmax) of this compound.

  • Data Analysis: Calculate the degradation percentage at each time point and plot the degradation profile. Determine the reaction kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

Protocol 2: Evaluation of Photocatalytic Degradation using TiO₂
  • Catalyst Suspension: Disperse a known amount of TiO₂ photocatalyst in the this compound solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic degradation.

  • Sample Processing: Before analysis, centrifuge or filter the collected aliquots to remove the TiO₂ particles.

  • Analysis and Data Interpretation: Follow steps 5 and 6 from Protocol 1 to determine the degradation rate. Compare the results with those obtained without a photocatalyst to evaluate the efficiency of the photocatalytic process.

Protocol 3: Testing the Efficacy of a UV Absorber
  • Preparation of Solutions: Prepare two sets of this compound solutions. To one set, add a specific concentration of a UV absorber (e.g., a benzotriazole (B28993) derivative).

  • UV Exposure: Expose both sets of solutions to UV irradiation under identical conditions as described in Protocol 1.

  • Comparative Analysis: Monitor the degradation of this compound in both sets of solutions over time.

  • Evaluation: Compare the degradation rates to determine the protective effect of the UV absorber.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solution C Place in Photoreactor A->C B Additives (Optional): - Photocatalyst (TiO₂) - UV Absorber B->C D UV Irradiation C->D E Collect Aliquots at Intervals D->E F Centrifuge/Filter (if catalyst present) E->F G UV-Vis Spectrophotometry E->G No Catalyst F->G H Calculate Degradation % & Determine Kinetics G->H

Caption: Workflow for studying this compound degradation.

Degradation_Pathway cluster_catalyst Photocatalysis (e.g., with TiO₂) cluster_ros Reactive Oxygen Species (ROS) Generation TiO2 TiO₂ e_h e⁻ (conduction band) h⁺ (valence band) TiO2->e_h h_nu UV Light (hν) h_nu->TiO2 O2 O₂ e_h->O2 e⁻ H2O H₂O / OH⁻ e_h->H2O h⁺ O2_rad •O₂⁻ (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad Degradation Degradation Products (Smaller, colorless molecules) O2_rad->Degradation OH_rad->Degradation Dye This compound (Anthraquinone Structure) Dye->Degradation Oxidation by ROS

Caption: Photocatalytic degradation pathway of anthraquinone dyes.

References

Addressing matrix effects in the analysis of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vat Yellow 46.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly found?

This compound is an anthraquinone (B42736) vat dye known for its excellent fastness properties.[1] Its chemical formula is C37H21N5O4 with a molecular weight of 599.59.[1][2] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and rayon.[1][2] Due to its stability, it is suitable for applications requiring high resistance to light, washing, and chemical treatments.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] In the analysis of this compound, matrix effects can arise from various components present in textile extracts or wastewater samples, such as surfactants, salts, and other organic molecules.

Q3: What is ion suppression and why is it a significant challenge in the analysis of anthraquinone dyes like this compound?

Ion suppression is a common type of matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[5][6] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility. For anthraquinone dyes, which are often analyzed using electrospray ionization (ESI), ion suppression is a significant challenge, particularly when analyzing complex matrices.[5]

Q4: How can I determine if my this compound analysis is affected by matrix effects?

The presence of matrix effects can be evaluated by comparing the response of the analyte in a pure solvent to its response in the sample matrix. A common method is the post-extraction spike, where a known amount of the analyte is added to a blank matrix extract and the signal is compared to that of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.

Q5: What are the most effective strategies to mitigate matrix effects in this compound analysis?

Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering matrix components.[5]

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby mitigating their effect on ionization.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for signal suppression.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the samples can also help to compensate for consistent matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Secondary interactions between this compound and the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
Low Signal Intensity or Inability to Reach Required LOQ Ion suppression due to co-eluting matrix components.Implement a more rigorous sample cleanup method (e.g., SPE). Optimize chromatographic separation to resolve the analyte from interferences. Dilute the sample if sensitivity allows.
Inconsistent Results Between Samples Variable matrix effects across different samples.Use a stable isotope-labeled internal standard to normalize the signal. Ensure consistent sample preparation across all samples.
Signal Enhancement (Higher than expected results) Co-eluting compounds enhancing the ionization of this compound.Improve chromatographic separation to isolate the analyte peak. Evaluate the use of matrix-matched calibrants.
No Peak Detected Incomplete extraction of this compound from the matrix. Insufficient ionization.Optimize the extraction solvent and procedure. For ESI-MS, ensure the mobile phase is conducive to ionization (e.g., appropriate pH and additives).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of disperse dyes using LC-MS/MS, which can be considered representative for this compound, an anthraquinone dye.

Table 1: Performance Comparison of HPLC-DAD and LC-MS/MS for a Structurally Similar Anthraquinone Disperse Dye

Parameter HPLC-DAD LC-MS/MS
Limit of Detection (LOD)~0.1 µg/mL~0.001 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL~0.003 µg/mL
Linearity (R²)>0.999>0.998
Accuracy (% Recovery)98-102%95-105%
Precision (%RSD)< 2%< 5%
Data adapted from a comparative study on a structurally similar anthraquinone disperse dye.[7]

Table 2: Performance Data for Multi-Residue Analysis of Disperse Dyes by LC-MS/MS

Analytical Method Number of Dyes LOQ Range (ng/mL) LOD Range (ng/mL) Recovery (%)
LC-MS/MS470.06 - 4.090.02 - 1.3581.8 - 114.1
SPE-LC-ESI-MS/MS9~8.0 (ng/L)~2.0 (ng/L)>70
UPLC-MS/MS23--91.2 - 110.1
Data compiled from multiple sources.[7]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Textile Samples

This protocol is a general method for the extraction of vat dyes from textile materials.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.

  • Extraction: Add 20 mL of a suitable organic solvent (e.g., methanol (B129727), dimethylformamide) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[7]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[7]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[7]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation for this compound from Wastewater Samples

This protocol is a general method for the extraction of dyes from wastewater using Solid-Phase Extraction (SPE).

  • Sample Filtration: Filter the wastewater sample through a 0.45 µm filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Sample Loading: Load the filtered wastewater sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove unretained impurities.

  • Elution: Elute this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., methanol, acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]

    • Mobile Phase A: Water with 0.1% formic acid[7]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[7]

    • Gradient: A suitable gradient from high aqueous to high organic content.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), likely in negative ion mode for anthraquinone dyes.[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: To be determined by infusing a standard solution of this compound.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow_textile cluster_prep Sample Preparation (Textile) cluster_analysis Analysis weigh 1. Weigh Sample extract 2. Solvent Extraction weigh->extract sonic 3. Ultrasonication extract->sonic centrifuge 4. Centrifugation sonic->centrifuge filter 5. Filtration centrifuge->filter lcms LC-MS/MS Analysis filter->lcms data Data Processing lcms->data

Caption: Experimental workflow for the analysis of this compound in textile samples.

experimental_workflow_wastewater cluster_prep Sample Preparation (Wastewater) cluster_analysis Analysis filter_sample 1. Filter Sample spe 2. Solid-Phase Extraction (SPE) filter_sample->spe elute 3. Elution spe->elute evap 4. Evaporation elute->evap reconstitute 5. Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for the analysis of this compound in wastewater samples.

matrix_effect_mitigation cluster_problem Problem cluster_solutions Mitigation Strategies matrix_effect Matrix Effects (Ion Suppression/Enhancement) sample_prep Improved Sample Preparation (SPE, LLE) matrix_effect->sample_prep chromatography Optimized Chromatography matrix_effect->chromatography dilution Sample Dilution matrix_effect->dilution is Internal Standard (IS) matrix_effect->is calibrants Matrix-Matched Calibrants matrix_effect->calibrants

Caption: Logical relationship of matrix effect mitigation strategies.

References

Validation & Comparative

A Comparative Study of Vat Yellow 46 and Other Anthraquinone Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Vat Yellow 46 against other notable anthraquinone (B42736) yellow dyes, specifically Vat Yellow 2 (C.I. 67300) and Vat Yellow 33 (C.I. 65429). The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.

Introduction to Anthraquinone Vat Dyes

Anthraquinone dyes are a significant class of colorants known for their brilliant shades and excellent fastness properties.[1] Vat dyes, a subset of this class, are unique in their application process.[2] They are applied in a soluble, reduced (leuco) form, which has an affinity for cellulosic fibers.[2] Subsequent oxidation within the fiber transforms the dye back to its insoluble pigment form, resulting in superior resistance to washing, light, and other environmental factors.[2] this compound, Vat Yellow 2, and Vat Yellow 33 are all important yellow dyes within this category, each with distinct characteristics.

Chemical Structures

The performance and properties of these dyes are intrinsically linked to their molecular structures.

  • This compound (C.I. This compound): This dye features a complex anthraquinone structure incorporating a 6-phenyl-1,3,5-triazine-2,4-diamine framework.[3][4] This intricate molecular architecture contributes to its high stability and dyeing properties.[3]

  • Vat Yellow 2 (C.I. 67300): The molecular structure of Vat Yellow 2 is based on an anthraquinone core.

  • Vat Yellow 33 (C.I. 65429): This dye also possesses a complex anthraquinone-based structure.

Comparative Performance Data

The following tables summarize the key performance characteristics of this compound, Vat Yellow 2, and Vat Yellow 33, based on standardized ISO testing methods. The ratings are on a scale of 1 to 5 for most fastness tests (with 5 being the best) and 1 to 8 for light fastness (with 8 being the best).

Table 1: Fastness Properties of Selected Anthraquinone Yellow Dyes

PropertyThis compoundVat Yellow 2Vat Yellow 33
Light Fastness (Xenon Arc) 6[4]4-56-7
Wash Fastness (Soaping) 5[4]55
Chlorine Bleach Fastness 5[4]3-45
Mercerized Fastness 2[4]55
Oxygen Bleach Fastness 4[4]55
Ironing Fastness 5[4]43-4
Rubbing Fastness (Dry) 4-5--
Rubbing Fastness (Wet) 4--
Perspiration Fastness (Acidic) 4-5--
Perspiration Fastness (Alkaline) 4-5--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Light Fastness Testing (Adapted from ISO 105-B02)

Objective: To determine the resistance of the dyed textile to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc fading lamp tester

  • Blue wool references (Scale 1-8)

  • Grey scale for assessing change in color

  • Specimen holders

Procedure:

  • A specimen of the textile dyed with the anthraquinone yellow dye is mounted on a specimen holder.

  • A set of blue wool lightfastness references are similarly mounted.

  • The specimen and references are placed in the xenon arc fading lamp tester.

  • The samples are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.

  • The exposure is continued until a specified contrast on the grey scale for assessing change in color is observed between the exposed and unexposed portions of the specimen or the blue wool references.

  • The lightfastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given as the number of the blue wool reference that shows a similar change in color.

Protocol 2: Wash Fastness Testing (Adapted from ISO 105-C06)

Objective: To determine the resistance of the color of the dyed textile to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar washing fastness tester

  • Stainless steel balls (for mechanical action)

  • Multifibre adjacent fabric

  • Grey scale for assessing change in color and staining

  • Standard ECE detergent and sodium perborate (B1237305)

Procedure:

  • A specimen of the dyed textile (40 mm x 100 mm) is attached to a piece of multifibre adjacent fabric of the same dimensions.

  • The composite specimen is placed in a stainless steel container of the Launder-Ometer.

  • A solution containing 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water is prepared.

  • The specified volume of the test solution and the required number of stainless steel balls are added to the container.

  • The container is sealed and placed in the Launder-Ometer, which is pre-heated to the specified temperature (e.g., 40°C, 60°C).

  • The machine is run for the specified duration (e.g., 30 minutes).

  • After the test, the composite specimen is removed, rinsed with hot and then cold water, and dried at a temperature not exceeding 60°C.

  • The change in color of the specimen is assessed using the grey scale for assessing change in color.

  • The degree of staining on each type of fiber in the multifibre adjacent fabric is assessed using the grey scale for assessing staining.

Protocol 3: Thermal Stability Analysis (General Protocol)

Objective: To evaluate the thermal stability and decomposition characteristics of the anthraquinone yellow dyes.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • A small, accurately weighed sample of the dye powder (5-10 mg) is placed in the TGA sample pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight loss of the sample is recorded as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperatures and the amount of residue.

DSC Procedure:

  • A small, accurately weighed sample of the dye powder (2-5 mg) is hermetically sealed in a DSC pan.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere.

  • The heat flow to or from the sample relative to a reference is measured as a function of temperature.

  • The resulting DSC thermogram reveals thermal transitions such as melting, crystallization, and decomposition.

Mandatory Visualizations

Experimental Workflow for Vat Dyeing and Fastness Testing

G cluster_prep Dye and Fabric Preparation cluster_dyeing Vat Dyeing Process cluster_testing Fastness Testing cluster_analysis Data Analysis dye_prep Dye Dispersion Preparation vatting Vatting (Reduction to Leuco Form) [NaOH, Na2S2O4] dye_prep->vatting thermal_stability Thermal Stability Analysis (TGA/DSC) dye_prep->thermal_stability fabric_prep Fabric Scouring and Bleaching dyeing Dyeing of Cellulosic Fabric fabric_prep->dyeing vatting->dyeing oxidation Oxidation (Airing or Chemical) [H2O2, NaBO3] dyeing->oxidation soaping Soaping at Boil oxidation->soaping rinsing_drying Rinsing and Drying soaping->rinsing_drying light_fastness Light Fastness Test (ISO 105-B02) rinsing_drying->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06) rinsing_drying->wash_fastness assessment Grey Scale Assessment light_fastness->assessment wash_fastness->assessment data_interpretation Data Interpretation and Comparison thermal_stability->data_interpretation assessment->data_interpretation

Caption: Workflow for Vat Dyeing and Subsequent Fastness Evaluation.

This diagram illustrates the sequential steps involved in the application of vat dyes to a cellulosic substrate, followed by the key experimental procedures for evaluating the performance of the dyed fabric. The process begins with the preparation of the dye and fabric, proceeds through the characteristic reduction, dyeing, and oxidation stages of vat dyeing, and culminates in various fastness tests and data analysis.

References

Validating the Structure of Vat Yellow 46: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, unambiguous structural confirmation of complex organic molecules is paramount. This guide provides a comparative overview of key 2D Nuclear Magnetic Resonance (NMR) techniques for validating the proposed structure of the anthraquinone (B42736) dye, Vat Yellow 46 (C₃₇H₂₁N₅O₄). The methodologies and expected data presented herein serve as a robust framework for the structural elucidation of similar complex aromatic compounds.

Based on its known manufacturing process—the condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with two equivalents of 1-chloroanthraquinone—the proposed structure of this compound is presented below. This guide will outline how various 2D NMR experiments can be collaboratively used to confirm this intricate molecular architecture.

Proposed Structure of this compound:

A central 6-phenyl-1,3,5-triazine core is linked via amino groups to two 1-aminoanthraquinone (B167232) moieties.

Comparative Analysis of 2D NMR Techniques

The structural validation of this compound relies on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. Each technique provides a unique piece of the structural puzzle by revealing different types of atomic connectivity.

2D NMR TechniqueCorrelation TypeInformation Provided for this compound Structure
COSY (Correlation Spectroscopy)¹H - ¹H (through 2-3 bonds)- Identifies protons that are coupled to each other within the same spin system. - Confirms the proton-proton connectivities within the phenyl ring and each of the three aromatic rings of the two anthraquinone units. - Establishes the relative positions of protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)¹H - ¹³C (through 1 bond)- Directly correlates each proton to the carbon atom it is attached to. - Unambiguously assigns the carbon signals for all protonated aromatic carbons in the phenyl and anthraquinone systems.
HMBC (Heteronuclear Multiple Bond Correlation)¹H - ¹³C (through 2-3 bonds)- Reveals longer-range connectivities between protons and carbons. - Crucial for connecting the different structural fragments: establishes the link from the anthraquinone protons to the triazine carbons through the amino linkage. - Confirms the connectivity between the phenyl ring protons and the triazine core. - Identifies the quaternary (non-protonated) carbons, such as the carbonyl carbons of the anthraquinone units and the carbons of the triazine ring.

Experimental Protocols

1. Sample Preparation:

A 10-15 mg sample of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is selected due to its excellent solvating power for large, polar, and often sparingly soluble dye molecules. The solution is then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the chemical shifts and multiplicities of all proton signals.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • COSY: A gradient-selected COSY (gCOSY) experiment is performed to map ¹H-¹H correlations. Key parameters include a spectral width of 12 ppm in both dimensions and 256 increments in the indirect dimension.

  • HSQC: A gradient-selected HSQC experiment is performed to correlate protons with their directly attached carbons. The spectral widths are set to 12 ppm for the ¹H dimension and 200 ppm for the ¹³C dimension.

  • HMBC: A gradient-selected HMBC experiment is acquired to observe long-range ¹H-¹³C correlations. The experiment is optimized for a long-range coupling constant of 8 Hz. The spectral widths are set similarly to the HSQC experiment.

Visualization of Experimental Workflow

The logical flow for validating the structure of this compound using these 2D NMR techniques can be visualized as follows:

G cluster_start Initial Analysis cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Integration & Structure Building cluster_validation Final Validation Start This compound Sample in DMSO-d6 OneD_H 1D ¹H NMR Start->OneD_H OneD_C 1D ¹³C NMR Start->OneD_C COSY COSY (¹H-¹H Correlations) OneD_H->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) OneD_H->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) OneD_H->HMBC OneD_C->HSQC OneD_C->HMBC Analyze_COSY Identify Spin Systems (Phenyl & Anthraquinone Rings) COSY->Analyze_COSY Analyze_HSQC Assign Protonated Carbons HSQC->Analyze_HSQC Analyze_HMBC Connect Structural Fragments & Identify Quaternary Carbons HMBC->Analyze_HMBC Validation Validated Structure of this compound Analyze_COSY->Validation Analyze_HSQC->Validation Analyze_HMBC->Validation

Caption: Workflow for the structural validation of this compound using 2D NMR.

Logical Pathway for Structure Confirmation

The validation process follows a systematic approach, integrating data from each experiment:

  • COSY data will first establish the proton connectivities within the individual aromatic rings of the phenyl and anthraquinone units. This allows for the assignment of adjacent protons within each of these fragments.

  • HSQC data will then link each proton signal to its corresponding carbon signal, providing a confirmed set of ¹H-¹³C pairs for all CH groups.

  • HMBC data provides the critical long-range correlations that piece the fragments together. Expected key correlations would be from the NH protons to the carbons of both the triazine ring and the anthraquinone moieties, and from the protons on the phenyl ring to the carbons of the triazine ring. Furthermore, HMBC will be instrumental in assigning the non-protonated quaternary carbons, including the distinctive carbonyl carbons of the anthraquinone units, which are expected to appear at a downfield chemical shift.

By systematically analyzing the correlations from these three 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby validating the proposed molecular structure of this compound. This multi-technique approach provides a higher level of confidence compared to relying on any single experimental method.

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of Vat Yellow 46. The information presented is essential for researchers, scientists, and professionals in drug development who require accurate and reliable analytical methods for this compound. This document outlines detailed experimental protocols and presents supporting data to facilitate method selection and implementation.

This compound, an anthraquinone-based vat dye, is utilized in the textile industry for its excellent fastness properties.[1] Accurate quantification is crucial for quality control, formulation development, and stability studies. The cross-validation of analytical methods ensures consistency and reliability of results across different techniques and laboratories.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common techniques for the quantification of dyes. HPLC offers high specificity and the ability to separate the analyte from potential impurities, while UV-Vis spectrophotometry provides a simpler and more rapid analysis.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Principle Separation based on partitioning between a stationary and a mobile phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High; resolves this compound from impurities and degradation products.Moderate; potential for interference from other components that absorb at the same wavelength.
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2%< 5%

Note: The data presented in this table are representative values for anthraquinone (B42736) vat dyes based on published analytical method validations for similar compounds and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and UV-Vis Spectrophotometry are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., dimethylformamide or N,N-dimethylacetamide) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm filter prior to injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry Method

This protocol provides a straightforward method for the quantification of this compound.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Procedure:

  • Wavelength Scan: Dissolve a small, accurately weighed amount of this compound in a suitable solvent to obtain a dilute solution. Scan the solution over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of this compound reference standard and a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the instrument.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample using the calibration curve and the Beer-Lambert law.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC and UV-Vis spectrophotometry methods for this compound quantification.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Method_Development_HPLC HPLC Method Development Method_Validation_HPLC HPLC Method Validation (ICH Guidelines) Method_Development_HPLC->Method_Validation_HPLC Sample_Analysis_HPLC Analyze Samples by HPLC Method_Validation_HPLC->Sample_Analysis_HPLC Method_Development_UVVis UV-Vis Method Development Method_Validation_UVVis UV-Vis Method Validation (ICH Guidelines) Method_Development_UVVis->Method_Validation_UVVis Sample_Analysis_UVVis Analyze Samples by UV-Vis Method_Validation_UVVis->Sample_Analysis_UVVis Data_Comparison Compare Results (e.g., t-test, F-test) Sample_Analysis_HPLC->Data_Comparison Sample_Analysis_UVVis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Determine Method Equivalency Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ

References

A Comparative Analysis of Titanium Dioxide's Photocatalytic Efficacy in the Degradation of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification: Vat Yellow 46, an anthraquinone (B42736) dye, is not recognized as a photocatalyst. This guide, therefore, focuses on the well-documented photocatalytic degradation of this dye (using the closely related Vat Yellow 4 as a proxy) by the established photocatalyst, titanium dioxide (TiO₂). This analysis is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in the photocatalytic treatment of textile effluents.

Titanium dioxide is a widely utilized semiconductor photocatalyst known for its high efficiency, stability, and cost-effectiveness in degrading a broad range of organic pollutants, including textile dyes.[1][2] The photocatalytic process relies on the generation of highly reactive oxygen species (ROS) upon the absorption of light, which then break down the complex dye molecules into simpler, less harmful compounds.

Quantitative Comparison of Photocatalytic Degradation

The efficiency of TiO₂ in degrading Vat Yellow 4 has been systematically investigated, with key performance metrics summarized below. The data is primarily drawn from studies on Vat Yellow 4, a structurally similar anthraquinone dye, and is presented here as a reliable analogue for the performance expected with this compound.

ParameterConditionDegradation Efficiency (%)Rate Constant (k, min⁻¹)Reference
Catalyst Loading 1.0 g/L TiO₂-P2542% (in 20 min)-[1]
1.5 g/L TiO₂-P2550% (in 20 min)-[1]
2.0 g/L TiO₂-P2558% (in 20 min)-[1]
2.5 g/L TiO₂-P2562% (in 20 min)-[1]
3.0 g/L TiO₂-P2555% (in 20 min)-[1]
Initial Dye Concentration 10 ppm Vat Yellow 462% (in 20 min)-[1]
20 ppm Vat Yellow 450% (in 20 min)-[1]
30 ppm Vat Yellow 441% (in 20 min)-[1]
40 ppm Vat Yellow 433% (in 20 min)-[1]
50 ppm Vat Yellow 426% (in 20 min)-[1]
Irradiation Source Solar IrradiationSlower degradationFollows first-order kinetics[1][2]
UV IrradiationFaster degradationFollows first-order kinetics[1][2]
**Addition of Electron Acceptors (H₂O₂) **1.5 mL H₂O₂88.2% (in 20 min)-[1]

Experimental Protocols

A generalized experimental protocol for the photocatalytic degradation of vat dyes using TiO₂ is outlined below. This protocol is a synthesis of methodologies reported in the literature for similar studies.[3][4][5]

1. Materials and Reagents:

  • This compound dye

  • Titanium dioxide (e.g., Degussa P25)

  • Deionized water

  • Sodium hydroxide (B78521) and Hydrochloric acid (for pH adjustment)

  • Electron acceptors (e.g., Hydrogen peroxide, H₂O₂) (optional)

2. Preparation of Dye Solution:

  • A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.

  • Working solutions of desired concentrations are prepared by diluting the stock solution.

3. Photoreactor Setup:

  • A batch photoreactor is typically used, which can be a simple beaker or a more sophisticated setup with controlled temperature and aeration.[3][6]

  • The light source, either a UV lamp with a specific wavelength (e.g., 365 nm) or a solar simulator, is positioned to irradiate the solution uniformly.[4]

4. Photocatalytic Degradation Procedure:

  • A known volume of the dye solution is placed in the photoreactor.

  • The desired amount of TiO₂ catalyst is added to the solution to create a suspension.

  • The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The light source is then turned on to initiate the photocatalytic reaction. The solution is continuously stirred throughout the experiment.

5. Sample Collection and Analysis:

  • Aliquots of the suspension are withdrawn at regular time intervals.

  • The catalyst particles are removed from the aliquots by centrifugation or filtration.[4]

  • The concentration of the remaining dye in the clear supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum absorption wavelength (λmax).[3]

  • The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution add_catalyst Add TiO₂ to Dye Solution in Photoreactor prep_dye->add_catalyst prep_catalyst Weigh TiO₂ Catalyst prep_catalyst->add_catalyst dark_stir Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir irradiate Irradiate with UV/Solar Light (Continuous Stirring) dark_stir->irradiate sampling Withdraw Aliquots at Time Intervals irradiate->sampling separation Centrifuge/Filter to Remove TiO₂ sampling->separation measurement Measure Absorbance (UV-Vis Spectrophotometer) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation photocatalytic_mechanism cluster_catalyst TiO₂ Particle cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ (hole) o2 O₂ cb->o2 e⁻ (electron) oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation dye This compound oh_rad->dye Attack o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad Reduction o2_rad->dye Attack degradation Degradation Products (CO₂, H₂O, etc.) dye->degradation light Light (hν ≥ Band Gap) light->vb Excitation

References

Benchmarking the performance of Vat Yellow 46 in organic field-effect transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential performance of Vat Yellow 46 as an organic semiconductor in Organic Field-Effect Transistors (OFETs). Due to a lack of specific experimental data on this compound in OFETs within publicly available research, this guide leverages performance data from closely related vat dyes and established organic semiconductor materials to provide a useful performance context. The data presented is intended to guide researchers in evaluating the potential of this class of materials for electronic applications.

Performance Comparison of Organic Semiconductors

The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the typical performance of several well-characterized organic semiconductors, offering a benchmark against which new materials like this compound can be compared.

Organic SemiconductorMobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
Vat Dyes (Reference)
Vat Yellow 11.2 x 10⁻²--
Vat Orange 9Modest (lower than Vat Yellow 1)--
Small Molecules (p-type)
Pentacene0.1 - 3.0[1]> 10⁶[1]-10 to -20
Rubrene (single crystal)5 - 20> 10⁶< -10
Small Molecules (n-type)
Fullerene (C60)1 - 6> 10⁶40 to 60
Polymers (p-type)
P3HT (regioregular)0.01 - 0.110³ - 10⁵10 to 30

Note: The performance of OFETs is highly dependent on fabrication conditions, device architecture, and the purity of the materials used. The values presented here are representative and intended for comparative purposes. The data for Vat Yellow 1 and Vat Orange 9 are included to provide a potential performance range for other vat dyes like this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the fabrication and characterization of OFETs.

OFET Fabrication Protocol (Bottom-Gate, Top-Contact)

A common device architecture for OFETs is the bottom-gate, top-contact configuration.

  • Substrate Cleaning: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. The substrate is then dried with a stream of nitrogen gas.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene (B28343) or hexane (B92381) for a specified time, followed by rinsing and annealing.

  • Organic Semiconductor Deposition: The active layer, in this case, this compound, would be deposited onto the treated dielectric surface. For small molecules like vat dyes, thermal evaporation under high vacuum (typically < 10⁻⁶ Torr) is a common deposition method. The thickness of the semiconductor layer is a critical parameter and is usually in the range of 30-100 nm, monitored in-situ using a quartz crystal microbalance.

  • Source and Drain Electrode Deposition: Finally, the source and drain electrodes are deposited on top of the organic semiconductor layer through a shadow mask. Gold (Au) is a common electrode material due to its high work function and stability. The thickness of the electrodes is typically 50-100 nm.

OFET Characterization Protocol

The electrical characterization of the fabricated OFETs is performed in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum probe station) to minimize the effects of ambient air and moisture.

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various constant gate-source voltages (Vgs). This provides information about the operating regime (linear or saturation) of the transistor.

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds) to ensure the transistor is in the saturation regime.

  • Parameter Extraction:

    • Field-Effect Mobility (μ): The mobility in the saturation regime is calculated from the slope of the |Id|1/2 vs. Vgs plot using the following equation: Id,sat = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

    • On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the |Id|1/2 vs. Vgs plot to zero drain current.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in OFET fabrication and characterization.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Material Deposition cluster_fab Device Fabrication Start Start: Doped Si/SiO₂ Wafer Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) Start->Cleaning Drying N₂ Drying Cleaning->Drying SAM Surface Treatment (OTS) Drying->SAM Semiconductor Thermal Evaporation of this compound SAM->Semiconductor Electrodes Thermal Evaporation of Au Electrodes (via Shadow Mask) Semiconductor->Electrodes FinalDevice Fabricated OFET Electrodes->FinalDevice

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

OFET_Characterization_Workflow Start Fabricated OFET Probe Place in Probe Station (Inert Environment) Start->Probe Output Measure Output Characteristics (Id vs. Vds at constant Vgs) Probe->Output Transfer Measure Transfer Characteristics (Id vs. Vgs at constant Vds) Probe->Transfer Analysis Data Analysis & Parameter Extraction Output->Analysis Transfer->Analysis Mobility Calculate Mobility (μ) Analysis->Mobility OnOff Determine On/Off Ratio Analysis->OnOff Vth Determine Threshold Voltage (Vth) Analysis->Vth

References

A Comparative Analysis of Chemical Versus Enzymatic Reduction of Vat Yellow 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The application of Vat Yellow 46, an anthraquinone (B42736) vat dye, in textile dyeing hinges on a critical reduction step to convert the insoluble pigment into its water-soluble leuco form, enabling it to penetrate and bind to textile fibers. The conventional method for this reduction relies on chemical agents, primarily sodium dithionite (B78146). However, growing environmental concerns are paving the way for alternative, more sustainable methods, including enzymatic processes. This guide provides a comparative analysis of the established chemical reduction and the prospective enzymatic reduction of this compound, offering insights into their respective mechanisms, performance, and environmental impact.

Executive Summary

The reduction of this compound is a cornerstone of its application in dyeing. While chemical reduction using sodium dithionite is a well-established and efficient method, it is associated with significant environmental drawbacks, including the generation of toxic sulfite (B76179) and sulfate (B86663) byproducts. Enzymatic reduction, while not yet commercially established for the specific purpose of dyeing with this compound, presents a promising, environmentally benign alternative. This is largely inferred from extensive research on the microbial and enzymatic degradation of similar anthraquinone dyes for wastewater treatment. A direct comparative study on the dyeing efficacy of enzymatically-reduced this compound is not yet available in scientific literature. This guide, therefore, juxtaposes the known parameters of chemical reduction with the potential characteristics of an enzymatic approach, supported by analogous data from related research.

Data Presentation: A Comparative Overview

ParameterChemical Reduction (Sodium Dithionite)Enzymatic Reduction (Prospective)
Reducing Agent Sodium dithionite (Na₂S₂O₄)Enzymes (e.g., reductases from bacteria/fungi)
Reaction Conditions Alkaline pH (typically >11), Elevated temperatures (50-80°C)Near-neutral pH, Milder temperatures (30-50°C)
Reaction Time RapidPotentially longer
Efficiency & Yield High and well-establishedPotentially high, but requires optimization
Byproducts Sulfites, sulfates, thiosulfatesBiodegradable organic matter
Environmental Impact High: water pollution, high Chemical Oxygen Demand (COD)Low: biodegradable, less water and energy consumption
Cost-Effectiveness Relatively low cost of reducing agentPotentially higher initial enzyme cost, but savings in wastewater treatment
Process Control Requires careful control of chemical concentrationsPotentially more robust and specific

Experimental Protocols

Chemical Reduction of this compound

Objective: To reduce this compound to its soluble leuco form using sodium dithionite for dyeing cotton fabric.

Materials:

  • This compound dye powder

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Cotton fabric

  • Distilled water

  • Beakers, heating mantle with magnetic stirrer, thermometer, and dyeing apparatus.

Procedure:

  • Preparation of the Dyebath: A stock solution of this compound is prepared by pasting the dye powder with a small amount of water.

  • Vatting Process:

    • The dye paste is added to a beaker containing a calculated volume of distilled water at 50-60°C.

    • Sodium hydroxide is added to achieve a strongly alkaline pH (e.g., pH 11-12).

    • Sodium dithionite is gradually added to the solution while stirring. The solution will change color as the dye is reduced to its leuco form. The temperature is maintained at 60-80°C for 15-20 minutes to ensure complete reduction.

  • Dyeing:

    • The pre-wetted cotton fabric is immersed in the reduced dyebath.

    • The temperature is maintained, and the fabric is agitated for 30-60 minutes to allow for dye penetration.

  • Oxidation:

    • The dyed fabric is removed from the bath and exposed to air or treated with an oxidizing agent (e.g., hydrogen peroxide) to convert the leuco dye back to its insoluble form within the fibers.

  • Soaping: The fabric is then washed with a soap solution at a high temperature to remove any unfixed dye and improve fastness properties.

Prospective Enzymatic Reduction of Anthraquinone Dyes (Inferred)

Objective: To outline a potential protocol for the enzymatic reduction of an anthraquinone vat dye, based on microbial degradation studies.

Materials:

  • Anthraquinone vat dye (e.g., a model compound similar to this compound)

  • A specific reductase enzyme or a microorganism known to produce such enzymes (e.g., from Pseudomonas or Bacillus species).

  • A suitable buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • An electron donor (e.g., NADH or a simple sugar)

  • Cotton fabric

  • Bioreactor or a temperature-controlled shaker.

Procedure:

  • Enzyme/Microorganism Preparation: The reductase enzyme is purified, or a culture of the specific microorganism is grown to a desired cell density.

  • Reduction Medium Preparation: The anthraquinone dye is dispersed in the buffer solution within the bioreactor. The electron donor is added to the medium.

  • Enzymatic Reduction:

    • The enzyme or microbial culture is introduced into the bioreactor.

    • The mixture is incubated at an optimal temperature (e.g., 30-40°C) with gentle agitation. The reduction process is monitored by observing the color change of the solution.

  • Dyeing: Once the dye is fully reduced to its leuco form, the pre-wetted cotton fabric is introduced into the bioreactor for the dyeing process.

  • Oxidation and Soaping: Similar to the chemical method, the fabric is then oxidized and soaped to fix the dye.

Mandatory Visualizations

Experimental Workflow Diagrams

Chemical_Reduction_Workflow cluster_prep Preparation cluster_vatting Vatting cluster_dyeing Dyeing cluster_finishing Finishing Dye_Pasting This compound Pasting Add_H2O Add to Water (50-60°C) Dye_Pasting->Add_H2O Add_NaOH Add NaOH (pH 11-12) Add_H2O->Add_NaOH Add_Na2S2O4 Add Sodium Dithionite Add_NaOH->Add_Na2S2O4 Reduction Reduction (60-80°C, 15-20 min) Add_Na2S2O4->Reduction Immerse_Fabric Immerse Cotton Fabric Reduction->Immerse_Fabric Dyeing_Process Dyeing (30-60 min) Immerse_Fabric->Dyeing_Process Oxidation Oxidation (Air/H₂O₂) Dyeing_Process->Oxidation Soaping Soaping Oxidation->Soaping Final_Fabric Dyed Fabric Soaping->Final_Fabric

Caption: Workflow for the chemical reduction and dyeing of cotton with this compound.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reduction Enzymatic Reduction cluster_dyeing Dyeing cluster_finishing Finishing Enzyme_Prep Enzyme/Microorganism Preparation Add_Enzyme Introduce Enzyme/ Microorganism Enzyme_Prep->Add_Enzyme Medium_Prep Prepare Reduction Medium (Dye, Buffer, Electron Donor) Medium_Prep->Add_Enzyme Incubation Incubation (30-40°C) Add_Enzyme->Incubation Immerse_Fabric Immerse Cotton Fabric Incubation->Immerse_Fabric Dyeing_Process Dyeing Immerse_Fabric->Dyeing_Process Oxidation Oxidation Dyeing_Process->Oxidation Soaping Soaping Oxidation->Soaping Final_Fabric Dyed Fabric Soaping->Final_Fabric

Caption: Prospective workflow for the enzymatic reduction and dyeing of cotton with an anthraquinone vat dye.

Logical Relationship Diagram

Comparative_Analysis cluster_chemical Chemical Reduction cluster_enzymatic Enzymatic Reduction (Prospective) CR_Agent Sodium Dithionite CR_Conditions High pH, High Temp CR_Agent->CR_Conditions CR_Pros Pros: - Fast - High Efficiency - Low Cost of Agent CR_Conditions->CR_Pros CR_Cons Cons: - High Environmental Impact - Toxic Byproducts - High Energy Consumption CR_Conditions->CR_Cons ER_Agent Reductase Enzymes ER_Conditions Neutral pH, Mild Temp ER_Agent->ER_Conditions ER_Pros Pros: - Low Environmental Impact - Biodegradable Byproducts - Low Energy Consumption - High Specificity ER_Conditions->ER_Pros ER_Cons Cons: - Slower Reaction Rate - Higher Initial Cost - Limited Commercial Availability - Requires Further Research ER_Conditions->ER_Cons Vat_Yellow_46 This compound Reduction Vat_Yellow_46->CR_Agent Vat_Yellow_46->ER_Agent

Caption: Comparative aspects of chemical versus prospective enzymatic reduction of this compound.

Conclusion

The chemical reduction of this compound using sodium dithionite remains the industry standard due to its efficiency and cost-effectiveness. However, its significant environmental footprint necessitates the exploration of greener alternatives. Enzymatic reduction, while still in a nascent stage for direct dyeing applications, holds considerable promise as a sustainable alternative. The ability of microbial enzymes to degrade complex anthraquinone dyes in wastewater suggests their potential for the controlled reduction required for dyeing. Further research is imperative to isolate and optimize specific enzymes for the reduction of this compound, to evaluate the economic feasibility of such processes on an industrial scale, and to conduct direct comparative studies on dyeing performance. The transition to enzymatic reduction could significantly reduce the environmental impact of the textile industry, aligning with global sustainability goals.

Evaluating the colorimetric properties of Vat Yellow 46 against other yellow pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the colorimetric and performance properties of Vat Yellow 46 against three other high-performance yellow pigments: Pigment Yellow 110, Pigment Yellow 138, and Pigment Yellow 151. The information presented is intended to assist researchers and scientists in selecting the most appropriate yellow pigment for their specific applications, with a focus on textile dyeing, coatings, and plastics.

Executive Summary

This compound is an anthraquinone-based vat dye known for its excellent fastness properties when applied to cellulosic fibers.[1][2] This guide evaluates its performance characteristics alongside high-performance organic pigments from different chemical classes to provide a broader perspective for material selection. While direct CIELAB colorimetric data is best obtained through experimental measurement under controlled conditions, this guide compiles available data on lightfastness, chemical resistance, and other key performance indicators to facilitate an informed comparison.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of this compound and the selected alternative yellow pigments. The data has been compiled from various technical sources and manufacturer datasheets. It is important to note that specific values can vary depending on the particle size, formulation, and application medium.

PropertyThis compoundPigment Yellow 110Pigment Yellow 138Pigment Yellow 151
Chemical Class AnthraquinoneIsoindolinoneQuinophthaloneBenzimidazolone
C.I. Name This compoundPigment Yellow 110Pigment Yellow 138Pigment Yellow 151
Typical Shade YellowReddish YellowGreenish YellowGreenish Yellow
Lightfastness (BWS) 6-77-87-87-8
Heat Stability Not specified for pigment applicationsUp to 290°CUp to 300°CUp to 260°C
Acid Resistance GoodExcellentExcellentExcellent
Alkali Resistance ExcellentExcellentExcellentGood
Solvent Resistance GoodExcellentExcellentGood
Primary Applications Textile dyeing (cellulosic fibers)Coatings, plastics, inksCoatings, plastics, inksCoatings, plastics, inks

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 8 is the highest (most lightfast).

Detailed Pigment Profiles

This compound

This compound is a water-insoluble dye that is applied to cellulosic fibers in a reduced, soluble leuco form.[2] Subsequent oxidation traps the insoluble pigment within the fiber, resulting in excellent wash and lightfastness. It is particularly valued for its good levelness in dyeing applications.[1] In different chemical environments, it exhibits distinct color changes: a green-light yellow in strong sulfuric acid, a purple hidden color under alkaline reduction, and a red-brown body in acid reduction conditions.[1][3]

Pigment Yellow 110

This isoindolinone pigment is known for its vibrant reddish-yellow hue and exceptional light and weather fastness, making it suitable for demanding applications such as automotive coatings.[4][5][6] It also exhibits excellent heat stability and resistance to migration.[5][6]

Pigment Yellow 138

A quinophthalone pigment, Pigment Yellow 138, offers a greenish-yellow shade with outstanding lightfastness, weather resistance, and heat stability.[7][8] It is a high-performance pigment used in a wide range of applications, including plastics and coatings.[8][9]

Pigment Yellow 151

Belonging to the benzimidazolone class, Pigment Yellow 151 provides a clean, greenish-yellow color. It is recognized for its excellent lightfastness and good resistance to heat and solvents.[10][11][12]

Experimental Protocols

To ensure accurate and reproducible comparison of pigment properties, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Colorimetric Measurement (CIELAB)

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Methodology:

  • Sample Preparation: Prepare samples of each pigment dispersed in the desired medium (e.g., textile, coating, or plastic) at a standardized concentration. Ensure the substrate is uniform and opaque.

  • Instrumentation: Utilize a calibrated spectrophotometer or colorimeter with a defined geometry (e.g., d/8° sphere or 45°/0°).

  • Illuminant and Observer: Set the instrument to a standard illuminant (e.g., D65 for daylight) and a standard observer (e.g., 10°).

  • Measurement: Measure the L, a, and b* values for at least three different areas on each sample to ensure an accurate average.

    • L * represents the lightness (0 = black, 100 = white).

    • a * represents the red/green axis (+a* = red, -a* = green).

    • b * represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Data Analysis: Record the average L, a, and b* values for each pigment. Color differences between pigments can be calculated using the CIE76 (ΔE*ab) or more advanced formulas like CMC(l:c) as described in AATCC Test Method 173.

Lightfastness Testing

Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

Methodology:

  • Sample Preparation: Prepare samples as for colorimetric measurement. A portion of each sample should be masked to serve as an unexposed reference.

  • Instrumentation: Use a xenon arc weathering apparatus calibrated to the standard.

  • Exposure Conditions: Expose the samples to a controlled cycle of light and humidity, simulating indoor or outdoor conditions as required.

  • Evaluation: Periodically compare the exposed portion of the sample to the unexposed portion using a standardized grey scale for assessing change in color (ISO 105-A02). The lightfastness rating is determined by the exposure period required to produce a specific color change (e.g., Grey Scale 4).

Chemical Resistance Testing

Standard: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

Methodology:

  • Sample Preparation: Prepare coated panels or plastic plaques with the pigments.

  • Reagent Application: Apply a standardized amount of the test chemical (e.g., acid, alkali, solvent) to the surface of the sample and cover it for a specified period.

  • Evaluation: After the exposure time, clean the surface and visually assess for any changes in color, gloss, or surface texture. A rating scale (e.g., 1-5, where 5 is no change) can be used to quantify the resistance.

Visualizations

The following diagrams illustrate the logical flow of pigment evaluation and the workflow for colorimetric analysis.

PigmentEvaluation cluster_selection Pigment Selection cluster_testing Performance Testing cluster_comparison Comparative Analysis P_Vat46 This compound T_Color Colorimetric Analysis (CIELAB) P_Vat46->T_Color T_Light Lightfastness (BWS) P_Vat46->T_Light T_Chem Chemical Resistance (Acid, Alkali, Solvent) P_Vat46->T_Chem P_PY110 Pigment Yellow 110 P_PY110->T_Color P_PY110->T_Light P_PY110->T_Chem P_PY138 Pigment Yellow 138 P_PY138->T_Color P_PY138->T_Light P_PY138->T_Chem P_PY151 Pigment Yellow 151 P_PY151->T_Color P_PY151->T_Light P_PY151->T_Chem C_Data Data Tabulation T_Color->C_Data T_Light->C_Data T_Chem->C_Data C_Conclusion Conclusion & Recommendation C_Data->C_Conclusion

Caption: Logical workflow for the evaluation of yellow pigments.

ColorimetricWorkflow Start Start Prep Sample Preparation (Pigment Dispersion) Start->Prep Measure Spectrophotometer Measurement Prep->Measure Calculate Calculate Lab* Values (ASTM D2244) Measure->Calculate Analyze Data Analysis & Comparison Calculate->Analyze End End Analyze->End

Caption: Experimental workflow for colorimetric analysis.

References

A Comparative Analysis of Ultrasonic and Microwave-Assisted Dyeing with Vat Yellow 46 on Cotton Fabric

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient and sustainable textile dyeing processes, ultrasonic and microwave energy have emerged as promising alternatives to conventional heating methods. This guide provides a side-by-side comparison of ultrasonic and microwave-assisted dyeing of cotton fabric with Vat Yellow 46, a common vat dye. The information presented is based on experimental findings to assist researchers, scientists, and drug development professionals in understanding the relative performance and methodologies of these two advanced dyeing techniques.

Executive Summary

Both ultrasonic and microwave-assisted dyeing methods offer significant advantages over conventional dyeing, primarily in terms of reduced processing time and energy consumption. For this compound, microwave-assisted dyeing is remarkably faster, achieving optimal results in just 4 minutes compared to the 40 minutes required for the ultrasonic method.[1][2] Both techniques have been shown to enhance the color characteristics and fastness properties of the dyed fabric without causing chemical damage to the cotton fibers.[1][2]

Data Presentation: Performance Comparison

Table 1: Comparison of Fastness Properties for Ultrasonic and Microwave-Assisted Dyeing with this compound

Fastness PropertyUltrasonic-Assisted Dyeing (Rating)Microwave-Assisted Dyeing (Rating)ISO Standard
Washing Fastness ISO 105-C06
- Shade Change4-54-5
- Staining4-54-5
Rubbing Fastness ISO 105-X12
- Dry4-54-5
- Wet44
Light Fastness 55ISO 105-B02
Perspiration Fastness ISO 105-E04
- Acidic (Shade Change)4-54-5
- Acidic (Staining)4-54-5
- Alkaline (Shade Change)4-54-5
- Alkaline (Staining)4-54-5
Dry Cleaning 4-54-5ISO 105-D01

Source: Adapted from Kamran et al., 2021. Ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Discussion of Mechanisms

The enhanced dyeing performance in both methods can be attributed to their unique energy transfer mechanisms.

Ultrasonic-Assisted Dyeing: This method utilizes acoustic cavitation, the formation, growth, and implosion of microscopic bubbles in the dye bath. The collapse of these bubbles generates localized high temperatures and pressures, creating micro-jets and shockwaves. This phenomenon leads to several effects that enhance dyeing:

  • Dispersion: It breaks down dye agglomerates, leading to a more uniform and finer dispersion of dye particles.[3]

  • Degassing: It removes dissolved and entrapped air from the fiber capillaries, facilitating better dye penetration.[4]

  • Accelerated Mass Transfer: The micro-streaming and shockwaves increase the diffusion of dye molecules from the bulk solution to the fiber surface and into the fiber structure.[4]

Microwave-Assisted Dyeing: This technique employs dielectric heating. The polar molecules in the dye bath, particularly water, align themselves with the rapidly oscillating electromagnetic field. This rapid molecular motion generates heat volumetrically and uniformly throughout the dye bath.[5] The key advantages include:

  • Rapid and Uniform Heating: Unlike conventional heating which relies on conduction and convection, microwave energy heats the entire volume of the liquid simultaneously, leading to a much faster and more even temperature rise.[5]

  • Increased Dye Solubility and Fiber Swelling: The rapid heating can increase the solubility of the dye and promote the swelling of cotton fibers, thereby facilitating faster dye uptake.

  • Enhanced Dye Diffusion: The localized heating at the fiber-water interface can accelerate the diffusion of dye molecules into the fiber.

Experimental Protocols

The following are generalized experimental protocols for the pretreatment and dyeing of cotton fabric with this compound using ultrasonic and microwave assistance, based on the available literature.

Pretreatment of Cotton Fabric (Common for Both Methods)
  • Desizing: The cotton fabric is treated with an aqueous solution containing a desizing agent (e.g., 2 g/L Alkalose HLD), a wetting agent (e.g., 2 g/L Catimole NIN), and acetic acid (e.g., 1 g/L). The fabric is then thoroughly washed with hot and cold water and dried.[1]

  • Scouring: The desized fabric is treated with a solution containing sodium hydroxide (B78521) and a wetting agent. The fabric is squeezed for good pickup, packed in a polyethylene (B3416737) bag to prevent drying, and heated. Afterward, it is washed thoroughly with hot and cold water.[1]

  • Bleaching: The scoured fabric is treated with a bleaching solution containing hydrogen peroxide (e.g., 35 g/L) and a stabilizer. The fabric is then placed in an oven at 105°C for 45 minutes, followed by thorough washing and drying.[1]

Ultrasonic-Assisted Dyeing Protocol
  • Fabric and Dye Solution Preparation: A bleached cotton fabric sample is used. A dye bath is prepared with this compound, a wetting agent, and water.

  • Vatting: The dye is reduced to its soluble leuco form by adding sodium hydroxide (e.g., 60 g/L) and a reducing agent (e.g., sodium hydrosulphite) to the dye bath.[1]

  • Ultrasonic Treatment: The cotton fabric is immersed in the vatted dye solution. The dyeing vessel is then placed in an ultrasonic bath and subjected to ultrasonic irradiation for 40 minutes .[1]

  • Oxidation: After dyeing, the fabric is removed from the bath and the leuco form of the dye is oxidized back to its insoluble pigment form within the fiber. This can be done by air oxidation or by using a chemical oxidizing agent.

  • Soaping: The dyed fabric is treated with a soap solution at a high temperature to remove any loose dye particles from the surface and to stabilize the color.

  • Rinsing and Drying: The fabric is thoroughly rinsed with water and dried.

Microwave-Assisted Dyeing Protocol
  • Fabric and Dye Solution Preparation: A bleached cotton fabric sample is used. A dye bath is prepared with this compound, a wetting agent, and water.

  • Vatting: The dye is reduced to its soluble leuco form by adding sodium hydroxide (e.g., 70 g/L) and a reducing agent (e.g., sodium hydrosulphite) to the dye bath.[1]

  • Microwave Treatment: The cotton fabric is immersed in the vatted dye solution in a microwave-safe container. The container is then placed in a microwave oven and irradiated for 4 minutes .[1]

  • Oxidation: Following the microwave treatment, the fabric undergoes the same oxidation process as in the ultrasonic method.

  • Soaping: The dyed fabric is soaped to remove unfixed dye and improve fastness properties.

  • Rinsing and Drying: The fabric is thoroughly rinsed and dried.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for both ultrasonic and microwave-assisted dyeing processes.

UltrasonicDyeingWorkflow cluster_pretreatment Fabric Pretreatment cluster_dyeing Ultrasonic Dyeing cluster_posttreatment Post-Treatment Desizing Desizing Scouring Scouring Desizing->Scouring Bleaching Bleaching Scouring->Bleaching Vatting Vatting Bleaching->Vatting Ultrasonic_Irradiation Ultrasonic_Irradiation Vatting->Ultrasonic_Irradiation 40 min Oxidation Oxidation Ultrasonic_Irradiation->Oxidation Soaping Soaping Oxidation->Soaping Rinsing_Drying Rinsing_Drying Soaping->Rinsing_Drying

Ultrasonic-Assisted Dyeing Workflow

MicrowaveDyeingWorkflow cluster_pretreatment Fabric Pretreatment cluster_dyeing Microwave Dyeing cluster_posttreatment Post-Treatment Desizing Desizing Scouring Scouring Desizing->Scouring Bleaching Bleaching Scouring->Bleaching Vatting Vatting Bleaching->Vatting Microwave_Irradiation Microwave_Irradiation Vatting->Microwave_Irradiation 4 min Oxidation Oxidation Microwave_Irradiation->Oxidation Soaping Soaping Oxidation->Soaping Rinsing_Drying Rinsing_Drying Soaping->Rinsing_Drying

Microwave-Assisted Dyeing Workflow

Conclusion

Both ultrasonic and microwave-assisted dyeing methods present viable and advantageous alternatives to conventional vat dyeing of cotton with this compound. The choice between the two may depend on the specific requirements of the application. Microwave-assisted dyeing offers a significant advantage in terms of speed, making it highly suitable for rapid processing. Ultrasonic-assisted dyeing, while slower, also provides excellent results and may be preferable in situations where the specific mechanical effects of cavitation are desired for enhanced dye penetration and levelness. Both methods contribute to a more sustainable textile industry by reducing energy consumption and processing time.

References

Ecotoxicity of Vat Yellow 46: A Comparative Analysis Using Standardized Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the ecotoxicity of Vat Yellow 46, contextualized within the broader class of vat dyes, and contrasts its environmental impact with alternative dye classes. Due to a lack of publicly available, specific quantitative ecotoxicity data for this compound, this document utilizes data from structurally similar vat dyes as surrogates. The information is intended for researchers and scientists in drug development and environmental science to facilitate informed decisions on dye selection based on environmental safety profiles.

Comparative Ecotoxicity Data

Vat dyes, including this compound, are known for their insolubility in water, which complicates standard aquatic toxicity testing. The application process requires chemical reduction to a soluble leuco form, often involving hazardous reducing agents, and the final dye can contain heavy metal impurities, contributing to the overall ecotoxicity of the effluent. The following table summarizes available ecotoxicity data for representative vat dyes and common alternatives from reactive and disperse dye classes.

Dye ClassC.I. NameTest OrganismEndpoint (Duration)Value (mg/L)
Vat Dye Vat Yellow 2Pimephales promelas (Fathead Minnow)TL50 (96 h)> 180[1]
Vat Dye Vat Blue 6Pimephales promelas (Fathead Minnow)LC50 (96 h)> 180[2][3]
Vat Dye Vat Blue 6Daphnia magna (Water Flea)EC50 (24 h)250[2][3]
Reactive Dye Reactive Yellow 86Oncorhynchus mykiss (Rainbow Trout)LC50 (49 h)> 500[4]
Disperse Dye Disperse Yellow 3Rats & Mice-Carcinogenic in male rats and female mice[5]

Note: TL50 (Median Tolerance Limit) is an older term for LC50 (Median Lethal Concentration). EC50 is the Median Effective Concentration causing a sublethal effect (e.g., immobilization).

Experimental Protocols

The ecotoxicity data presented are generated using internationally recognized standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism : Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[3]

  • Procedure : Fish are exposed to a series of concentrations of the test substance, typically for a duration of 96 hours.[6][7] A control group is maintained in water without the test substance.

  • Observations : Mortality and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[3][8]

  • Endpoint : The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the test fish over the 96-hour period.[7]

OECD 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism : Daphnia magna, a small freshwater crustacean, is the standard organism.[9]

  • Procedure : Juvenile daphnids (less than 24 hours old) are exposed to a range of test substance concentrations for 48 hours.[9][10][11]

  • Observations : The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[9][11] Observations are made at 24 and 48 hours.

  • Endpoint : The result is expressed as the EC50, the concentration that immobilizes 50% of the daphnids within 48 hours.[9]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater primary producers.

  • Test Organism : A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.[12][13]

  • Procedure : Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period in a nutrient-rich medium.[13][14]

  • Observations : The growth of the algae is measured by cell counts or another biomass surrogate (like fluorescence) at 24-hour intervals.[12][15]

  • Endpoint : The EC50 is calculated based on the inhibition of growth (growth rate) or biomass (yield) compared to the control.[14]

Visualizations

The following diagrams illustrate the generalized workflow for ecotoxicity testing and a conceptual pathway highlighting potential environmental impacts of vat dyes.

Ecotoxicity_Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Data Analysis stock Prepare Stock Solution (or Water Accommodated Fraction for insoluble dyes) dilutions Create Test Concentrations (Serial Dilutions) stock->dilutions fish_exp Fish Exposure (OECD 203, 96h) dilutions->fish_exp daphnia_exp Daphnia Exposure (OECD 202, 48h) dilutions->daphnia_exp algae_exp Algae Exposure (OECD 201, 72h) dilutions->algae_exp organisms Acclimate Test Organisms (Fish, Daphnia, Algae) organisms->fish_exp organisms->daphnia_exp organisms->algae_exp fish_obs Record Fish Mortality (24, 48, 72, 96h) fish_exp->fish_obs daphnia_obs Record Daphnia Immobilisation (24, 48h) daphnia_exp->daphnia_obs algae_obs Measure Algal Growth (72h) algae_exp->algae_obs calc Calculate LC50 / EC50 Values fish_obs->calc daphnia_obs->calc algae_obs->calc

Generalized workflow for aquatic ecotoxicity assessment.

Vat_Dye_Impact_Pathway cluster_components Effluent Components cluster_impact Potential Ecotoxicological Impact vat_dye Vat Dye Application (e.g., this compound) process Dyeing Process (Alkaline Reduction) vat_dye->process effluent Wastewater Effluent process->effluent residual_dye Insoluble Dye Particles effluent->residual_dye reducing_agents Reducing Agents (e.g., Hydrosulfite) effluent->reducing_agents high_ph High pH effluent->high_ph byproducts Toxic Byproducts (e.g., Aromatic Amines) effluent->byproducts heavy_metals Heavy Metals (Impurities) effluent->heavy_metals aquatic_toxicity Aquatic Toxicity (Fish, Invertebrates, Algae) residual_dye->aquatic_toxicity persistence Persistence & Bioaccumulation residual_dye->persistence oxygen_depletion Oxygen Depletion reducing_agents->oxygen_depletion byproducts->aquatic_toxicity heavy_metals->aquatic_toxicity

Potential environmental impact pathway for vat dyes.

References

Comparative fastness properties of Vat Yellow 46 on different cellulosic substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the durability and performance of Vat Yellow 46 dye on cotton, with broader insights into its expected performance on other cellulosic materials such as linen and viscose.

This guide provides a detailed comparison of the fastness properties of this compound, a key anthraquinone (B42736) vat dye, on various cellulosic substrates. The primary focus of the quantitative analysis is on cotton, for which specific experimental data is available. The expected performance on linen and viscose is discussed based on the general behavior of vat dyes on these fibers. This document is intended for researchers, scientists, and textile professionals engaged in the application and study of textile dyes.

Executive Summary

Data Presentation: Fastness Properties of this compound

The following table summarizes the quantitative fastness ratings of this compound on cotton, based on experimental studies. The ratings are based on the standard Grey Scale for assessing staining and changes in color, where a rating of 5 indicates negligible or no change, and 1 indicates a significant change. For light fastness, a scale of 1 to 8 is used, with 8 representing the highest fastness.

Table 1: Fastness Ratings of this compound on Cotton

Fastness TestRating on CottonGeneral Performance on Linen & Viscose (Expected)
Wash Fastness 5Excellent
Rubbing Fastness (Dry) 4-5Very Good to Excellent
Rubbing Fastness (Wet) 4-5Very Good to Excellent
Light Fastness 6Excellent
Perspiration Fastness 5Excellent
Chlorine Bleach Fastness 4Good
Oxygen Bleach Fastness 4-5Very Good to Excellent
Ironing Fastness 5Excellent

Note: The data for cotton is sourced from available experimental studies. The performance on linen and viscose is an extrapolation based on the known behavior of vat dyes on these cellulosic fibers.

Experimental Protocols

The fastness properties of dyed textiles are evaluated using standardized experimental procedures to ensure reproducibility and comparability of results. The following are detailed methodologies for the key fastness tests based on International Organization for Standardization (ISO) standards.

Wash Fastness (ISO 105-C06:2010)

This test determines the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is prepared.[6]

  • Adjacent Fabric: The specimen is sewn together with a multi-fiber adjacent fabric of the same dimensions. This multi-fiber strip typically contains swatches of common textile fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool).[6]

  • Washing Procedure: The composite specimen is placed in a stainless steel container of a laundering machine (e.g., a Launder-Ometer) with a specified volume of a standard soap solution and a set number of stainless steel balls to provide mechanical action.[7][8][9]

  • Test Conditions: The test is conducted at a specified temperature and duration. For example, a common test condition is 60°C for 30 minutes.[9]

  • Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed with distilled water, and dried in an oven at a temperature not exceeding 60°C.[7][8]

  • Assessment: The change in color of the dyed specimen and the degree of staining on each component of the multi-fiber adjacent fabric are assessed using the Grey Scale.[6][9]

Rubbing Fastness (ISO 105-X12:2016)

This method, also known as crocking, evaluates the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus: A crockmeter is used for this test.[10][11]

  • Specimen Preparation: Two specimens of the dyed fabric, each at least 140 mm x 50 mm, are prepared.[12]

  • Dry Rubbing: A dry, un-dyed cotton rubbing cloth is fixed to the rubbing finger of the crockmeter. The dyed specimen is placed on the base of the crockmeter, and the rubbing finger is moved back and forth 10 times over a 104 mm track with a downward force of 9 N.[10][12]

  • Wet Rubbing: The procedure is repeated with a fresh dyed specimen and a rubbing cloth that has been wetted with distilled water to a 100% pick-up.[11][13]

  • Assessment: The degree of staining on both the dry and wet rubbing cloths is assessed using the Grey Scale for staining.[10]

Light Fastness (ISO 105-B02:2014)

This test measures the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc lamp apparatus is used as the artificial light source.[14][15]

  • Specimen Preparation: A specimen of the dyed fabric is mounted on a card.

  • Blue Wool References: A set of blue wool reference fabrics with known lightfastness (rated 1 to 8) are exposed alongside the test specimen.[16][17]

  • Exposure: The specimens and references are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[14] A portion of each specimen and reference is covered to provide an unexposed area for comparison.

  • Assessment: The exposure is continued until a specified color change is observed on the test specimen or the blue wool references. The light fastness of the specimen is then rated by comparing the change in its color to the changes in the blue wool references.[15][16][17]

Experimental Workflow

The following diagram illustrates the general workflow for dyeing cellulosic substrates with this compound and subsequently testing the fastness properties of the dyed material.

experimental_workflow cluster_dyeing Dyeing Process cluster_testing Fastness Testing cluster_assessment Assessment prep Substrate Preparation (Scouring & Bleaching) vatting Vatting of this compound (Reduction to Leuco Form) dyeing Dyeing of Cellulosic Substrate (Cotton, Linen, or Viscose) vatting->dyeing oxidation Oxidation (Insoluble Dye Reformation) dyeing->oxidation soaping Soaping & Rinsing oxidation->soaping wash Wash Fastness (ISO 105-C06) soaping->wash rub Rubbing Fastness (ISO 105-X12) soaping->rub light Light Fastness (ISO 105-B02) soaping->light grey_scale Grey Scale Assessment wash->grey_scale rub->grey_scale light->grey_scale

Caption: Workflow for Dyeing and Fastness Testing.

References

Assessing the performance of Vat Yellow 46 derivatives as improved photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective photosensitizers is a critical endeavor in the advancement of photodynamic therapy (PDT). While Vat Yellow 46 itself is primarily recognized as a textile dye, its core anthraquinone (B42736) structure is shared by a range of compounds that have been investigated for their photosensitizing properties. This guide provides a comparative assessment of various anthraquinone derivatives, offering insights into their potential as improved photosensitizers. The information presented herein is based on available experimental and computational data.

Data Presentation: A Comparative Analysis of Anthraquinone Derivatives

The following table summarizes the available quantitative data on the performance of select anthraquinone derivatives as photosensitizers. Due to the limited direct comparative studies on this compound derivatives for PDT, this table focuses on other notable anthraquinone compounds.

DerivativeParameterValueCell Line/ConditionsSource
Xanthopurpurin Cytotoxicity (IC₅₀)14.65 ± 1.45 µMMDA-MB-231 (Human Breast Adenocarcinoma)[1][2]
Cytotoxicity (IC₅₀)23.71 ± 1.71 µMSK-MEL-5 (Human Melanoma)[1]
Cytotoxicity (IC₅₀)23.71 ± 1.71 µMB16F10 (Murine Melanoma)[1]
Cytotoxicity (IC₅₀)23.71 ± 1.71 µMMCF7 (Human Breast Adenocarcinoma)[1]
Lucidin-ω-methyl ether Cytotoxicity (IC₅₀)13.03 ± 0.33 µMMDA-MB-231 (Human Breast Adenocarcinoma)[1][2]
Cytotoxicity (IC₅₀)42.79 ± 1.32 µMSK-MEL-5 (Human Melanoma)[1]
Cytotoxicity (IC₅₀)42.79 ± 1.32 µMB16F10 (Murine Melanoma)[1]
Cytotoxicity (IC₅₀)42.79 ± 1.32 µMMCF7 (Human Breast Adenocarcinoma)[1]
Parietin (PTN) Tumor Growth Delay28% at day 3 and 4Mammary carcinoma LM2 cells in vivo[3]
Designed Anthraquinone (Tph) Two-Photon Absorption Cross-Section (σTPA)706.1 GM at 921.8 nmTheoretical Calculation[4]
Designed Anthraquinone (Thz) Two-Photon Absorption Cross-Section (σTPA)460.4 GM at 846.3 nmTheoretical Calculation[4]
Designed Anthraquinone (Oxz) Two-Photon Absorption Cross-Section (σTPA)446.4 GM at 852.1 nmTheoretical Calculation[4]
Aloe-emodin Triplet State Quantum Yield0.51 (neutral), 0.88-0.89 (anionic)Computational Chemistry[5]

Note: The cytotoxicity data for Xanthopurpurin and Lucidin-ω-methyl ether represent general cytotoxicity and are not specific to photodynamic activity, as the experiments were not reported to be conducted with light activation. However, they are included to provide a baseline for the compounds' biological activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer performance. Below are outlines of key experimental protocols frequently employed in this field.

1. Determination of Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., SK-MEL-5, B16F10, MCF7, MDA-MB-231) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator with 5% CO₂.[1]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the anthraquinone derivatives.

  • Incubation: The cells are incubated for a specified period.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in generating singlet oxygen.

  • Relative Method: This method involves comparing the rate of photooxidation of a singlet oxygen acceptor by the test photosensitizer to that of a standard photosensitizer with a known ΦΔ.

  • Acceptor: A common singlet oxygen acceptor is 1,3-diphenylisobenzofuran (B146845) (DPBF), which is bleached upon reaction with singlet oxygen.

  • Procedure:

    • Solutions of the test compound and a reference standard (e.g., Rose Bengal) with a known ΦΔ are prepared in a suitable solvent (e.g., DMSO).[6]

    • The absorbance of the solutions is adjusted to be equal at the excitation wavelength.

    • DPBF is added to both solutions.

    • The solutions are irradiated with a light source of the appropriate wavelength.

    • The decrease in the absorbance of DPBF over time is monitored spectrophotometrically.

    • The ΦΔ of the test compound is calculated using the following equation: ΦΔ (sample) = ΦΔ (standard) × (k (sample) / k (standard)) × (A (standard) / A (sample)) where k is the rate of DPBF bleaching and A is the absorbance at the irradiation wavelength.[6]

  • Direct Method (Phosphorescence Detection): This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[7]

3. In Vivo Tumor Growth Delay Studies

  • Animal Model: Subcutaneous tumors are induced in mice by injecting cancer cells (e.g., mammary carcinoma LM2).[3]

  • Treatment: Once tumors reach a certain size, the photosensitizer (e.g., Parietin) is administered, often intratumorally.

  • Irradiation: After a specific incubation period, the tumor area is irradiated with light of a suitable wavelength and dose.[3]

  • Monitoring: Tumor growth is monitored over time by measuring tumor volume. The delay in tumor growth in the treated group compared to a control group indicates the efficacy of the photodynamic therapy.[3]

Mandatory Visualization

The following diagrams illustrate key concepts in the assessment of photosensitizers.

PDT_Mechanism cluster_0 Photosensitizer Activation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage PS Photosensitizer (PS) PS_S1 Singlet Excited State (¹PS) PS->PS_S1 Light Light (hν) Light->PS Absorption PS_T1 Triplet Excited State (³PS) PS_S1->PS_T1 Intersystem Crossing (ISC) O2 Molecular Oxygen (³O₂) PS_T1->O2 Energy Transfer (Type II) Substrate Biological Substrate PS_T1->Substrate Electron Transfer (Type I) O2_S Singlet Oxygen (¹O₂) O2->O2_S Damage Oxidative Damage to Lipids, Proteins, Nucleic Acids O2_S->Damage ROS_I Superoxide Anion (O₂⁻) Hydroxyl Radical (•OH) ROS_I->Damage Substrate->ROS_I Apoptosis Apoptosis / Necrosis Damage->Apoptosis Experimental_Workflow start Start: Synthesize/Isolate Anthraquinone Derivative photophys Characterize Photophysical Properties (Absorption, Fluorescence, ΦΔ) start->photophys invitro In Vitro Evaluation photophys->invitro cytotox Phototoxicity Assay (e.g., MTT with light) invitro->cytotox ros ROS Detection (e.g., SOSG for ¹O₂) invitro->ros invivo In Vivo Evaluation (Tumor-bearing animal model) cytotox->invivo ros->invivo efficacy Assess Therapeutic Efficacy (Tumor growth delay) invivo->efficacy end End: Candidate for Further Development efficacy->end

References

A Proposed Framework for Inter-laboratory Comparison of Vat Yellow 46 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: To establish a standardized framework for the inter-laboratory comparison of Vat Yellow 46 analysis. In the absence of publicly available round-robin or proficiency testing data for this compound, this guide provides a comprehensive protocol and data reporting structure to facilitate future studies. This document is intended for analytical laboratories, researchers, and quality assurance professionals in the textile, dye manufacturing, and regulatory industries to ensure consistent and comparable analytical results.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a critical component of a laboratory's quality assurance program.[1][2] They provide an objective means of assessing the performance of analytical methods and the competence of laboratory personnel by comparing results from multiple laboratories analyzing the same homogenous sample.[1][2][3] Participation in such schemes is often a requirement for accreditation under standards like ISO/IEC 17025.[1][4]

This guide outlines a proposed ILC for this compound, a vat dye used in the textile industry for dyeing cellulosic fibers.[5] The aim is to provide a blueprint for evaluating the precision, accuracy, and comparability of analytical methods used for its quantification.

Proposed Data Presentation: A Comparative Framework

To ensure a clear and direct comparison of results from participating laboratories, all quantitative data should be summarized in a structured format. The following tables represent a proposed structure for data submission and subsequent comparative analysis. The data presented are hypothetical and for illustrative purposes only , representing what might be expected from such a study.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound in a Spiked Textile Extract

Laboratory IDReported Concentration (mg/kg)Recovery (%)Method Usedz-score*
Lab-0198.598.5HPLC-DAD-0.58
Lab-02105.2105.2HPLC-DAD1.53
Lab-0395.395.3UPLC-MS/MS-1.61
Lab-04101.8101.8HPLC-DAD0.53
Lab-0599.199.1HPLC-DAD-0.39
Lab-06110.5110.5HPLC-DAD3.14
Lab-0797.497.4UPLC-MS/MS-0.93
Assigned Value 100.0 mg/kg
Standard Deviation for PT 3.34

*z-scores are calculated based on the assigned value and the standard deviation for proficiency testing. A z-score between -2 and 2 is generally considered satisfactory, between 2 and 3 is questionable, and greater than 3 or less than -3 is unsatisfactory.[6]

Table 2: Hypothetical Method Performance Characteristics from Participating Laboratories

Laboratory IDMethodLinearity (r²)LOD (mg/kg)LOQ (mg/kg)Precision (RSD%)
Lab-01HPLC-DAD0.99950.51.52.1
Lab-02HPLC-DAD0.99910.72.02.5
Lab-03UPLC-MS/MS0.99980.10.31.8
Lab-04HPLC-DAD0.99890.61.82.3
Lab-05HPLC-DAD0.99930.51.52.2
Lab-06HPLC-DAD0.99751.03.03.1
Lab-07UPLC-MS/MS0.99990.080.251.5

Experimental Protocols

A detailed and harmonized experimental protocol is essential for a successful inter-laboratory comparison. The following is a proposed protocol for the analysis of this compound in a textile matrix using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a common technique for dye analysis.[7][8][9]

3.1. Sample Preparation (Extraction from Textile)

  • Sample Weighing: Accurately weigh approximately 1.0 g of the textile sample provided.

  • Extraction Solvent: Prepare a suitable extraction solvent. For vat dyes, a mixture of dimethylformamide (DMF) and water may be effective.

  • Extraction Process:

    • Place the textile sample in a flask.

    • Add 20 mL of the extraction solvent.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Heat the sample at 70°C for 60 minutes.

  • Cooling and Filtration:

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.2. HPLC-DAD Analysis

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector.[9]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: DAD monitoring at the maximum absorption wavelength of this compound.

3.3. Quantification

  • Prepare a calibration curve using certified reference standards of this compound at a minimum of five concentration levels.

  • Quantify the this compound concentration in the sample extract by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for the inter-laboratory comparison study.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis & Reporting cluster_2 Phase 3: Data Evaluation & Reporting A ILC Coordinator Prepares Homogenous Sample B Sample Characterization & Stability Testing A->B C Distribution to Participating Laboratories B->C D Laboratories Perform Analysis per Protocol C->D E Data Submission to Coordinator D->E F Statistical Analysis (e.g., z-scores) E->F G Draft Report Preparation F->G H Final Report Distribution to Participants G->H

Caption: Workflow for a Proposed Inter-laboratory Comparison Study.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Weigh Textile Sample B Add Extraction Solvent A->B C Sonicate & Heat B->C D Cool & Filter C->D E Inject Sample into HPLC-DAD D->E F Chromatographic Separation E->F G Data Acquisition F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report Final Concentration I->J

Caption: Proposed Experimental Workflow for this compound Analysis.

References

A Comparative Life Cycle Assessment of Vat Yellow 46 and Alternative Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative life cycle assessment (LCA) of Vat Yellow 46, a common anthraquinone-based vat dye, against two alternative yellow dyes: a reactive dye (C.I. Reactive Yellow 145) and a natural dye, Luteolin, sourced from Weld (Reseda luteola). The comparison aims to provide an objective overview of the environmental performance of these dyes, supported by available data and established experimental protocols.

Due to the limited availability of a specific, publicly accessible life cycle inventory for this compound, this guide utilizes data representative of the broader class of anthraquinone (B42736) vat dyes as a proxy. This approach allows for a comparative analysis, though it is important to note that variations will exist between individual dyes within the same class.

Executive Summary

The selection of a dye for industrial applications has significant environmental implications, extending from the synthesis of the dye molecule to its application and end-of-life. Vat dyes, including this compound, are known for their excellent fastness properties, but their application process is energy and water-intensive.[1] Reactive dyes, such as C.I. Reactive Yellow 145, offer a wider shade gamut and can be applied under less harsh conditions, but their life cycle is not without environmental burdens. Natural dyes, like Luteolin from Weld, present a renewable alternative, though their production and application face challenges in terms of scalability and standardization. This guide delves into a cradle-to-gate comparison of these three yellow dye options, examining their production pathways and key environmental considerations.

Data Presentation

The following tables summarize the available quantitative and qualitative data for the life cycle stages of this compound (represented by anthraquinone vat dyes), C.I. Reactive Yellow 145, and Luteolin from Weld.

Table 1: General Characteristics and Manufacturing Overview

CharacteristicThis compound (Anthraquinone Vat Dye Proxy)C.I. Reactive Yellow 145Luteolin (from Weld)
C.I. Name This compoundReactive Yellow 145Natural Yellow 2
Chemical Class AnthraquinoneAzoFlavonoid
CAS Number 12237-50-293050-80-7491-70-3
Molecular Formula C₃₇H₂₁N₅O₄C₂₈H₂₀ClN₉Na₄O₁₆S₅C₁₅H₁₀O₆
Manufacturing Process Condensation of 6-phenyl-1,3,5-triazine-2,4-diamine with 1-Chloroanthraquinone in nitrobenzene.[2]Multi-step synthesis involving diazotization and coupling reactions of aromatic amines.[3][4]Extraction from the leaves, inflorescence, and fruit of the Weld plant (Reseda luteola).[5]

Table 2: Comparative Life Cycle Inventory (LCI) Data (Cradle-to-Gate)

Life Cycle Stage & ParameterVat Dyes (Proxy)Reactive DyesNatural Dyes (Weld)
Raw Material Acquisition Petrochemical-based precursors (e.g., Anthraquinone)Petrochemical-based precursors (aromatic amines)Cultivation of Reseda luteola (agricultural land use, water)
Dye Synthesis
Energy ConsumptionHigh (High temperature and pressure reactions)ModerateLow (Primarily for extraction)
Water ConsumptionHigh (Wastewater from synthesis is significant)[1]ModerateModerate (Aqueous extraction)
Key Chemical Inputs1-Chloroanthraquinone, 6-phenyl-1,3,5-triazine-2,4-diamine, Nitrobenzene, Iodine, Pyridine[2]Aromatic amines, Diazotizing agents, Coupling componentsWater, potentially solvents for extraction
Waste GenerationSignificant hazardous waste from synthesis[1]By-products from multi-step synthesisPlant biomass residue
Dye Application (Dyeing Process)
Energy Consumption (per kg of cotton)1.58 x 10⁶ J (calorific), 4.06 x 10³ J (electrical)[1][6]Generally lower than vat dyeingLow to moderate (boiling for extraction and dyeing)
Water Consumption (per kg of cotton)~50 L[1]Can be high due to rinsing stagesVariable, depends on extraction and dyeing method
Auxiliary ChemicalsReducing agents (e.g., sodium hydrosulfite), Alkalis (e.g., sodium hydroxide)Salt (e.g., sodium chloride or sodium sulfate), Alkali (e.g., sodium carbonate)Mordants (e.g., alum, iron salts) to improve fastness

Table 3: Environmental and Toxicological Profile

ParameterThis compound (Anthraquinone Vat Dyes)C.I. Reactive Yellow 145 (Azo Dye)Luteolin (from Weld)
Aquatic Toxicity Can be toxic to aquatic life.Can be toxic to aquatic organisms.[7]Generally considered to have lower aquatic toxicity.
Biodegradability Generally low.Azo dyes can be resistant to aerobic degradation.Readily biodegradable.
Potential Hazards Precursors and intermediates can be hazardous.Potential for formation of carcinogenic aromatic amines under reductive conditions.Some mordants used in application can be toxic (e.g., heavy metals).
Effluent Characteristics High pH, high temperature, residual reducing agents.High salt content, unfixed dye leading to colored effluent.Lower chemical load, but mordants can be a concern.

Experimental Protocols

A comprehensive life cycle assessment is conducted following the ISO 14040 and 14044 standards.[8] Key experimental protocols for assessing the environmental impact of dyes include:

1. Life Cycle Inventory (LCI) Data Collection:

  • Goal and Scope: To conduct a cradle-to-gate LCA of the production of 1 kg of dye.

  • System Boundaries: The system includes raw material extraction, transportation to the manufacturing facility, dye synthesis, and packaging.

  • Data Collection:

    • Inputs: Quantify all raw materials, energy (electricity, thermal), water, and ancillary chemicals used in the synthesis process.

    • Outputs: Quantify the mass of the final dye product, all emissions to air (e.g., VOCs, CO₂), water (e.g., COD, BOD, dissolved solids), and solid waste generated.

2. Aquatic Toxicity Assessment:

  • Daphnia magna Acute Immobilization Test (OECD 202 / ISO 6341):

    • Young daphnids are exposed to a range of dye concentrations for 48 hours.[7][9][10][11][12]

    • The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Fish Acute Toxicity Test (OECD 203 / ISO 7346):

    • Fish (e.g., Zebra fish, Brachydanio rerio) are exposed to various dye concentrations for 96 hours.[13][14][15][16]

    • The concentration that is lethal to 50% of the fish (LC50) is determined.

  • Algal Growth Inhibition Test (OECD 201 / ISO 10253):

    • A culture of green algae is exposed to different dye concentrations for 72 hours.[17][18][19][20][21]

    • The inhibition of cell growth is measured to determine the EC50.

3. Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) Analysis:

  • COD (Dichromate Method):

    • The dye effluent is refluxed with a strong oxidizing agent (potassium dichromate) in an acidic medium.

    • The amount of oxidant consumed is measured, indicating the total amount of oxygen required to chemically oxidize the organic and inorganic matter.

  • BOD₅:

    • The dye effluent is incubated with a microbial seed in the dark at 20°C for 5 days.

    • The depletion of dissolved oxygen is measured to determine the amount of oxygen consumed by aerobic bacteria to decompose the organic matter.

Mandatory Visualization

cluster_vat This compound (Anthraquinone) cluster_reactive C.I. Reactive Yellow 145 cluster_natural Luteolin (from Weld) Vat_Raw Petrochemicals (e.g., Anthraquinone) Vat_Synthesis High-Energy Synthesis (Condensation Reaction) Vat_Raw->Vat_Synthesis Chemical Precursors Vat_Dye This compound Powder Vat_Synthesis->Vat_Dye Purification Reactive_Raw Petrochemicals (Aromatic Amines) Reactive_Synthesis Multi-Step Synthesis (Diazotization & Coupling) Reactive_Raw->Reactive_Synthesis Chemical Precursors Reactive_Dye Reactive Yellow 145 Powder Reactive_Synthesis->Reactive_Dye Purification Natural_Raw Weld Plant (Reseda luteola) Natural_Extraction Aqueous Extraction Natural_Raw->Natural_Extraction Harvesting Natural_Dye Luteolin Extract Natural_Extraction->Natural_Dye Concentration

Caption: Cradle-to-Gate Production Pathways for Yellow Dyes.

cluster_vat_app Vat Dyeing cluster_reactive_app Reactive Dyeing cluster_natural_app Natural Dyeing Start Dyeing Process Vatting Vatting (Reduction with NaOH, Na₂S₂O₄) Dissolution Dye Dissolution Mordanting Mordanting (e.g., Alum) Dyeing_Vat Dye Application (High Temperature) Vatting->Dyeing_Vat Oxidation Oxidation (Air or Chemical) Dyeing_Vat->Oxidation Soaping Soaping (Hot Wash) Oxidation->Soaping Dyeing_Reactive Dye Application (with Salt) Dissolution->Dyeing_Reactive Fixation Fixation (with Alkali) Dyeing_Reactive->Fixation Rinsing Rinsing & Soaping Fixation->Rinsing Dyeing_Natural Dye Application Mordanting->Dyeing_Natural Dye_Extraction Dye Extraction (Boiling Plant Material) Dye_Extraction->Dyeing_Natural Rinsing_Natural Rinsing Dyeing_Natural->Rinsing_Natural

Caption: Simplified Experimental Workflows for Dye Application.

Conclusion

This comparative guide highlights the trade-offs associated with this compound and its alternatives. While this compound (as represented by anthraquinone vat dyes) offers excellent fastness, its production and application are associated with high energy consumption and the use of harsh chemicals. C.I. Reactive Yellow 145 provides a less energy-intensive application process but raises concerns regarding high salt content in effluents and the potential formation of hazardous by-products. Luteolin from Weld represents a renewable and biodegradable option, but its industrial-scale application is challenged by factors such as mordant use, land requirements for cultivation, and standardization of dye yield.

The selection of a yellow dye should be based on a holistic assessment of its life cycle, considering the specific application, performance requirements, and the available infrastructure for waste and effluent treatment. Further research is needed to generate comprehensive and publicly available life cycle inventory data for individual dyes to enable more precise and robust comparative assessments.

References

A Researcher's Guide to Validating the Purity of Commercial Vat Yellow 46 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and related fields, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive framework for validating the purity of commercial samples of Vat Yellow 46, a widely used anthraquinone-based dye. We offer a comparative overview of analytical methodologies, present representative experimental data, and discuss the performance of this compound in context with its alternatives.

This compound is a robust dye valued for its excellent fastness properties on cellulosic fibers. However, the purity of commercial batches can vary, potentially impacting experimental reproducibility and product quality. Impurities can arise from the synthesis process, including unreacted starting materials or byproducts. Therefore, rigorous analytical validation is crucial.

Comparative Purity Analysis of Commercial this compound Samples

To ensure consistent performance, it is essential to quantify the purity of different commercial this compound samples. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. The following table presents a hypothetical but realistic comparison of three commercial this compound samples, illustrating the data researchers should aim to generate.

Parameter Sample A (Premium Grade) Sample B (Standard Grade) Sample C (Industrial Grade)
Purity by HPLC (Area %) 99.2%97.5%95.1%
Major Impurity 1 (Area %) 0.5%1.2%2.8%
Major Impurity 2 (Area %) 0.2%0.8%1.5%
Other Impurities (Area %) 0.1%0.5%0.6%
Color Strength (%) 1009894
Light Fastness (ISO 105-B02) 7-876-7
Wash Fastness (ISO 105-C06) 54-54

Performance Comparison: this compound vs. Alternatives

This compound is often chosen for its specific shade and application properties. However, other vat dyes can be considered as alternatives. Here, we compare this compound with a common alternative, Vat Yellow 33.

Property This compound Vat Yellow 33
Shade Greenish-yellowReddish-yellow
Light Fastness ExcellentVery Good
Wash Fastness ExcellentExcellent
Leveling Properties Very GoodGood
Suitability for Printing ExcellentGood for discharge printing

Experimental Protocols for Purity Validation

A multi-faceted approach is recommended for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides quantitative information on the purity of the dye and the presence of impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., N,N-dimethylformamide) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible (UV-Vis) Spectrophotometry for Identity Confirmation

This technique is used to confirm the identity of the dye by its characteristic absorption spectrum.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which the dye is soluble (e.g., N,N-dimethylformamide).

  • Procedure: Prepare a dilute solution of the this compound sample. Record the absorbance spectrum over a range of 200-800 nm. The resulting spectrum should show a characteristic λmax for this compound.

Titrimetric Analysis for Determination of Reducible Matter

This method can be used to determine the total amount of reducible vat dye in a sample.

  • Principle: The vat dye is reduced with a standard solution of a reducing agent, such as sodium hydrosulfite, in an alkaline medium. The endpoint is determined potentiometrically or with a redox indicator.

  • Reagents:

    • Standardized sodium hydrosulfite solution

    • Sodium hydroxide (B78521) solution

    • Redox indicator (e.g., Indigo Carmine)

  • Procedure: A known weight of the this compound sample is suspended in a sodium hydroxide solution. The suspension is then titrated with the standardized sodium hydrosulfite solution until the color change of the indicator or a potential drop indicates the endpoint.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Validation start Commercial this compound Sample dissolution Dissolution in a Suitable Solvent start->dissolution titration Titrimetric Analysis start->titration filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC Analysis filtration->hplc uv_vis UV-Vis Spectroscopy filtration->uv_vis purity_quantification Purity Quantification (Area %) hplc->purity_quantification identity_confirmation Identity Confirmation (λmax) uv_vis->identity_confirmation reducible_matter Reducible Matter Determination titration->reducible_matter validation Overall Purity Validation purity_quantification->validation identity_confirmation->validation reducible_matter->validation

Caption: Experimental workflow for the purity validation of this compound.

hplc_method_details cluster_instrumentation Instrumentation cluster_method Method Parameters cluster_output Output instrument HPLC System (UV-Vis/DAD Detector) mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile column C18 Reverse-Phase Column gradient Gradient Elution mobile_phase->gradient flow_rate Flow Rate: 1.0 mL/min gradient->flow_rate detection Detection at λmax flow_rate->detection chromatogram Chromatogram detection->chromatogram data Peak Area Data chromatogram->data

Caption: Key parameters for the HPLC analysis of this compound.

Safety Operating Guide

Navigating the Safe Disposal of Vat Yellow 46 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Vat Yellow 46, a synthetic anthraquinone (B42736) vat dye, requires careful handling and adherence to specific disposal procedures to mitigate potential risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on handling, storage, and emergency procedures. Based on available safety information, the following personal protective equipment (PPE) and handling procedures are recommended:

Protective Equipment/ProcedureSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]To protect against dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves.[1]To prevent skin contact, as this compound can cause skin irritation.[1]
Body Protection Wear fire/flame resistant and impervious clothing.[1]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]To prevent inhalation of dust particles.
Ventilation Handle in a well-ventilated place.[1]To minimize the concentration of airborne dust.
Handling Practices Avoid dust formation. Avoid contact with skin and eyes.[1]To minimize exposure and potential health effects.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that while it may not be officially classified as a hazardous mixture, the lack of comprehensive ecological data necessitates a cautious approach.[1] The following steps outline a safe and compliant disposal workflow:

  • Waste Identification and Classification :

    • Treat all this compound waste as potentially hazardous chemical waste, especially given the "no data available" status for its environmental impact.[1]

    • Consider the entire waste stream. If this compound is mixed with solvents or other chemicals, the resulting mixture may be classified as hazardous waste. The dyeing process itself can involve toxic substances, acids, bases, and oxidizers that require proper hazardous waste disposal.[2]

  • Waste Segregation and Collection :

    • Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. The container should be suitable for chemical waste and kept closed.[1]

    • Collect any solutions containing this compound in a separate, labeled, and sealed container for liquid chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Storage :

    • Store the waste container in a designated hazardous waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.[1]

  • Disposal Request and Pickup :

    • Contact your institution's EH&S or equivalent safety office to arrange for the disposal of the chemical waste.[2]

    • Provide them with the Safety Data Sheet for this compound and a complete list of any other chemicals present in the waste mixture.

    • Follow all institutional procedures for hazardous waste pickup.

Regulatory Context

The U.S. Environmental Protection Agency (EPA) has listed nonwastewater streams from the production of certain dyes and pigments as hazardous waste (K181).[3][4][5][6] While this regulation applies to manufacturing waste, it underscores the potential for environmental hazards associated with dyes. For laboratory-generated waste, it is crucial to consult with your institution's safety professionals who will be familiar with local and national regulations governing chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a laboratory environment.

This compound Disposal Workflow A Start: Generation of This compound Waste B Consult Safety Data Sheet (SDS) for this compound A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste: Solid vs. Liquid C->D E Collect Solid Waste in a Labeled, Sealed Container D->E Solid F Collect Liquid Waste in a Labeled, Sealed Container D->F Liquid G Store Waste in Designated Hazardous Waste Area E->G F->G H Contact Institutional EH&S for Disposal Pickup G->H I End: Waste Properly Disposed of by EH&S H->I

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health & Safety department for guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.